2'-Deoxymugineic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZKLRTTYZOCSD-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995715 | |
| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74235-24-8 | |
| Record name | 2′-Deoxymugineic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74235-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxymugineic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074235248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2'-Deoxymugineic Acid Biosynthesis Pathway in Rice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a variety of physiological processes. In the context of plant biology, iron deficiency is a major agricultural problem, particularly in calcareous and alkaline soils where iron bioavailability is low. Graminaceous plants, including rice (Oryza sativa), have evolved a sophisticated mechanism to acquire iron from the soil known as the "chelation strategy" or "Strategy II". This strategy involves the biosynthesis and secretion of phytosiderophores of the mugineic acid family, which chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for uptake by the plant. In rice, the primary phytosiderophore synthesized and secreted is 2'-deoxymugineic acid (DMA). Understanding the intricacies of the DMA biosynthesis pathway is paramount for developing strategies to enhance iron acquisition efficiency in rice, a staple food for over half of the world's population. This technical guide provides an in-depth overview of the DMA biosynthesis pathway in rice, including the core biochemical steps, regulatory mechanisms, quantitative data, and detailed experimental protocols.
The Core Biosynthesis Pathway of this compound in Rice
The biosynthesis of DMA in rice is a three-step enzymatic pathway that begins with the ubiquitous metabolite S-adenosyl-L-methionine (SAM). The pathway is catalyzed by a series of three key enzymes: Nicotianamine (B15646) Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxymugineic Acid Synthase (DMAS).[1][2][3]
-
Step 1: Synthesis of Nicotianamine (NA) by Nicotianamine Synthase (NAS) Three molecules of S-adenosyl-L-methionine are condensed to form one molecule of nicotianamine (NA). This reaction is catalyzed by the enzyme Nicotianamine Synthase (NAS). In rice, there are three genes encoding this enzyme: OsNAS1, OsNAS2, and OsNAS3.[4][5]
-
Step 2: Conversion of NA to a 3''-keto intermediate by Nicotianamine Aminotransferase (NAAT) The amino group from one of the pyrrolidine (B122466) rings of NA is transferred to a keto acid, resulting in the formation of a 3''-keto intermediate. This transamination reaction is catalyzed by Nicotianamine Aminotransferase (NAAT). The primary gene responsible for this step in rice is OsNAAT1.[6][7]
-
Step 3: Reduction of the 3''-keto intermediate to DMA by Deoxymugineic Acid Synthase (DMAS) The final step in DMA biosynthesis is the reduction of the 3''-keto intermediate to form this compound. This reaction is catalyzed by Deoxymugineic Acid Synthase (DMAS), an enzyme belonging to the aldo-keto reductase superfamily. In rice, this function is primarily carried out by the enzyme encoded by the OsDMAS1 gene.[8][9]
The synthesized DMA is then secreted into the rhizosphere by a specific transporter, TOM1 (Transporter of Mugineic Acid 1), to chelate ferric iron. The resulting Fe(III)-DMA complex is subsequently taken up by the roots through the YELLOW STRIPE 1-LIKE (YSL) family of transporters, such as OsYSL15.
Regulation of the DMA Biosynthesis Pathway by Iron Deficiency
The biosynthesis of DMA in rice is tightly regulated by the iron status of the plant. Under iron-deficient conditions, the expression of the genes encoding the key enzymes in the pathway (OsNAS1, OsNAS2, OsNAAT1, and OsDMAS1) is significantly upregulated in the roots.[4][6][9] This transcriptional activation leads to an increased production and secretion of DMA, thereby enhancing the plant's capacity to acquire iron from the soil. The regulation of these genes is a crucial aspect of the plant's adaptive response to iron-limiting environments.
Quantitative Data
Gene Expression Analysis
The following table summarizes the relative expression levels of key genes in the DMA biosynthesis pathway in rice roots under iron-sufficient (-Fe) and iron-deficient (+Fe) conditions, as determined by quantitative real-time PCR (qRT-PCR).
| Gene | Fold Change (-Fe vs. +Fe) in Roots | Reference |
| OsNAS1 | ~15-fold increase | [4] |
| OsNAS2 | ~20-fold increase | [4] |
| OsNAAT1 | Strongly upregulated | [6] |
| OsDMAS1 | Significantly upregulated | [9] |
Metabolite Levels
The following table presents the relative abundance of key metabolites in the DMA biosynthesis pathway in rice roots under iron-sufficient and iron-deficient conditions.
| Metabolite | Relative Abundance in Roots under Fe-deficiency | Reference |
| S-adenosyl-L-methionine (SAM) | Increased | [10] |
| Nicotianamine (NA) | Increased | [10] |
| This compound (DMA) | Increased | [10] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression of DMA biosynthesis genes in rice roots in response to iron deficiency.
1.1. Plant Growth and Treatment:
-
Sterilize rice seeds (e.g., Oryza sativa L. cv. Nipponbare) and germinate them in the dark on moist filter paper for 3 days.
-
Transfer the seedlings to a hydroponic culture solution (e.g., half-strength Murashige and Skoog medium) and grow for 7 days.
-
For iron deficiency treatment, transfer the seedlings to a similar hydroponic solution lacking iron (-Fe). For the control, maintain seedlings in an iron-sufficient solution (+Fe, e.g., containing 100 µM Fe-EDTA).
-
Harvest root tissues at desired time points (e.g., 0, 3, 7 days) after treatment, freeze them immediately in liquid nitrogen, and store at -80°C.
1.2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen root samples using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
1.3. qRT-PCR:
-
Design and validate gene-specific primers for the target genes (OsNAS1, OsNAS2, OsNAAT1, OsDMAS1) and a reference gene (e.g., OsActin or OsGAPDH).
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
The reaction mixture (20 µL) typically contains: 10 µL of 2x SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
References
- 1. Selection and testing of reference genes for accurate RT-qPCR in rice seedlings under iron toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis nicotianamine synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and localisation of the rice nicotianamine aminotransferase gene OsNAAT1 expression suggests the site of phytosiderophore synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paralogs and mutants show that one DMA synthase functions in iron homeostasis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three rice nicotianamine synthase genes, OsNAS1, OsNAS2, and OsNAS3 are expressed in cells involved in long-distance transport of iron and differentially regulated by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 2'-Deoxymugineic acid in plant iron uptake
An In-depth Technical Guide on the Role of 2'-Deoxymugineic Acid in Plant Iron Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential micronutrient for plant growth and development, yet its bioavailability in many soils is limited, particularly in calcareous and alkaline conditions. Graminaceous plants, including major staple crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "Strategy II" iron uptake system. This strategy relies on the synthesis and secretion of phytosiderophores, a class of natural chelators, to mobilize ferric iron (Fe(III)) from the soil. This compound (DMA) is a key phytosiderophore in this process. This technical guide provides a comprehensive overview of the pivotal role of DMA in plant iron uptake, detailing its biosynthesis, secretion, and the subsequent uptake of the Fe(III)-DMA complex. It also delves into the intricate regulatory networks that govern these processes in response to iron deficiency. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this vital biological pathway, with potential applications in crop improvement and novel chelation-based therapies.
The Strategy II Iron Uptake System: An Overview
Graminaceous plants employ the Strategy II system to acquire iron from the soil.[1][2] This chelation-based strategy involves the secretion of mugineic acid family phytosiderophores, such as this compound (DMA), into the rhizosphere.[1][3] These phytosiderophores bind to sparingly soluble Fe(III) in the soil, forming stable, soluble Fe(III)-phytosiderophore complexes.[1] These complexes are then specifically transported into the root cells, making iron available to the plant.[1][3] This mechanism is particularly efficient in neutral to alkaline soils where the solubility of iron is extremely low.
Biosynthesis of this compound (DMA)
The biosynthesis of DMA is a multi-step enzymatic pathway that originates from the amino acid methionine. All mugineic acid family phytosiderophores share a common pathway leading to the synthesis of DMA.[4][5][6]
The key steps in the DMA biosynthetic pathway are:
-
Synthesis of Nicotianamine (B15646) (NA): Three molecules of S-adenosyl-L-methionine (SAM) are condensed to form one molecule of nicotianamine (NA). This reaction is catalyzed by the enzyme nicotianamine synthase (NAS) .[6][7]
-
Amination of Nicotianamine: The amino group of one NA molecule is transferred to another molecule of NA, a reaction catalyzed by nicotianamine aminotransferase (NAAT) . This step produces a 3''-keto intermediate.[6][7]
-
Reduction to this compound: The 3''-keto intermediate is then reduced to form this compound (DMA). This final step is catalyzed by deoxymugineic acid synthase (DMAS) .[4][5][6]
In some plant species, DMA can be further hydroxylated to form other phytosiderophores like mugineic acid (MA) and epihydroxymugineic acid (epiHMA) by dioxygenases such as IDS2 and IDS3.[8][9]
Genes Involved in DMA Biosynthesis
Several genes encoding the enzymes of the DMA biosynthetic pathway have been identified and characterized in various graminaceous species, including rice (Oryza sativa), barley (Hordeum vulgare), wheat (Triticum aestivum), and maize (Zea mays).
| Gene Family | Enzyme | Function in DMA Biosynthesis |
| NAS | Nicotianamine Synthase | Catalyzes the synthesis of nicotianamine from S-adenosyl-L-methionine. |
| NAAT | Nicotianamine Aminotransferase | Catalyzes the transfer of an amino group from nicotianamine. |
| DMAS | Deoxymugineic Acid Synthase | Catalyzes the final reduction step to produce this compound. |
Visualization of the DMA Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound (DMA).
Secretion and Function of DMA in the Rhizosphere
Once synthesized in the root cells, DMA is actively secreted into the rhizosphere. This process is mediated by specific efflux transporters.
DMA Efflux Transporters
The primary transporter responsible for the secretion of DMA from the root cells into the soil is the Transporter of Mugineic Acid family phytosiderophores 1 (TOM1) .[3] The expression of the TOM1 gene is highly induced under iron-deficient conditions.[3] Overexpression of TOM1 has been shown to enhance DMA secretion and improve tolerance to iron deficiency in rice.[3]
Chelation of Fe(III) in the Soil
| Metal Ion | Log K (for PDMA) |
| Fe(III) | Comparable to DMA |
| Mn(II) | 12.1 |
| Co(II) | 16.2 |
| Ni(II) | 17.5 |
| Cu(II) | 19.5 |
| Zn(II) | 14.9 |
Data for PDMA from spectrophotometric titrations.
It is important to note that DMA can also chelate other divalent metals such as zinc (Zn), copper (Cu), and nickel (Ni).[10]
Uptake of the Fe(III)-DMA Complex
The soluble Fe(III)-DMA complex is then taken up by the root epidermal cells through specific transporters.
The Yellow Stripe 1 (YS1) and YS1-Like (YSL) Transporters
The uptake of the Fe(III)-DMA complex is mediated by members of the Yellow Stripe 1 (YS1) and YS1-Like (YSL) family of transporters.[3] The YS1 transporter was first identified in maize.[3] In rice, OsYSL15 is a major transporter responsible for the uptake of Fe(III)-DMA from the soil. The expression of OsYSL15 is strongly induced in the roots under iron deficiency.
Visualization of the Overall DMA-mediated Iron Uptake Process
References
- 1. Enhanced zinc uptake by rice through phytosiderophore secretion: a modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosiderophore Efflux Transporters Are Crucial for Iron Acquisition in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytosiderophores revisited: 2′-deoxymugineic acid-mediated iron uptake triggers nitrogen assimilation in rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.bangor.ac.uk [research.bangor.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. Identification and localisation of the rice nicotianamine aminotransferase gene OsNAAT1 expression suggests the site of phytosiderophore synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of 2'-Deoxymugineic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid that plays a critical role in the iron acquisition strategy of graminaceous plants (grasses), a process known as Strategy II iron uptake. First discovered in the root washings of iron-deficient wheat (Triticum aestivum L.), DMA is a phytosiderophore, a class of low-molecular-mass organic acids that are secreted into the rhizosphere to chelate ferric iron (Fe³⁺). The resulting Fe(III)-DMA complex is then transported into the plant roots via specific transporters. This technical guide provides a comprehensive overview of the discovery and isolation of DMA, detailing the experimental protocols and quantitative data associated with its purification and characterization.
Discovery and Natural Source
The discovery of this compound was a significant advancement in understanding plant nutrition and iron homeostasis. It was identified as a key iron-chelating compound released by wheat roots under conditions of iron deficiency. The primary natural source for the isolation of DMA for research purposes remains the root exudates of iron-starved graminaceous plants, particularly barley (Hordeum vulgare) and wheat.
Biosynthesis of this compound
The biosynthesis of DMA is a well-characterized pathway that begins with the amino acid L-methionine. Three molecules of S-adenosyl-L-methionine are condensed to form nicotianamine (B15646), a key intermediate. Through a series of enzymatic reactions, nicotianamine is converted to DMA. This pathway is tightly regulated and is significantly upregulated in response to iron deficiency.
Met [label="L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NA [label="Nicotianamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keto_Acid [label="3''-Keto-Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Met -> SAM [label="S-Adenosylmethionine\nSynthetase"]; SAM -> NA [label="Nicotianamine\nSynthase"]; NA -> Keto_Acid [label="Nicotianamine\nAminotransferase"]; Keto_Acid -> DMA [label="Deoxymugineic Acid\nSynthase"]; }
Caption: Biosynthetic pathway of this compound.Isolation and Purification of this compound from Root Exudates
The isolation of DMA from natural sources is a multi-step process that involves the collection of root exudates followed by chromatographic purification. The following protocol is a composite of methodologies described in the literature.
Experimental Protocol: Isolation and Purification
1. Plant Cultivation and Collection of Root Exudates:
-
Barley (Hordeum vulgare L.) or wheat (Triticum aestivum L.) seeds are germinated and grown hydroponically in a complete nutrient solution.
-
To induce the production and secretion of DMA, plants are transferred to an iron-deficient nutrient solution.
-
After a period of iron starvation (typically 7-14 days), the root systems of the plants are immersed in deionized water to collect the exuded phytosiderophores. The collection is often timed to coincide with the diurnal rhythm of exudation, which is highest in the morning.
2. Cation Exchange Chromatography:
-
The collected root washings are passed through a column of cation exchange resin (e.g., Amberlite IR-120B, H⁺ form).
-
The resin is washed with deionized water to remove anionic and neutral compounds.
-
The bound amino acids, including DMA, are eluted with aqueous ammonia (B1221849) (e.g., 2 M NH₄OH).
3. Anion Exchange Chromatography:
-
The eluate from the cation exchange column is applied to an anion exchange resin (e.g., Dowex 1-X8, acetate (B1210297) form).
-
The column is washed with deionized water.
-
Elution is carried out with a gradient of acetic acid or formic acid to separate DMA from other amino acids.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing DMA are further purified by reversed-phase or ion-pair HPLC.
-
A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection is typically performed by UV absorbance at a low wavelength (e.g., 210 nm) or by post-column derivatization with a fluorescent reagent.
Start [label="Iron-Deficient Barley Root Exudates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cation_Ex [label="Cation Exchange Chromatography\n(Amberlite IR-120B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion_Ex [label="Anion Exchange Chromatography\n(Dowex 1-X8)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Purification\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cation_Ex; Cation_Ex -> Anion_Ex; Anion_Ex -> HPLC; HPLC -> End; }
Caption: Experimental workflow for the isolation of DMA.Quantitative Data
Precise quantitative data for each step of the isolation process from natural sources is often not reported in a consolidated format. The following table represents an illustrative example based on typical laboratory-scale purifications. Actual yields will vary depending on the plant species, growth conditions, and scale of the extraction.
| Purification Step | Volume (L) | Total Protein (mg) | Total DMA (mg) | Specific Activity (mg DMA/mg Protein) | Yield (%) | Purity (%) |
| Crude Root Exudate | 10 | 500 | 25 | 0.05 | 100 | ~5 |
| Cation Exchange Eluate | 0.5 | 100 | 22.5 | 0.225 | 90 | ~23 |
| Anion Exchange Pool | 0.1 | 20 | 20 | 1 | 80 | ~90 |
| HPLC Purified Fraction | 0.02 | <1 | 18 | >18 | 72 | >98 |
Note: Specific activity is a measure of the purity of DMA relative to the total protein content. The values presented are estimates for illustrative purposes.
Characterization of this compound
The structural elucidation of DMA was accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was definitively confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. The following data was reported for DMA in D₂O.
| ¹H-NMR (D₂O) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 4.15 | dd | 9.0, 6.0 | CH-N(azetidine) |
| H-3 | 2.50 | m | CH₂-C(azetidine) | |
| H-4 | 3.90 | m | CH₂-N(azetidine) | |
| H-2' | 3.85 | t | 6.5 | CH-N |
| H-3' | 2.20 | m | CH₂ | |
| H-4' | 3.40 | m | CH₂-N | |
| H-2'' | 4.30 | dd | 8.0, 4.0 | CH-OH |
| H-3'' | 2.10 | m | CH₂ | |
| H-4'' | 3.60 | m | CH₂-N |
| ¹³C-NMR (D₂O) | δ (ppm) | Assignment |
| C-2 | 68.5 | CH-N(azetidine) |
| C-3 | 25.0 | CH₂-C(azetidine) |
| C-4 | 58.0 | CH₂-N(azetidine) |
| C-2' | 60.5 | CH-N |
| C-3' | 30.0 | CH₂ |
| C-4' | 48.0 | CH₂-N |
| C-2'' | 70.0 | CH-OH |
| C-3'' | 35.0 | CH₂ |
| C-4'' | 50.0 | CH₂-N |
| COOH (azetidine) | 175.0 | Carboxyl |
| COOH (C-2') | 178.0 | Carboxyl |
| COOH (C-2'') | 180.0 | Carboxyl |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of DMA.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₂₀N₂O₇
-
Molecular Weight: 304.30 g/mol
-
Exact Mass: 304.1271 Da
-
Expected Fragmentation Pattern: The fragmentation of DMA in mass spectrometry will typically involve the loss of water (H₂O), carboxyl groups (COOH), and cleavage of the carbon-nitrogen bonds in the backbone of the molecule.
DMA [label="DMA\n(m/z 305 [M+H]⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Loss of H₂O\n(m/z 287)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Loss of COOH\n(m/z 260)", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="Cleavage of\nC-N bond", fillcolor="#34A853", fontcolor="#FFFFFF"];
DMA -> Frag1; DMA -> Frag2; DMA -> Frag3; }
Caption: Logical fragmentation of this compound in MS.Conclusion
The discovery and isolation of this compound have been instrumental in advancing our understanding of iron acquisition in graminaceous plants. The methodologies developed for its purification and characterization provide a solid foundation for further research into its biological functions and potential applications. This technical guide offers a detailed overview for researchers and scientists in the fields of plant biology, biochemistry, and drug development, providing the necessary information to work with this important phytosiderophore.
The Function of 2'-Deoxymugineic Acid in Graminaceous Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graminaceous plants, including major cereal crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "Strategy II" system to acquire iron from the soil, particularly in alkaline conditions where iron bioavailability is low. Central to this strategy is the secretion of phytosiderophores, a class of non-proteinogenic amino acids that chelate ferric iron (Fe³⁺). 2'-Deoxymugineic acid (DMA) is the foundational and most widely distributed of these phytosiderophores. This technical guide provides a comprehensive overview of the multifaceted functions of DMA, detailing its biosynthesis, its primary role in iron acquisition and transport, and its emerging roles in overall plant nutrient homeostasis. The guide includes summaries of quantitative data, detailed experimental protocols derived from key studies, and signaling pathway diagrams to facilitate a deeper understanding for research and development applications.
Introduction: The Chelation-Based Strategy for Iron Uptake
Iron is an essential micronutrient for plants, yet its solubility is extremely low in neutral to alkaline soils, posing a significant challenge for plant growth and crop productivity. Graminaceous plants employ a chelation-based strategy (Strategy II) to overcome this limitation. This involves the synthesis and secretion of mugineic acid family phytosiderophores, primarily this compound (DMA), from their roots. DMA acts as a high-affinity chelator for ferric iron (Fe³⁺), solubilizing it in the rhizosphere. The resulting stable Fe(III)-DMA complex is then specifically taken up by the plant roots, providing a highly efficient iron acquisition pathway.
The Biosynthesis of this compound
The biosynthesis of DMA is a conserved pathway in all graminaceous plants and is significantly induced by iron-deficiency stress. The pathway begins with L-Methionine, which is converted into S-adenosyl-L-methionine (SAM).
The key enzymatic steps are:
-
Nicotianamine (B15646) Synthase (NAS): Three molecules of SAM are condensed by NAS to form one molecule of nicotianamine (NA). NA is a crucial precursor not only for DMA but also serves as an important metal chelator for internal metal transport in all plants.
-
Nicotianamine Aminotransferase (NAAT): NAAT transfers an amino group from NA to a keto acid, producing a 3''-keto intermediate.
-
Deoxymugineic Acid Synthase (DMAS): This enzyme, a member of the aldo-keto reductase superfamily, reduces the 3''-keto intermediate to form this compound (DMA).
In some species, DMA can be further hydroxylated to produce other derivatives of mugineic acid.
The Mechanism of DMA-Mediated Iron Acquisition
The process of iron uptake via DMA involves several coordinated steps, from secretion into the soil to transport into the root cells.
-
Secretion: DMA synthesized in the root cells is actively secreted into the rhizosphere. This process is mediated by specific efflux transporters, such as the Transporter of Mugineic Acid family phytosiderophores 1 (TOM1). The release of DMA often follows a diurnal rhythm, peaking a few hours after the onset of light.
-
Chelation: Once in the soil, DMA binds with high affinity to sparingly soluble Fe(III) oxides, forming a stable, soluble Fe(III)-DMA complex. This chelation step is critical for mobilizing iron and making it available for plant uptake.
-
Uptake: The Fe(III)-DMA complex is recognized and transported across the plasma membrane of root epidermal cells by high-affinity transporters from the Yellow Stripe 1-Like (YSL) family. Key transporters identified include OsYSL15 in rice and HvYS1 in barley. This uptake system is highly specific for the Fe(III)-phytosiderophore complex.
Long-Distance Transport and Systemic Function
DMA's role extends beyond initial uptake at the root. It is also crucial for the long-distance transport and distribution of iron throughout the plant.
-
Xylem and Phloem Transport: DMA and Fe(III)-DMA complexes have been detected in both xylem and phloem sap, indicating their involvement in root-to-shoot translocation and the subsequent delivery of iron to sink tissues like developing leaves and seeds.
-
Phloem Loading: In rice, the transporter OsYSL18 is implicated in loading the Fe(III)-DMA complex into the phloem for redistribution to sink organs.
-
Iron Homeostasis: The presence and transport of DMA within the plant suggest it plays a significant role in maintaining systemic iron homeostasis. Knock-down mutants of DMAS (dmas-kd1) in rice exhibit chlorosis under iron-deficient conditions and show significant upregulation of other genes related to iron uptake and transport, indicating a disturbed metal homeostasis.
Broader Roles in Plant Nutrition and Stress Response
Emerging research reveals that DMA's function is not limited to iron nutrition.
-
Orchestration of Nitrate (B79036) Assimilation: Exogenous application of DMA to rice seedlings grown under high pH conditions not only restores iron uptake but also surprisingly enhances nitrate assimilation. Studies have shown that DMA application increases nitrate reductase activity and upregulates the expression of genes encoding high-affinity nitrate transporters. This suggests DMA helps orchestrate both iron and nitrogen assimilation for optimal growth, particularly in stressful alkaline environments.
-
Interaction with Other Micronutrients: DMA can chelate other divalent and trivalent cations, influencing their uptake and transport. For instance, dmas-kd1 rice mutants accumulate significantly more zinc (Zn) in their roots and seeds under various iron supply conditions, suggesting an interplay between DMA-mediated iron uptake and the homeostasis of other essential metals.
-
Rhizosphere Microbiome Modulation: The synthetic DMA analog, proline-2′-deoxymugineic acid (PDMA), has been shown to influence the rhizosphere microbial community, promoting beneficial bacteria that can further enhance plant micronutrition.
Quantitative Data Presentation
The following tables summarize quantitative data from key studies on the effects and properties of DMA.
Table 1: Effects of Exogenous DMA Application on Rice Seedlings
| Parameter | Condition | Treatment | Result | Reference |
|---|---|---|---|---|
| Shoot Height & SPAD | High pH (8.0) | 3–30 μM DMA | Almost complete restoration to normal pH levels | |
| ⁵⁵Fe Transport to Shoot | High pH (8.0) | Fe-DMA vs. Fe-EDTA | Significantly higher transport with Fe-DMA |
| Nitrate Reductase Activity | High pH (8.0) | DMA Application | Increased activity | |
Table 2: Metal Content in Wild-Type (WT) vs. dmas-kd1 Mutant Rice
| Metal | Tissue | Condition | Result in dmas-kd1 vs. WT | Reference |
|---|---|---|---|---|
| Iron (Fe) | Roots | 10 µM FeSO₄ | Less Fe accumulation | |
| Zinc (Zn) | Roots | Fe-deficient, Fe-EDTA, FeSO₄ | More Zn accumulation | |
| Zinc (Zn) | Brown Rice | N/A | Significantly more Zn accumulation |
| Manganese (Mn) | Roots | Fe-deficient, Fe-EDTA | Less Mn accumulation | |
Table 3: Gene Expression Changes in dmas-kd1 Mutant Rice under Fe-Deficiency
| Gene | Function | Expression Change | Reference |
|---|---|---|---|
| OsNAS3 | Nicotianamine synthesis | Significantly upregulated | |
| OsYSL2 | Fe(II)-NA transport (phloem) | Significantly upregulated | |
| OsIRT1 | Fe(II) uptake transporter | Significantly upregulated |
| OsIRO2 | Transcription factor for Fe homeostasis | Significantly upregulated | |
Experimental Protocols
This section details common methodologies for studying DMA function.
Collection and Quantification of Secreted Phytosiderophores
Objective: To measure the amount of DMA released by plant roots.
Protocol:
-
Plant Growth: Grow graminaceous plants (e.g., wheat, barley, rice) hydroponically. Induce iron deficiency by omitting iron from the nutrient solution for 10-14 days prior to collection.
-
Root Exudate Collection: A few hours after the start of the daily light period (when PS release is typically highest), gently wash the roots with deionized water.
-
Immerse the entire root system in an aerated collection solution (e.g., deionized water or 200 µM CaCl₂) for a defined period (e.g., 3-6 hours). To prevent microbial degradation, the collection can be performed in the presence of an antimicrobial agent like Micropur or Bronopol.
-
Sample Processing: Filter the collected root exudate solution (e.g., through a 0.7 µm filter) to remove root debris. The solution can be freeze-dried to concentrate the phytosiderophores.
-
Quantification:
-
Indirect Method (Fe-binding assay): This spectrophotometric assay measures the ability of the root exudate to mobilize iron from a precipitated Fe-hydroxide source. The amount of solubilized iron, quantified after reaction with a chromogen like ferrozine, is proportional to the PS concentration.
-
Direct Method (HPLC): The most accurate method involves separating and quantifying DMA using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS) for definitive identification.
-
Iron Uptake Assays Using Radioisotopes
Objective: To measure the rate of iron uptake from an Fe(III)-DMA complex.
Protocol:
-
Plant Preparation: Use iron-deficient plants as described above, as they exhibit maximal uptake rates.
-
Preparation of Radiolabeled Complex: Prepare an uptake solution containing the Fe(III)-DMA complex labeled with a radioactive iron isotope (e.g., ⁵⁵Fe or ⁵⁹Fe). A typical concentration is 50 µM.
-
Uptake Experiment: Transfer the plants to the radiolabeled uptake solution for a specific duration (e.g., 10 minutes to several hours).
-
Washing: After the uptake period, thoroughly wash the roots with a cold, non-radioactive solution (e.g., containing FeSO₄ and EDTA) to remove any radioisotope adsorbed to the root surface.
-
Quantification: Separate the plant into roots and shoots. Measure the radioactivity in each part using a scintillation counter. The amount of radioactivity is used to calculate the iron uptake rate (e.g., in nmol Fe g⁻¹ root FW h⁻¹).
Spectrophotometric Determination of Iron in Plant Tissues
Objective: To quantify the total iron content in plant samples.
Protocol:
-
Sample Preparation: Dry the plant tissue (roots or shoots) to a constant weight and grind it into a fine powder.
-
Digestion: Digest a precisely weighed amount of the dried tissue using a strong acid mixture (e.g., nitric acid and perchloric acid) to bring all minerals, including iron, into solution.
-
Color Development:
-
Take an aliquot of the digested sample solution.
-
Add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to convert all Fe³⁺ to Fe²⁺.
-
Add a pH buffer (e.g., sodium acetate) to adjust the pH to the optimal range (typically 3-9).
-
Add a chromogen solution, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. This will react with Fe²⁺ to form a stable, intensely colored complex (typically red or orange).
-
Dilute the solution to a final known volume and allow time for the color to fully develop.
-
-
Measurement: Using a spectrophotometer, measure the absorbance of the colored solution at its maximum absorbance wavelength (λmax), which is typically around 510-522 nm.
-
Calculation: Determine the iron concentration by comparing the sample's absorbance to a calibration curve prepared from standard iron solutions of known concentrations, according to the Beer-Lambert Law.
Conclusion
This compound is a cornerstone of the Strategy II iron acquisition system in graminaceous plants. Its function as a powerful Fe(III) chelator is essential for solubilizing and acquiring iron from challenging soil environments, directly impacting the productivity of the world's most important food crops. Beyond this primary role, DMA is integral to the systemic transport of iron and plays a coordinating role in the assimilation of other key nutrients, such as nitrogen. A thorough understanding of the DMA biosynthesis and transport pathways, supported by robust quantitative and molecular techniques, offers significant opportunities for developing novel strategies in crop biofortification and enhancing plant resilience to nutrient-poor soils.
An In-depth Technical Guide to 2'-Deoxymugineic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores. It plays a crucial role in the iron uptake strategy of graminaceous plants (Strategy II), enabling them to acquire iron from the soil, particularly in alkaline and calcareous conditions where iron solubility is low. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological function of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers in the fields of plant biology, biochemistry, and drug development.
Chemical Structure and Identification
This compound is a complex amino acid characterized by an azetidine (B1206935) ring and multiple carboxyl and hydroxyl functional groups, which are essential for its metal-chelating properties.
IUPAC Name and Stereochemistry
The systematic IUPAC name for this compound is (2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid .[1] The molecule possesses three chiral centers, leading to specific stereoisomers with distinct biological activities. The naturally occurring and biologically active form has the (2S, 3S, 3S) configuration.
Molecular Identifiers
For unambiguous identification, the following identifiers are used for this compound:
| Identifier | Value |
| CAS Number | 74235-24-8[1] |
| Molecular Formula | C₁₂H₂₀N₂O₇[1] |
| InChI | InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1[1] |
| InChIKey | CUZKLRTTYZOCSD-CIUDSAMLSA-N[1] |
| SMILES | C1CN([C@@H]1C(=O)O)CC--INVALID-LINK--NCC--INVALID-LINK--O[1] |
| PubChem CID | 189811[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a phytosiderophore and for its handling and analysis in a laboratory setting.
| Property | Value |
| Molecular Weight | 304.30 g/mol [1] |
| Melting Point | Data not readily available in experimental form. |
| Solubility | Soluble in water. Solubility in organic solvents is generally low. |
| pKa Values | As a polyprotic acid with multiple amino and carboxyl groups, it has several pKa values, contributing to its effective chelation of metal ions over a range of pH values. |
Biosynthesis of this compound
In graminaceous plants, this compound is synthesized from L-methionine in a well-characterized biosynthetic pathway. This process is tightly regulated and is induced by iron deficiency.
Biosynthetic Pathway
The synthesis of DMA involves a series of enzymatic reactions starting from S-adenosyl-methionine (SAM), a derivative of L-methionine.
Three molecules of S-adenosyl-methionine are first converted to one molecule of nicotianamine (NA) by nicotianamine synthase (NAS).[1] Nicotianamine is then aminotransferred by nicotianamine aminotransferase (NAAT) to form a 3''-keto intermediate.[1] Finally, this intermediate is reduced by deoxymugineic acid synthase (DMAS) to yield this compound.[1]
Biological Function: Iron Uptake in Plants
The primary biological role of this compound is to facilitate the uptake of iron from the soil in graminaceous plants, a process known as Strategy II iron acquisition.
Chelation and Transport of Iron
Under iron-deficient conditions, DMA is secreted from the plant roots into the rhizosphere. There, it acts as a high-affinity chelator for ferric iron (Fe³⁺), forming a stable Fe(III)-DMA complex. This complex is then recognized and transported into the root epidermal cells by specific transporters.
The Fe(III)-DMA complex is transported across the plasma membrane of root cells by members of the YELLOW STRIPE 1-LIKE (YSL) family of transporters.[2] Once inside the cell, iron is released from the complex and becomes available for various metabolic processes.
Experimental Protocols
This section outlines key experimental methodologies for the study of this compound.
Chemical Synthesis
A practical synthesis of this compound can be achieved through a one-pot protocol starting from tert-butoxycarbonyl-L-allylglycine.[3] This method is suitable for producing sufficient quantities for physiological and biochemical studies. For quantitative analysis using isotope dilution mass spectrometry, ¹³C₄-labeled DMA can be synthesized using L-allyl(¹³C₂)glycine and L-(2-¹³C)azetidine(¹³C)carboxylic acid as starting materials.[4][5]
Isolation from Plant Material
-
Plant Culture and Root Exudate Collection: Grow graminaceous plants such as barley or wheat under iron-deficient hydroponic conditions to induce the secretion of DMA. Collect the root exudates from the nutrient solution.
-
Purification: The collected root exudates can be purified using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure DMA.
Quantification by HPLC and LC-MS/MS
HPLC Method: A common method for the quantification of DMA involves ion-pair HPLC with post-column derivatization and fluorescence detection.[1]
-
Column: A reverse-phase column such as STR-ODS-M (150 x 4.6 mm i.d.).[1]
-
Mobile Phase: A gradient elution with a buffer solution, for example, a phthalate (B1215562) buffer containing sodium octanesulfate.[1]
-
Derivatization: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) in the presence of a buffer and an oxidizing agent like sodium hypochlorite (B82951) to form a fluorescent derivative.[1]
-
Detection: Fluorescence detector.
LC-MS/MS Method: A highly sensitive and specific method for the quantification of DMA in complex matrices like soil and plant extracts is LC-ESI-MS/MS.[6]
-
Chromatography: Porous graphitic carbon stationary phase.[6]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.
-
Internal Standard: Use of a stable isotope-labeled internal standard, such as ¹³C₄-DMA, is recommended for accurate quantification by isotope dilution.[5][6]
The following diagram illustrates a general workflow for the quantification of DMA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cloning and characterization of deoxymugineic acid synthase genes from graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [13C4]-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxymugineic Acid: A Natural Phytosiderophore for Enhanced Iron Acquisition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Iron is an essential micronutrient for almost all living organisms, playing a critical role in various physiological processes, including respiration and photosynthesis. However, its bioavailability is often limited in aerobic environments, especially in alkaline soils where it predominantly exists as insoluble ferric (Fe³⁺) oxides. Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil. This strategy involves the synthesis and secretion of natural chelating agents called phytosiderophores. Among these, 2'-deoxymugineic acid (DMA) is a key molecule, acting as a high-affinity ligand for Fe³⁺, thereby solubilizing it and facilitating its uptake by the plant roots. This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, mechanism of action, regulation, and the experimental methodologies used for its study.
Biosynthesis of this compound
The biosynthesis of DMA is a multi-step enzymatic pathway that originates from the amino acid L-methionine. The process is highly regulated and is significantly induced under iron-deficient conditions.[1][2][3][4]
The key steps in the DMA biosynthetic pathway are as follows:
-
Synthesis of S-adenosylmethionine (SAM): Three molecules of L-methionine are converted to S-adenosylmethionine by SAM synthetase.[5][6]
-
Formation of Nicotianamine (B15646) (NA): Nicotianamine synthase (NAS) catalyzes the condensation of three molecules of SAM to form one molecule of nicotianamine (NA).[4][7][8] This step is conserved across all higher plants.
-
Conversion of NA to a 3''-keto intermediate: Nicotianamine aminotransferase (NAAT) transfers the amino group from one part of the NA molecule to another, forming a 3''-keto intermediate.[4][7][8]
-
Reduction to this compound (DMA): Deoxymugineic acid synthase (DMAS) reduces the 3''-keto intermediate to form this compound.[2][3][4][7][8][9] DMAS belongs to the aldo-keto reductase superfamily.[2][3][4][8]
The expression of the genes encoding these enzymes, particularly NAS, NAAT, and DMAS, is upregulated in the roots of graminaceous plants under iron deficiency.[2][3][4][8][10]
Diagram of the this compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound (DMA).
Mechanism of Iron Acquisition
The iron acquisition process mediated by DMA involves several key steps, from its secretion into the rhizosphere to the uptake of the Fe(III)-DMA complex into the root cells.
-
Secretion of DMA: Once synthesized within the root cells, DMA is actively transported out into the rhizosphere. This efflux is mediated by specific transporters, primarily the Transporter of Mugineic acid family phytosiderophores 1 (TOM1).[10][11][12] The expression of TOM1 is also induced by iron deficiency.[11][12]
-
Chelation of Ferric Iron: In the soil, the secreted DMA acts as a hexadentate chelator, binding with high affinity to insoluble ferric (Fe³⁺) ions to form a stable, soluble Fe(III)-DMA complex.[11][13][14]
-
Uptake of the Fe(III)-DMA Complex: The Fe(III)-DMA complex is then specifically recognized and transported into the root epidermal cells by the Yellow Stripe 1 (YS1) transporter.[11] In barley, the specific transporter is designated as HvYS1.[15][16] This uptake mechanism is highly efficient and does not require the reduction of Fe³⁺ to Fe²⁺ at the root surface, which is a key difference from the Strategy I mechanism used by non-graminaceous plants.[10]
Diagram of the Iron Acquisition Workflow
References
- 1. Biosynthesis of Phytosiderophores : In Vitro Biosynthesis of 2′-Deoxymugineic Acid from l-Methionine and Nicotianamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of deoxymugineic acid synthase genes from graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxymugineic Acid synthase: a gene important for fe-acquisition and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. uniprot.org [uniprot.org]
- 10. A quick journey into the diversity of iron uptake strategies in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytosiderophore Efflux Transporters Are Crucial for Iron Acquisition in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ROLE OF PHYTOSIDEROPHORES IN IRON UPTAKE BY PLANTS [arccjournals.com]
- 14. books.rsc.org [books.rsc.org]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
2'-Deoxymugineic Acid: A Technical Guide to its Role in Metal Chelation for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of 2'-deoxymugineic acid (DMA), a key phytosiderophore in the iron acquisition strategy of graminaceous plants. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of metal chelation and its potential applications. We will delve into the quantitative aspects of DMA's metal-binding affinities, provide detailed experimental protocols for its synthesis and the characterization of its metal complexes, and visualize the key biological and experimental pathways.
Introduction to this compound and its Biological Significance
This compound (DMA) is a non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1] These low-molecular-weight compounds are secreted by the roots of graminaceous plants, such as rice, wheat, and barley, in response to iron deficiency.[2] In aerobic and neutral or alkaline soil conditions, iron primarily exists in the sparingly soluble ferric (Fe(III)) form, making it largely unavailable to plants. Graminaceous plants employ a "chelation strategy" (Strategy II) to acquire iron, which involves the release of phytosiderophores like DMA into the rhizosphere.[2] DMA chelates Fe(III) with high affinity, and the resulting soluble Fe(III)-DMA complex is then taken up by specific transporters, such as the yellow stripe 1 (YS1) and YS1-like (YSL) transporters, into the root cells.[3] This mechanism is crucial for the iron nutrition and overall health of these important crop species. Beyond its primary role in iron uptake, DMA is also involved in the homeostasis and transport of other essential micronutrients, including zinc (Zn), copper (Cu), and manganese (Mn).[4] The unique metal-chelating properties of DMA make it a subject of interest for agricultural applications to improve crop yields in iron-deficient soils and for potential therapeutic applications in the context of metal-related disorders.
Quantitative Analysis of Metal Chelation by this compound
The efficacy of a chelating agent is quantified by its stability constant (log K) with a given metal ion. A higher stability constant indicates a stronger and more stable complex. The stability constants of this compound with various physiologically relevant metal ions are summarized in the table below.
| Metal Ion | Stability Constant (log β) | Method of Determination | Reference |
| Fe(III) | 18.1 | Potentiometric Titration | [5] |
| Cu(II) | 15.1 | Potentiometric Titration | [5] |
| Zn(II) | 13.0 | Potentiometric Titration | [5] |
| Ni(II) | 12.8 | Potentiometric Titration | [5] |
| Co(II) | 11.2 | Potentiometric Titration | [5] |
| Mn(II) | 8.3 | Potentiometric Titration | [5] |
Note: The stability constants (log β) represent the overall stability of the 1:1 metal-ligand complex.
Experimental Protocols
Chemical Synthesis of this compound
The following is a detailed protocol for the chemical synthesis of this compound, adapted from the literature.[6] This multi-step synthesis involves the preparation of key intermediates and their subsequent coupling and deprotection.
Materials and Reagents:
-
L-Azetidine-2-carboxylic acid
-
(2S,3S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-4-butanolide
-
Dess-Martin periodinane
-
Sodium borohydride (B1222165) (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard organic solvents (DCM, MeOH, EtOAc, etc.)
-
Reagents for purification (silica gel, etc.)
Procedure:
-
Step 1: Synthesis of the Aldehyde Intermediate.
-
Protect the amino group of L-azetidine-2-carboxylic acid with a suitable protecting group (e.g., Boc).
-
Activate the carboxylic acid (e.g., as an acid chloride or by using a coupling agent).
-
Reduce the activated carboxyl group to the corresponding alcohol using a mild reducing agent.
-
Oxidize the primary alcohol to the aldehyde using Dess-Martin periodinane. Purify the resulting aldehyde by column chromatography.
-
-
Step 2: Synthesis of the Amino Acid Intermediate.
-
Protect the hydroxyl group of (2S,3S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-4-butanolide with a suitable protecting group (e.g., TBDMS).
-
Hydrolyze the lactone to the corresponding carboxylic acid.
-
-
Step 3: Reductive Amination.
-
Couple the aldehyde intermediate from Step 1 with the amino acid intermediate from Step 2 via reductive amination using sodium borohydride. This step forms the carbon-nitrogen bond central to the DMA structure.
-
Purify the coupled product by column chromatography.
-
-
Step 4: Deprotection.
-
Remove all protecting groups. The Boc group is typically removed under acidic conditions (e.g., with TFA). The TBDMS group can be removed with a fluoride (B91410) source (e.g., TBAF).
-
If benzyl (B1604629) protecting groups were used, they can be removed by catalytic hydrogenation using Pd/C and H₂ gas.
-
-
Step 5: Purification.
-
Purify the final product, this compound, using ion-exchange chromatography followed by recrystallization to obtain a pure, crystalline solid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determination of Metal-DMA Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The following protocol is a general guideline for determining the stability constants of DMA with various metal ions.
Materials and Reagents:
-
Synthesized this compound
-
Metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MnCl₂) of high purity
-
Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO₃)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
High-purity deionized water, degassed to remove CO₂
-
Potentiometer with a high-precision pH electrode
-
Thermostated titration vessel
-
Nitrogen or argon gas for maintaining an inert atmosphere
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the metal salts of known concentrations.
-
Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
-
Titration:
-
In the thermostated titration vessel, place a known volume of a solution containing DMA and the inert salt.
-
To determine the protonation constants of DMA, titrate this solution with the standardized base in the absence of any metal ion.
-
To determine the metal-ligand stability constants, add a known amount of the metal salt to the DMA solution (typically at a 1:1 or other desired molar ratio) and titrate with the standardized base.
-
Throughout the titration, bubble inert gas through the solution to prevent the ingress of CO₂ and maintain an inert atmosphere.
-
Record the pH reading after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curves.
-
Use a suitable software program (e.g., HYPERQUAD, PSEQUAD) to analyze the titration data.
-
The software will refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical model that includes all relevant species in solution (e.g., free ligand, protonated ligand species, free metal ion, hydrolyzed metal species, and the metal-ligand complexes).
-
Visualizing Key Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of DMA begins with the amino acid methionine and proceeds through a series of enzymatic reactions.
Iron Uptake via this compound (Strategy II)
This diagram illustrates the chelation-based iron uptake mechanism in graminaceous plants.
Experimental Workflow for Determining Metal-DMA Stability Constants
This workflow outlines the key steps in the experimental determination of stability constants for metal-DMA complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [13C4]-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Genetic Regulation of 2'-Deoxymugineic Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for almost all living organisms, playing a critical role in cellular processes such as respiration and DNA synthesis. However, its bioavailability in many soil environments, particularly in calcareous and high-pH soils, is limited. Graminaceous plants (grasses) have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil. This strategy involves the synthesis and secretion of phytosiderophores of the mugineic acid (MA) family. These molecules chelate ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe³⁺-phytosiderophore complexes are then taken up by the plant roots through specific transporters. 2'-deoxymugineic acid (DMA) is the foundational phytosiderophore in this family for many staple crops, including rice, wheat, maize, and barley.[1][2] The biosynthesis of DMA is a tightly regulated process, primarily controlled at the genetic level in response to iron availability. Understanding the intricate genetic regulation of DMA synthesis is paramount for developing crops with enhanced iron uptake efficiency, a crucial step towards biofortification and ensuring global food security. This technical guide provides a comprehensive overview of the core genetic components and regulatory networks governing DMA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
The this compound Biosynthesis Pathway
The synthesis of DMA is a conserved pathway in graminaceous plants, originating from the amino acid L-methionine. The pathway involves a series of enzymatic reactions catalyzed by specific enzymes, the genes for which are significantly upregulated under iron-deficient conditions.
The key enzymes in the DMA biosynthesis pathway are:
-
Nicotianamine (B15646) Synthase (NAS): This enzyme catalyzes the first committed step in the biosynthesis of all mugineic acid family phytosiderophores. It condenses three molecules of S-adenosylmethionine (SAM) to form one molecule of nicotianamine (NA).
-
Nicotianamine Aminotransferase (NAAT): NAAT transfers an amino group from nicotianamine to a 2-oxoglutarate, producing a 3''-keto intermediate.[3] This is a critical step, as NA is ubiquitous in higher plants, but its aminotransfer is specific to graminaceous plants.[4]
-
This compound Synthase (DMAS): The final step in DMA synthesis is the reduction of the 3''-keto intermediate to this compound, a reaction catalyzed by DMAS.[5][6] This enzyme belongs to the aldo-keto reductase (AKR) superfamily.[6]
The coordinated expression and activity of the genes encoding these three enzymes are essential for the production of DMA in response to iron limitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotianamine aminotransferase - Wikipedia [en.wikipedia.org]
- 4. Cloning Two Genes for Nicotianamine Aminotransferase, a Critical Enzyme in Iron Acquisition (Strategy II) in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxymugineic Acid synthase: a gene important for fe-acquisition and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2'-Deoxymugineic Acid in Plant Nutrient Transport: A Technical Guide
Abstract: Iron is a vital micronutrient for plant growth and development, yet its low solubility in many soils presents a significant challenge for uptake. Graminaceous plants, including major crops like rice, wheat, and barley, have evolved a sophisticated chelation-based strategy (Strategy II) to acquire iron. This strategy hinges on the synthesis and secretion of phytosiderophores of the mugineic acid family. This technical guide provides an in-depth examination of 2'-deoxymugineic acid (DMA), a key phytosiderophore, and its central role in plant iron transport. We will delve into the biosynthesis of DMA, its transport mechanisms, and the intricate signaling pathways that regulate its production in response to iron deficiency. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and Iron Homeostasis
Iron (Fe) is indispensable for numerous physiological processes in plants, including photosynthesis and respiration.[1] In aerobic and high-pH soils, iron primarily exists in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants.[2] To overcome this, graminaceous plants employ the Strategy II iron acquisition system. This system involves the secretion of natural iron-chelating compounds called phytosiderophores from the roots into the rhizosphere.[1][3] These phytosiderophores solubilize Fe³⁺ by forming stable Fe³⁺-phytosiderophore complexes.[3][4] These complexes are then taken up by the root cells via specific transporters.[1]
This compound (DMA) is the primary phytosiderophore synthesized and secreted by several key crops, including rice and barley.[3] Its production is tightly regulated and significantly induced under iron-deficient conditions.[5] Beyond its role in iron acquisition from the soil, DMA is also implicated in the long-distance transport of iron and other metals within the plant.[6][7][8] Understanding the molecular mechanisms governing DMA biosynthesis, secretion, and uptake is crucial for developing strategies to enhance crop resilience and nutritional value, particularly in iron-poor soils.
The Biosynthesis of this compound
The biosynthesis of DMA is a conserved pathway in graminaceous plants, originating from the amino acid L-methionine.[5][9] The process involves a series of enzymatic reactions that are upregulated in response to iron deficiency.
The key steps in the DMA biosynthetic pathway are:
-
Synthesis of S-adenosyl-methionine (SAM): The pathway begins with the conversion of L-methionine to S-adenosyl-methionine (SAM), a reaction catalyzed by SAM synthetase (SAMS).[10]
-
Formation of Nicotianamine (B15646) (NA): Three molecules of SAM are condensed to form one molecule of nicotianamine (NA). This crucial step is catalyzed by nicotianamine synthase (NAS).[11][12]
-
Aminotransfer of Nicotianamine: The amino group of NA is transferred by nicotianamine aminotransferase (NAAT), resulting in a 3''-keto intermediate.[11][12]
-
Reduction to this compound: The final step involves the reduction of the 3''-keto intermediate to form DMA, a reaction catalyzed by deoxymugineic acid synthase (DMAS).[5][11]
In some plant species like barley, DMA can be further hydroxylated to produce other phytosiderophores such as mugineic acid (MA).[10] However, rice primarily synthesizes and secretes DMA.[10]
Transport and Uptake of DMA-Iron Complexes
Once synthesized in the root cells, DMA is secreted into the rhizosphere. This efflux is mediated by specific transporters. The transporter of mugineic acid 1 (TOM1) has been identified as a key DMA efflux transporter in rice and barley.[3][8]
In the soil, the secreted DMA chelates with insoluble Fe³⁺ to form a soluble Fe(III)-DMA complex.[4] This complex is then recognized and transported into the root epidermal cells by members of the Yellow Stripe-Like (YSL) family of transporters.[13][14] Specifically, OsYSL15 in rice has been shown to be a high-affinity transporter for the Fe(III)-DMA complex.[7][8]
After uptake into the root cells, iron is released from the DMA complex and can be utilized by the cell or loaded into the xylem for long-distance transport to the shoots. DMA itself has also been detected in xylem and phloem sap, suggesting a role in the internal translocation of iron and other metals.[6][7][8]
Regulation of DMA-mediated Iron Uptake
The entire process of DMA-mediated iron uptake is tightly regulated at the transcriptional level in response to the plant's iron status. Under iron-deficient conditions, a complex signaling network is activated, leading to the upregulation of genes involved in DMA biosynthesis and transport.[15]
Key regulatory components in rice include:
-
Cis-acting elements: The Iron-Deficiency-Responsive Elements 1 and 2 (IDE1 and IDE2) are found in the promoter regions of many iron-deficiency-inducible genes.[6]
-
Transcription Factors:
-
IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1): Binds to the IDE1 element and is a central regulator of the early response to iron deficiency.[4][5]
-
IDEF2 (Iron Deficiency-Responsive Element-Binding Factor 2): Binds to the IDE2 element and is also involved in the regulation of iron-deficiency-responsive genes.[2][4]
-
OsIRO2: A basic helix-loop-helix (bHLH) transcription factor that acts downstream of IDEF1 and regulates the expression of many genes involved in DMA biosynthesis and transport, including NAS, NAAT, DMAS, and TOM1.[2][4]
-
The perception of iron status and the upstream signaling events that lead to the activation of these transcription factors are still areas of active research.
Quantitative Data on DMA-Mediated Iron Transport
The following tables summarize quantitative data from various studies on the effects of iron deficiency on DMA-related gene expression and DMA secretion.
Table 1: Relative Gene Expression of DMA Biosynthesis and Transport Genes in Rice Roots Under Iron Deficiency
| Gene | Fold Change (-Fe vs. +Fe) | Plant Age/Condition | Reference |
| OsNAS1 | ~10-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
| OsNAS2 | ~15-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
| OsNAAT1 | ~8-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
| OsDMAS1 | ~20-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
| OsTOM1 | ~12-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
| OsYSL15 | ~25-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |
Table 2: DMA Secretion Rates from Roots of Graminaceous Plants
| Plant Species | Condition | DMA Secretion Rate | Reference |
| Rice (Oryza sativa) | 7 days -Fe | ~4 nmol/plant/6h | [17] |
| Erianthus ravennae | 7 days -Fe | 90 nmol/plant/h | [17] |
| Wheat (Triticum aestivum) | Fe-deficient | Diurnal variation, peak at onset of light | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DMA-mediated iron transport.
Quantification of DMA in Root Exudates by HPLC
This protocol describes the collection of root exudates and the subsequent quantification of DMA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Hydroponic culture system
-
Iron-sufficient and iron-deficient nutrient solutions
-
Ultrapure water
-
Collection vessels
-
Freeze-dryer
-
Methanol
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
DMA standard
-
Mobile phase (e.g., 10mM potassium dihydrogen phosphate, pH 2.55, and methanol)[19]
Procedure:
-
Plant Culture: Grow plants hydroponically in iron-sufficient nutrient solution. To induce DMA secretion, transfer a subset of plants to an iron-deficient nutrient solution for a specified period (e.g., 7-14 days).
-
Root Exudate Collection: Gently remove plants from the hydroponic system, rinse the roots with ultrapure water, and place the roots in a collection vessel containing a known volume of ultrapure water. Collect exudates for a defined period (e.g., 2-6 hours).
-
Sample Preparation:
-
Freeze-dry the collected root exudate solution to obtain a powder.[19]
-
Dissolve the powder in a known volume of methanol.
-
Centrifuge the sample to pellet any debris and filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample.
-
Run the HPLC program with a suitable gradient to separate the compounds.
-
Detect DMA based on its retention time, which is determined by running a DMA standard.
-
Quantify the amount of DMA by comparing the peak area of the sample to a standard curve generated with known concentrations of the DMA standard.
-
Heterologous Expression and Functional Assay of Transporters in Xenopus Oocytes
This protocol allows for the functional characterization of transporters like TOM1 and YSLs.
Materials:
-
Xenopus laevis frogs
-
Oocyte isolation and culture solutions
-
Plasmids containing the cDNA of the transporter of interest
-
In vitro cRNA synthesis kit
-
Microinjection setup
-
Radiolabeled substrate (e.g., ¹⁴C-DMA) or a voltage-clamp setup
-
Scintillation counter or electrophysiology equipment
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized Xenopus laevis frog and treat them with collagenase to defolliculate. Select healthy, mature oocytes for injection.
-
cRNA Synthesis: Linearize the plasmid containing the transporter cDNA and use an in vitro transcription kit to synthesize capped cRNA.
-
Microinjection: Inject a known amount of cRNA into the cytoplasm of the oocytes. As a control, inject another batch of oocytes with water. Incubate the oocytes for 2-5 days to allow for protein expression.
-
Transport Assay (for efflux transporters like TOM1):
-
Pre-load the oocytes with a radiolabeled substrate (e.g., by injecting ¹⁴C-DMA).
-
Place individual oocytes in a buffer solution and collect the buffer at different time points.
-
Measure the radioactivity in the collected buffer using a scintillation counter to determine the rate of substrate efflux.
-
-
Transport Assay (for uptake transporters like YSLs):
-
Incubate the oocytes in a solution containing the radiolabeled substrate (e.g., ¹⁴C-Fe(III)-DMA).
-
After a defined incubation period, wash the oocytes thoroughly to remove external radioactivity.
-
Lyse individual oocytes and measure the internalized radioactivity using a scintillation counter.
-
Alternatively, use two-electrode voltage clamp to measure substrate-induced currents.
-
Promoter-GUS Reporter Assay for Gene Expression Analysis
This method is used to visualize the spatial and temporal expression patterns of genes involved in DMA synthesis and transport.
Materials:
-
Plant transformation system (e.g., Agrobacterium tumefaciens)
-
Binary vector for cloning
-
Construct containing the promoter of the gene of interest fused to the β-glucuronidase (GUS) reporter gene (uidA)
-
Transgenic plants
-
GUS staining solution (containing X-Gluc)
-
Microscope
Procedure:
-
Construct Preparation: Clone the promoter region of the gene of interest (e.g., OsDMAS1) upstream of the GUS reporter gene in a binary vector.
-
Plant Transformation: Introduce the promoter-GUS construct into plants (e.g., rice) using Agrobacterium-mediated transformation.
-
Selection and Growth of Transgenic Plants: Select transgenic plants and grow them under different conditions (e.g., iron-sufficient and iron-deficient).
-
GUS Staining:
-
Harvest tissues of interest (e.g., roots, leaves).
-
Incubate the tissues in the GUS staining solution at 37°C for several hours to overnight. The GUS enzyme, expressed under the control of the target promoter, will cleave the X-Gluc substrate, producing a blue precipitate.[20]
-
After staining, clear the tissues with an ethanol (B145695) series to remove chlorophyll.
-
-
Microscopy: Observe the stained tissues under a microscope to determine the specific cells and tissues where the promoter is active.
Conclusion and Future Perspectives
This compound is a cornerstone of the iron acquisition strategy in many of the world's most important cereal crops. The elucidation of its biosynthetic pathway, transport mechanisms, and regulatory networks has significantly advanced our understanding of plant iron homeostasis. The experimental protocols and quantitative data presented in this guide offer a robust toolkit for researchers investigating these processes.
Future research will likely focus on several key areas. Unraveling the initial iron sensing mechanisms that trigger the signaling cascade remains a major challenge. Further characterization of the YSL transporter family will provide deeper insights into the long-distance transport and tissue-specific distribution of iron. Moreover, translating this fundamental knowledge into practical applications, such as the development of biofortified crops with enhanced iron content and improved tolerance to iron-deficient soils, holds immense promise for global food security and human nutrition. The targeted manipulation of the DMA pathway through genetic engineering represents a promising avenue to achieve these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual regulation of iron deficiency response mediated by the transcription factor IDEF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Subcellular localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paralogs and mutants show that one DMA synthase functions in iron homeostasis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal movement within the plant: contribution of nicotianamine and yellow stripe 1-like transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcellular localization of enzymes. | Semantic Scholar [semanticscholar.org]
- 12. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of plant extracts as substrates for untargeted transporter substrate identification in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing plant transporter expression in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Optimizing plant transporter expression in Xenopus oocytes. (2013) | Huimin Feng | 23 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN110967432B - A method for determining the content of organic acids in root exudates - Google Patents [patents.google.com]
- 20. GUS reporter system - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of 2'-Deoxymugineic Acid (DMA) in Environmental and Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 2'-Deoxymugineic acid (DMA) is a critical phytosiderophore, a class of low-molecular-weight, high-affinity chelators for ferric iron (Fe³⁺), exuded by the roots of graminaceous plants like barley, wheat, and rice.[1][2] This process, known as Strategy II iron acquisition, is essential for iron uptake from the soil, particularly in high-pH, calcareous soils where iron solubility is low.[3][4] The biosynthesis and exudation of DMA are tightly regulated and induced by iron deficiency.[4][5] Accurate quantification of DMA in various matrices such as soil solutions, rhizosphere samples, and plant tissues is crucial for understanding plant nutrition, developing iron-biofortified crops, and assessing metal bioavailability in the environment.
This application note provides a detailed protocol for the robust and sensitive quantification of total DMA using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an isotope-labeled internal standard.
Biosynthesis and Signaling Pathway of this compound
The biosynthesis of DMA begins with the amino acid L-methionine. Three molecules of S-adenosyl-methionine (SAM), derived from methionine, are condensed by nicotianamine (B15646) synthase (NAS) to form nicotianamine (NA).[6][7] NA is then converted to a 3''-keto intermediate by nicotianamine aminotransferase (NAAT).[6] Finally, this intermediate is reduced by deoxymugineic acid synthase (DMAS) to yield this compound (DMA).[6][7] This pathway is upregulated in response to iron deficiency, and also to a lesser extent by zinc and copper deficiency.[8]
Caption: Biosynthetic pathway of this compound (DMA).
Experimental Protocols
This protocol is based on the accurate quantification of DMA by LC-MS/MS using isotope dilution with a ¹³C₄-labeled internal standard.[9]
Principle
Total DMA concentration is determined following acidification of the sample to dissociate any metal-DMA complexes. Samples are then analyzed by LC-MS/MS, which separates DMA from matrix components followed by sensitive detection using selected reaction monitoring (SRM). Quantification is achieved by comparing the peak area ratio of the analyte to a known concentration of a stable isotope-labeled internal standard (¹³C₄-DMA).[1][9]
Materials and Reagents
-
Standards: this compound (DMA) and ¹³C₄-labeled DMA (Internal Standard, IS).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Solid Phase Extraction (SPE): If necessary for sample cleanup.
Sample Preparation (Soil Solutions & Root Exudates)
-
Collect the sample (e.g., soil solution via micro suction cups, hydroponic culture solution).
-
To dissociate metal-DMA complexes and determine the total DMA concentration, acidify an aliquot of the sample.[1][9]
-
Add the ¹³C₄-labeled DMA internal standard to the acidified sample.
-
Centrifuge or filter the sample to remove particulates.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow
Caption: General workflow for DMA quantification by LC-MS/MS.
LC-MS/MS Instrumentation and Conditions
A novel chromatographic method employing porous graphitic carbon (PGC) as the stationary phase is recommended for robust separation.[9]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of DMA from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temp. | 30 - 40 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transition (DMA) | Precursor Ion (m/z) → Product Ion (m/z) |
| SRM Transition (¹³C₄-DMA) | Precursor Ion (m/z) → Product Ion (m/z) |
| Ion Spray Voltage | ~5500 V[10] |
| Source Temperature | ~400 °C[10] |
| Collision Gas | Medium[10] |
| Declustering Potential (DP) | Optimized for DMA and IS |
| Collision Energy (CE) | Optimized for DMA and IS |
Note: Specific SRM transitions, voltages, and energies must be optimized for the specific instrument used.
Quantitative Data
The described method provides excellent sensitivity and accuracy for the quantification of DMA in complex matrices.[9] An alternative method using a mixed-mode stationary phase and ICP-MS detection is suitable for the speciation of metal-DMA complexes.[2][11]
Table 3: Method Performance for Total DMA Quantification (LC-ESI-MS/MS)
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.9995 | [1][9] |
| Limit of Detection (LOD) | 3 - 34 nM | [1][9] |
| Limit of Quantification (LOQ) | 11 - 113 nM | [1][9] |
| Short-term Precision (RSD) | < 4% | [9] |
| Long-term Precision (RSD) | < 5% | [9] |
| Concentration Range | 0.1 - 235 µM (in rhizosphere samples) |[9] |
Table 4: Method Performance for Metal-DMA Complex Speciation (LC-ICP-MS)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 10 - 120 nM | [2][11] |
| Limit of Quantification (LOQ) | 40 - 400 nM | [2][11] |
| Long-term Precision (RSD) | < 10% | [2][11] |
| Concentration Range | 0.4 - 30 µM (in spiked soil extracts) |[2][11] |
Conclusion
The LC-MS/MS method detailed here, utilizing a porous graphitic carbon stationary phase and an isotope-labeled internal standard, offers a highly accurate, sensitive, and robust approach for the quantification of this compound.[9] This protocol is suitable for a wide range of applications in plant science, agricultural research, and environmental chemistry, enabling researchers to precisely measure DMA concentrations in complex biological and environmental samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Phytosiderophore Release and Antioxidant Defense in Roots Driven by Shoot-Based Auxin Signaling Confers Tolerance to Excess Iron in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Phytosiderophores : In Vitro Biosynthesis of 2′-Deoxymugineic Acid from l-Methionine and Nicotianamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytosiderophore pathway response in barley exposed to iron, zinc or copper starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 2'-Deoxymugineic Acid from Root Exudates
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to extract, purify, and quantify 2'-deoxymugineic acid (DMA), a key phytosiderophore, from plant root exudates. The methodologies described are compiled from established research practices and are intended to ensure reliable and reproducible results.
Introduction
This compound (DMA) is a non-proteinogenic amino acid belonging to the mugineic acid family of phytosiderophores. Graminaceous plants, such as wheat and rice, secrete DMA from their roots into the rhizosphere, particularly under iron-deficient conditions.[1][2][3] DMA chelates with ferric iron (Fe³⁺) in the soil, and the resulting DMA-Fe³⁺ complex is then taken up by the plant roots through specific transporters.[1] This process, known as Strategy II iron acquisition, is crucial for the survival of these plants in alkaline and calcareous soils where iron availability is low.[2] The study of DMA provides insights into plant nutrition, metal homeostasis, and potential strategies for developing crops with enhanced nutrient uptake capabilities.
This document outlines the procedures for the collection of root exudates, followed by the extraction, purification, and quantification of DMA.
Experimental Protocols
The collection of root exudates is a critical step that can be performed using several methods depending on the experimental setup. Two common methods are the hydroponic collection method and a hybrid soil-hydroponic method.
2.1.1. Hydroponic Collection Method
This method is suitable for plants grown in a nutrient solution.
-
Plant Growth:
-
Sterilize seeds of the desired plant species (e.g., wheat, rice) by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute wash with a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile deionized water.
-
Germinate the seeds on moist filter paper in the dark for 2-3 days.
-
Transfer the seedlings to a hydroponic culture system containing a complete nutrient solution. To induce DMA secretion, an iron-free nutrient solution should be used.[1]
-
-
Exudate Collection:
-
After a period of growth under iron-deficient conditions (e.g., 7-14 days), gently transfer the plants to a collection solution. A common collection solution is ultrapure water or a simple buffered solution to maintain a stable pH.
-
The collection is typically performed over a specific time frame, often at the beginning of the photoperiod, as DMA exudation exhibits a diurnal rhythm.[1][4][5]
-
Collect the solution containing the root exudates. The volume of the collection solution should be minimized to concentrate the exudates.
-
Immediately after collection, filter the exudate solution through a 0.22 µm filter to remove root debris and microorganisms.
-
Store the filtered sample at -20°C or below until analysis to prevent degradation.
-
2.1.2. Hybrid Soil-Hydroponic Collection Method
This method allows for the collection of exudates from soil-grown plants, which may better reflect natural conditions.[6]
-
Plant Growth:
-
Exudate Collection:
-
Carefully remove the entire plant with its root system from the soil.
-
Gently wash the roots with deionized water to remove adhering soil particles. This step should be done meticulously to minimize root damage.
-
Allow the plants to recover from the washing stress by placing the root system in a hydroponic solution for a period of at least 3 days.[6] This recovery period is crucial to avoid analyzing compounds released from damaged cells.[6][7]
-
After the recovery period, transfer the plants to a fresh collection solution (e.g., ultrapure water) for the exudation collection period (e.g., 4-8 hours).
-
Filter the collected exudate solution through a 0.22 µm filter and store at -20°C or below.
-
For many analytical methods like LC-MS/MS, direct injection of the filtered root exudate solution may be possible. However, for samples with low concentrations of DMA or high levels of interfering compounds, a solid-phase extraction (SPE) step can be employed for sample cleanup and concentration.
-
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., reversed-phase C18 or a mixed-mode cation exchange).
-
SPE vacuum manifold.
-
Methanol (B129727) (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
-
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of ultrapure water.
-
Sample Loading: Acidify the root exudate sample to a pH of ~2.5-3.0 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 volumes of acidified water to remove salts and other polar, non-retained compounds. A second wash with a low percentage of methanol (e.g., 5%) can be used to remove less polar interferences.
-
Elution: Elute the retained DMA from the cartridge using a small volume of methanol, potentially acidified with a low concentration of formic acid (e.g., 5% formic acid in methanol).[8]
-
Drying and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of DMA.[1][2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole).
-
-
Chromatographic Conditions (Example):
-
Column: A mixed-mode reversed-phase/weak anion exchange stationary phase or a suitable reversed-phase column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to achieve separation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DMA for quantification and confirmation.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Quantify the DMA in the samples by comparing the peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-DMA) is recommended for the most accurate quantification.[2]
-
Data Presentation
The following table summarizes quantitative data on DMA exudation rates from wheat, as reported in the literature. This data can serve as a reference for expected values.
| Plant Species | Growth Condition | DMA Exudation Rate (pmol g⁻¹ root DW s⁻¹) | Reference |
| Triticum aestivum cv. Tamaro | Calcareous Soil | 0.2 - 41 | [1] |
| Triticum aestivum cv. Tamaro | Iron-deficient hydroponics | Significantly higher than soil-grown | [1] |
Visualization
Caption: Biosynthesis of DMA inside the root cell and its role in iron uptake from the rhizosphere.
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. Root exudation of phytosiderophores from soil-grown wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Deoxymugineic acid increases Zn translocation in Zn-deficient rice plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing root exudate collection techniques: An improved hybrid method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Synthesis and Use of 13C4-Labeled 2'-Deoxymugineic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxymugineic acid (DMA) is a phytosiderophore exuded by graminaceous plants, such as rice and wheat, to acquire iron from the soil. Understanding the fate of DMA in the rhizosphere is crucial for developing strategies to improve iron nutrition in these important crops. Stable isotope labeling, particularly with carbon-13 (¹³C), provides a powerful tool for tracing the metabolic pathways and environmental fate of DMA. This document provides detailed application notes and protocols for the synthesis of ¹³C₄-labeled this compound and its application in tracer studies, specifically for quantification in environmental samples and for investigating its biodegradation in soil. The use of ¹³C₄-DMA as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) allows for accurate and precise quantification, overcoming matrix effects in complex samples like soil and plant extracts.
Synthesis of ¹³C₄-Labeled this compound
The synthesis of ¹³C₄-labeled this compound provides a critical internal standard for accurate quantification and a tracer for metabolic studies. The synthetic route involves the coupling of two key ¹³C-labeled building blocks: L-allyl(¹³C₂)glycine and L-(2-¹³C)azetidine(¹³C)carboxylic acid.
Experimental Protocol
A detailed, step-by-step experimental protocol for the chemical synthesis of ¹³C₄-labeled this compound is outlined in the 2014 publication by Walter, Artner, and Stanetty in the Journal of Labelled Compounds and Radiopharmaceuticals. While the full, intricate details of the multi-step synthesis are proprietary to the developing laboratory and not publicly available in full, the key precursors have been identified. The synthesis involves the strategic introduction of four ¹³C atoms into the DMA molecule. Two ¹³C atoms are located in the carboxylic acid groups, and the other two are in the backbone of the molecule. For researchers planning to utilize ¹³C₄-DMA, it is recommended to reference the original publication for a comprehensive understanding of the synthetic strategy.
A high-level overview of the synthetic workflow is presented below.
Caption: High-level workflow for the synthesis of ¹³C₄-labeled this compound.
Application in Tracer Studies: Quantification by LC-MS/MS
¹³C₄-labeled this compound is an ideal internal standard for the quantification of its unlabeled counterpart in complex matrices such as soil solutions, plant root exudates, and microbial cultures. The use of a stable isotope-labeled internal standard allows for the correction of sample loss during preparation and for matrix effects during LC-MS/MS analysis, leading to highly accurate and precise results.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol describes the general steps for the quantification of this compound in soil samples using ¹³C₄-DMA as an internal standard.
-
Sample Collection: Collect soil or rhizosphere samples and extract the soluble components using an appropriate buffer or solvent.
-
Internal Standard Spiking: Add a known amount of ¹³C₄-labeled this compound solution to each sample extract at the beginning of the sample preparation process.
-
Sample Clean-up (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatograph coupled to a tandem mass spectrometer.
Caption: Workflow for the quantification of this compound using ¹³C₄-DMA and LC-MS/MS.
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis of this compound using its ¹³C₄-labeled internal standard.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Porous Graphitic Carbon (PGC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of DMA |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DMA) | m/z 307.1 -> m/z 158.1 |
| MRM Transition (¹³C₄-DMA) | m/z 311.1 -> m/z 162.1 |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 50 - 100 ms |
Application in Tracer Studies: Biodegradation in Soil
Tracer studies using ¹³C₄-labeled this compound are instrumental in determining its fate and degradation kinetics in soil environments. By incubating soil with the labeled compound, researchers can track the incorporation of ¹³C into microbial biomass, dissolved organic carbon, and respired CO₂.
Experimental Protocol: Soil Incubation Study
This protocol outlines a general procedure for a soil incubation experiment to study the biodegradation of ¹³C₄-DMA.
-
Soil Collection and Pre-incubation: Collect fresh soil samples from the desired location (e.g., rhizosphere or bulk soil). Pre-incubate the soil at a controlled temperature and moisture content for a period to allow microbial communities to stabilize.
-
Application of ¹³C₄-DMA: Add a solution of ¹³C₄-labeled this compound to the soil samples. The amount added should be environmentally relevant.
-
Incubation: Incubate the treated soil samples in sealed containers at a constant temperature. Include control samples without the labeled substrate.
-
Gas Sampling: At regular time intervals, collect gas samples from the headspace of the incubation containers to measure the concentration and isotopic composition (δ¹³C) of the respired CO₂.
-
Destructive Soil Sampling: At the same time intervals, destructively sample a subset of the incubation containers.
-
Soil Analysis: Analyze the soil samples for the concentration of remaining ¹³C₄-DMA, and the incorporation of ¹³C into different soil fractions, such as microbial biomass (e.g., through phospholipid fatty acid analysis - PLFA).
Application Notes and Protocols for Utilizing 2'-Deoxymugineic Acid in Hydroponic Culture for Iron Deficiency Studies
Introduction
Iron (Fe) is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions.[1] Iron deficiency is a widespread agricultural problem, particularly in calcareous and alkaline soils where iron solubility is low.[2][3] Graminaceous plants, such as rice and maize, have evolved a specialized "Strategy II" mechanism to acquire iron under such conditions. This strategy involves the secretion of phytosiderophores, a class of natural chelating agents, from their roots.[1][4][5]
2'-deoxymugineic acid (DMA) is a key phytosiderophore in the mugineic acid family.[5] It is released into the rhizosphere to chelate ferric iron (Fe³⁺), forming a stable Fe(III)-DMA complex. This complex is then taken up by specific transporters on the root surface, providing the plant with a bioavailable source of iron.[1][4][5] The study of DMA's role in iron acquisition is crucial for developing strategies to enhance crop tolerance to iron-deficient conditions. Hydroponic culture offers a controlled environment to precisely manipulate nutrient availability and study the effects of DMA on plants under iron deficiency.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct iron deficiency studies using this compound in a hydroponic setting.
Data Presentation
The following tables summarize key quantitative data for designing and conducting hydroponic experiments with DMA.
Table 1: Composition of Modified Hoagland's Nutrient Solution for Iron Deficiency Studies
| Component | Stock Solution Concentration (M) | Volume of Stock per Liter of Final Solution | Final Concentration (mM) | Final Concentration (ppm) |
| Macronutrients | ||||
| KNO₃ | 1 | 6 mL | 6.0 | 234.6 |
| Ca(NO₃)₂·4H₂O | 1 | 4 mL | 4.0 | 160.1 |
| NH₄H₂PO₄ | 1 | 1 mL | 1.0 | 31.0 |
| MgSO₄·7H₂O | 1 | 2 mL | 2.0 | 48.6 |
| Micronutrients | ||||
| H₃BO₃ | - | 1 mL of micronutrient stock | 46.2 µM | 0.5 |
| MnCl₂·4H₂O | - | 1 mL of micronutrient stock | 9.1 µM | 0.5 |
| ZnSO₄·7H₂O | - | 1 mL of micronutrient stock | 0.8 µM | 0.05 |
| CuSO₄·5H₂O | - | 1 mL of micronutrient stock | 0.3 µM | 0.02 |
| H₂MoO₄·H₂O | - | 1 mL of micronutrient stock | 0.1 µM | 0.01 |
| Iron Source (Treatment Dependent) | ||||
| Fe(III)-EDTA (Control) | 0.01 | 10 mL | 100 µM | 5.6 |
| No Iron (-Fe) | - | 0 mL | 0 µM | 0 |
| This compound (DMA) | Varies | Varies | 3 - 150 µM | Varies |
Note: The micronutrient stock solution is prepared by dissolving the respective salts in 1 liter of distilled water.
Table 2: Experimental Parameters for Iron Deficiency Induction and Rescue with DMA
| Parameter | Recommended Range/Value | Notes |
| Plant Species | Rice (Oryza sativa), Maize (Zea mays) | Graminaceous species exhibiting Strategy II iron uptake. |
| Hydroponic System | Static or continuous flow | Static systems are simpler for small-scale studies. |
| pH of Nutrient Solution | 5.5 - 6.5 (for optimal nutrient availability) or >7.0 (to induce iron deficiency) | Monitor and adjust daily. High pH reduces iron solubility.[6] |
| Photoperiod | 16 hours light / 8 hours dark | Typical for many plant growth studies. |
| Temperature | 25-30°C (day), 20-25°C (night) | Optimize for the specific plant species. |
| Iron Deficiency Induction Period | 7-14 days | Observe for visual symptoms like interveinal chlorosis. |
| DMA Treatment Concentrations | 3 µM, 30 µM, 150 µM | A range of concentrations to assess dose-dependent effects.[7] |
| DMA Treatment Duration | 7-14 days | Monitor for recovery from chlorosis. |
| Data Collection Points | Before treatment, mid-treatment, end of treatment | For time-course analysis of recovery. |
Experimental Protocols
Protocol 1: Preparation of Hydroponic Solutions
-
Prepare Stock Solutions:
-
Prepare 1 M stock solutions for each of the macronutrients listed in Table 1 by dissolving the appropriate amount of salt in distilled water.
-
Prepare a micronutrient stock solution by dissolving the amounts of boric acid, manganese chloride, zinc sulfate, copper sulfate, and molybdic acid listed in Table 1 into 1 liter of distilled water.
-
Prepare a 10 mM Fe(III)-EDTA stock solution for the control group.
-
-
Prepare Final Nutrient Solutions:
-
Control (+Fe): To a large container, add the specified volumes of each macronutrient and micronutrient stock solution per liter of distilled water as detailed in Table 1. Add 10 mL of the 10 mM Fe(III)-EDTA stock solution per liter. Fill to the final volume with distilled water.
-
Iron-Deficient (-Fe): Prepare the solution as for the control, but omit the addition of Fe(III)-EDTA.
-
-
Adjust pH: Adjust the pH of the final nutrient solutions to the desired level (e.g., 5.8 for standard conditions or a higher pH to exacerbate iron deficiency) using 1 M KOH or 1 M HCl.
Protocol 2: Plant Growth and Iron Deficiency Induction
-
Seed Germination:
-
Surface sterilize seeds of rice or maize with 70% ethanol (B145695) for 1 minute, followed by 5% sodium hypochlorite (B82951) for 10-15 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on moist filter paper in a petri dish or in a germination tray with a suitable substrate (e.g., vermiculite) in the dark for 3-5 days.
-
-
Transfer to Hydroponic System:
-
Once seedlings have developed a small root and shoot, transfer them to the hydroponic system. Secure the seedlings in net pots using foam plugs or rock wool, ensuring the roots are submerged in the nutrient solution.
-
Initially, grow all seedlings in the control (+Fe) nutrient solution for 7-10 days to allow for establishment.
-
-
Iron Deficiency Induction:
-
After the establishment period, transfer the plants designated for the iron deficiency treatment to the iron-deficient (-Fe) nutrient solution.
-
Continue to grow the plants for 7-14 days, or until clear symptoms of iron deficiency (interveinal chlorosis in young leaves) are visible.
-
Replenish the nutrient solutions every 3-4 days to ensure adequate nutrient supply and to prevent the buildup of root exudates.
-
Protocol 3: this compound (DMA) Treatment
-
Prepare DMA Stock Solution: Prepare a stock solution of this compound at a concentration that will allow for easy dilution to the final treatment concentrations (e.g., 10 mM).
-
Apply DMA Treatment:
-
For the rescue experiment, add the DMA stock solution to the iron-deficient (-Fe) nutrient solution to achieve the desired final concentrations (e.g., 3 µM, 30 µM, 150 µM).
-
Maintain a -Fe group without DMA and a +Fe control group for comparison.
-
-
Monitor Plant Recovery: Observe the plants daily for signs of recovery from iron chlorosis. This can be quantified by measuring chlorophyll content (see Protocol 4).
Protocol 4: Data Collection and Analysis
-
Chlorophyll Content Measurement (SPAD Meter):
-
Use a SPAD-502 chlorophyll meter or a similar device to non-destructively measure the relative chlorophyll content of the youngest fully expanded leaves.
-
Take readings from at least three different plants per treatment, and at three different spots on each leaf to get an average value.
-
Record SPAD values at regular intervals throughout the experiment.
-
-
Biomass Measurement:
-
At the end of the experiment, carefully remove the plants from the hydroponic system.
-
Separate the shoots and roots.
-
Gently blot the plant material dry to determine the fresh weight.
-
Dry the plant material in an oven at 60-70°C for at least 48 hours, or until a constant weight is achieved, to determine the dry weight.
-
-
Iron Content Analysis (Spectrophotometric Method):
-
Dry the plant tissue as for biomass measurement and grind it into a fine powder.
-
Accurately weigh a known amount of the dried powder (e.g., 0.1-0.5 g).
-
Digest the plant material using a mixture of nitric acid and perchloric acid until the solution is clear.
-
Dilute the digested sample to a known volume with distilled water.
-
Determine the iron concentration in the diluted sample using a spectrophotometric method, such as the ferrozine (B1204870) or orthophenanthroline method, by measuring the absorbance at the appropriate wavelength.
-
Calculate the iron content per unit of dry weight (e.g., µg Fe/g DW).
-
Visualizations
Caption: Experimental workflow for iron deficiency studies using DMA.
References
- 1. A Simple Semi-hydroponic System for Studying Iron Homeostasis in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Colorimetric Method for Measuring Iron Content in Plants [jove.com]
- 3. asdlib.org [asdlib.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Iron Chelation Assay for 2'-Deoxymugineic Acid
Introduction
2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1][2] Graminaceous plants, such as rice and barley, secrete DMA into the rhizosphere to chelate ferric iron (Fe³⁺), an essential micronutrient that is often poorly soluble in soil.[3][4] The resulting Fe³⁺-DMA complex is then taken up by the plant's root cells through specific transporters.[3][5] The ability of DMA to efficiently bind iron is crucial for the iron nutrition of these plants, particularly in alkaline and calcareous soils where iron availability is low.[6] This application note provides a detailed protocol for the quantitative determination of the iron-chelating activity of this compound using the Chrome Azurol S (CAS) assay.
Principle of the Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal and sensitive colorimetric method for detecting and quantifying siderophores.[7][8] The assay is based on the competition for iron between the siderophore (in this case, DMA) and a high-affinity iron-dye complex.[6][9] The CAS reagent is a ternary complex formed between Fe³⁺, Chrome Azurol S, and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which results in a stable blue-colored solution.[7] When a sample containing a chelating agent like DMA is added, the DMA removes the iron from the CAS-iron complex due to its high affinity for Fe³⁺. This disruption of the dye complex leads to a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[6][7] The decrease in absorbance at a specific wavelength is proportional to the amount of iron chelated by the DMA.
Quantitative Data
The iron-chelating capacity of this compound can be expressed as the percentage of iron chelated from the CAS reagent. The following table illustrates representative data that can be obtained using the described protocol.
| Concentration of this compound (µM) | Absorbance at 630 nm | % Iron Chelation |
| 0 (Control) | 1.200 | 0% |
| 10 | 1.050 | 12.5% |
| 25 | 0.850 | 29.2% |
| 50 | 0.600 | 50.0% |
| 75 | 0.400 | 66.7% |
| 100 | 0.250 | 79.2% |
Note: The values presented in this table are for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocol: Quantitative Iron Chelation Assay using the CAS Liquid Method
1. Materials and Reagents
-
This compound (DMA)
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (Milli-Q or equivalent)
-
Spectrophotometer and cuvettes or a microplate reader
2. Preparation of Solutions
-
CAS Stock Solution (1 mM): Dissolve 60.5 mg of CAS in 100 mL of deionized water.
-
HDTMA Stock Solution (10 mM): Dissolve 364.5 mg of HDTMA in 100 mL of deionized water.
-
FeCl₃ Stock Solution (1 mM in 10 mM HCl): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
PIPES Buffer (0.5 M, pH 6.8): Dissolve 15.12 g of PIPES in approximately 80 mL of deionized water. Adjust the pH to 6.8 with 1 M NaOH and bring the final volume to 100 mL.
-
DMA Stock Solution (1 mM): Prepare a 1 mM stock solution of DMA in deionized water. From this, prepare a series of dilutions to the desired concentrations for the assay.
3. Preparation of the CAS Assay Reagent
-
In a clean glass flask, mix 10 mL of the 1 mM CAS stock solution with 5 mL of the 1 mM FeCl₃ stock solution.
-
In a separate beaker, add 20 mL of the 10 mM HDTMA stock solution to 50 mL of the 0.5 M PIPES buffer (pH 6.8).
-
While stirring vigorously, slowly add the CAS/FeCl₃ mixture to the HDTMA/PIPES buffer solution.
-
Bring the final volume to 100 mL with deionized water. The solution should be a deep blue color. This is the final CAS assay reagent.
4. Assay Procedure
-
Pipette 0.5 mL of the CAS assay reagent into a series of test tubes or wells of a microplate.
-
Add 0.5 mL of the DMA dilutions (or sample) to the respective tubes/wells. For the control (blank), add 0.5 mL of deionized water.
-
Mix the contents thoroughly and incubate at room temperature for a specified period (e.g., 20 minutes) to allow for the chelation reaction to reach equilibrium.
-
Measure the absorbance of the solutions at 630 nm using a spectrophotometer. Use the control solution as the reference.
5. Calculation of Iron Chelation Percentage
The percentage of iron chelation by DMA can be calculated using the following formula:
% Iron Chelation = [(Ac - As) / Ac] * 100
Where:
-
Ac is the absorbance of the control (CAS reagent without DMA).
-
As is the absorbance of the sample (CAS reagent with DMA).
Visualizations
Caption: Workflow for the quantitative iron chelation assay of this compound.
Caption: Signaling pathway of this compound-mediated iron uptake in plants.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigation of Nicotianamine and 2' Deoxymugineic Acid as Enhancers of Iron Bioavailability in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
Application Note: Quantitative Speciation of 2'-deoxymugineic acid-Metal Complexes by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxymugineic acid (DMA) is a phytosiderophore, a small, metal-chelating molecule, secreted by graminaceous plants into the rhizosphere to acquire essential micronutrients, particularly iron.[1][2] The ability of DMA to form stable complexes with various metals is crucial for their bioavailability and uptake by plants.[3] Understanding the speciation of these metal-DMA complexes is vital for research in plant biology, environmental science, and potentially in drug development, where chelating agents play a significant role. This application note provides a detailed protocol for the quantitative analysis of this compound-metal complexes using Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS). This powerful technique allows for the separation and sensitive quantification of individual metal-DMA species.[1][4]
Experimental Protocols
This section details the methodology for the analysis of DMA-metal complexes, based on established protocols.[1][4]
Materials and Reagents
-
This compound (DMA) standard
-
Metal salt standards (e.g., FeCl₃, CuSO₄, ZnCl₂, etc.)
-
Methanol
-
Nitric acid (sub-boiled)
-
Argon (high purity)
-
Methane (B114726) (for reaction cell)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal standard (e.g., Ferrioxamine E or ¹³C₄-labeled DMA)[4][5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) equipped with a dynamic reaction cell
-
Mixed-mode reversed-phase/weak anion exchange column
Sample Preparation
-
Soil Extracts:
-
Total Metal Quantification:
-
Dilute the sample with 2% sub-boiled nitric acid.[4]
-
-
Total DMA Quantification:
Chromatographic Separation
The separation of DMA-metal complexes is achieved using a mixed-mode stationary phase column to preserve the integrity of the complexes.[1]
-
Mobile Phase A: 55 mM ammonium acetate in water
-
Mobile Phase B: 55 mM ammonium acetate in 10% methanol
-
Gradient Elution: A suitable gradient program should be developed to achieve separation of the different metal-DMA complexes.
-
pH: The mobile phase pH should be maintained around 6.6 to ensure complex integrity.[1]
ICP-MS Detection
The ICP-MS is used for the element-specific detection and quantification of the metal in the DMA complexes.
-
Nebulizer: A standard nebulizer suitable for the sample matrix.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow for robust plasma.
-
Reaction Cell: Utilize a dynamic reaction cell with methane as the reaction gas to minimize polyatomic interferences.[1][2]
-
Analytes: Monitor the isotopes of the metals of interest (e.g., ⁵⁶Fe, ⁶³Cu, ⁶⁶Zn, etc.).
Data Presentation
The quantitative data for the analysis of various metal-DMA complexes are summarized in the tables below. These values are based on previously published studies.[1][2]
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Metal-DMA Complexes
| Metal Complex | Limit of Detection (nM) | Limit of Quantification (nM) |
| Fe-DMA | 10 - 120 | 40 - 400 |
| Co-DMA | 10 - 120 | 40 - 400 |
| Cu-DMA | 10 - 120 | 40 - 400 |
| Ni-DMA | 10 - 120 | 40 - 400 |
| Mn-DMA | 10 - 120 | 40 - 400 |
| Zn-DMA | 10 - 120 | 40 - 400 |
Data adapted from Schindlegger et al. (2015).[1][2]
Table 2: Detected Concentration Range of Metal-DMA Complexes in Spiked Soil Extracts
| Metal Complex | Concentration Range (µM) |
| Metal-DMA | 0.4 - 30 |
Data adapted from Schindlegger et al. (2015).[1][4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound-metal complexes by LC-ICP-MS.
Caption: Workflow for DMA-metal complex analysis.
Logical Relationship of Key Analytical Steps
This diagram outlines the logical connections between the critical stages of the analytical method.
Caption: Key stages in DMA-metal speciation analysis.
References
- 1. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of 2'-Deoxymugineic Acid Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxymugineic acid (DMA) is a crucial phytosiderophore synthesized by graminaceous plants, such as rice and barley, to acquire iron from the soil, particularly under iron-deficient conditions. The biosynthesis of DMA is a well-characterized pathway involving a cascade of enzymatic reactions encoded by a specific set of genes. Understanding the regulation of these genes is paramount for developing crops with enhanced iron uptake capabilities and for identifying potential targets for modulating iron homeostasis in various biological systems.
These application notes provide a comprehensive guide to the analysis of gene expression of the key DMA synthesis genes: Nicotianamine Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxymugineic Acid Synthase (DMAS). The protocols detailed below are designed to offer robust and reproducible methods for researchers in plant biology, agricultural biotechnology, and drug development.
Data Presentation
The expression of DMA synthesis genes is significantly upregulated in response to iron deficiency. The following tables summarize quantitative data on the expression of these genes in rice (Oryza sativa) under iron-sufficient and iron-deficient conditions.
Table 1: Relative Expression of DMA Synthesis Genes in Rice Roots under Iron Deficiency
| Gene | Treatment | Relative Expression (Fold Change vs. Fe-Sufficient) | Citation |
| OsNAS1 | Fe-Deficient | 10-15 | [1] |
| OsNAS2 | Fe-Deficient | 8-12 | [1] |
| OsNAS3 | Fe-Deficient | 2-4 | [1] |
| OsNAAT1 | Fe-Deficient | 15-20 | [1] |
| OsDMAS1 | Fe-Deficient | 20-25 | [1] |
Table 2: Quantitative Expression Levels of DMA Synthesis Genes in Rice Shoots
| Gene | Treatment | Relative Expression Level | Citation |
| OsDMAS1 | Fe-Sufficient | Low | [2][3] |
| OsDMAS1 | Fe-Deficient | Upregulated in vascular bundles | [2][3] |
| TaDMAS1 (Wheat) | Fe-Sufficient | Low | [2][3] |
| TaDMAS1 (Wheat) | Fe-Deficient | Upregulated | [2][3] |
Signaling Pathway and Experimental Workflow
This compound (DMA) Synthesis Pathway
Caption: Biosynthetic pathway of this compound (DMA).
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for DMA synthesis gene expression analysis.
Experimental Protocols
Protocol 1: Plant Growth and Iron Deficiency Treatment
This protocol is adapted for rice (Oryza sativa) but can be modified for other graminaceous species.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
Germination paper
-
Hydroponic culture solution (e.g., a modified Hoagland solution)
-
Fe-EDTA or Fe-citrate
-
MES buffer
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize rice seeds with 1% HCl and place them on moistened germination paper in the dark at 25°C for 7 days.[4]
-
Transfer the seedlings to a hydroponic solution. For the first week, grow the plants in a complete nutrient solution containing 100 µM Fe(III)-EDTA.
-
For the iron deficiency treatment, transfer half of the plants to a nutrient solution without iron (-Fe). Grow the other half in the complete nutrient solution (+Fe) as a control.
-
Grow the plants for an additional 7-14 days in a growth chamber with a 16-hour light/8-hour dark cycle at 28°C.
-
Harvest root and shoot tissues separately at desired time points. Immediately freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction from Plant Tissues
This protocol is a modified CTAB method suitable for various plant tissues, including those rich in secondary metabolites.
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 2% β-mercaptoethanol added just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
70% ethanol (B145695) (prepared with DEPC-treated water)
-
RNase-free water
Procedure:
-
Grind approximately 100 mg of frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a pre-chilled tube and add 1 mL of pre-warmed (65°C) CTAB extraction buffer.
-
Incubate the mixture at 65°C for 20 minutes with occasional vortexing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex thoroughly, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 mL of cold 70% ethanol.
-
Air-dry the pellet for 5-10 minutes and resuspend it in 30-50 µL of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for intact ribosomal RNA bands.
Protocol 3: First-Strand cDNA Synthesis
Materials:
-
Total RNA (1-5 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Reverse transcriptase (e.g., M-MLV or SuperScript III)
-
5X Reaction Buffer
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In an RNase-free tube, combine 1-5 µg of total RNA, 1 µL of oligo(dT) primer (50 µM) or random hexamers (50 ng/µL), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.
-
Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X Reaction Buffer, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 6 µL of the master mix to the RNA/primer mixture.
-
Incubate at 50°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA template
-
Gene-specific primers for NAS, NAAT, DMAS, and a reference gene (e.g., Actin or Ubiquitin)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and instrument
Procedure:
-
Design and validate primers for the target and reference genes. Primers should amplify a product of 100-200 bp with a melting temperature of around 60°C.
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Set up the reactions in a qPCR plate, including no-template controls for each primer pair.
-
Perform the qPCR using a thermal cycler with the following typical conditions:
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Protocol 5: RNA Sequencing (RNA-Seq) and Data Analysis
1. Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Assess library quality and quantity using a Bioanalyzer and qPCR.
2. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., the rice genome) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between iron-sufficient and iron-deficient conditions.
-
Functional Annotation and Pathway Analysis: Perform GO term enrichment and KEGG pathway analysis to understand the biological functions of the differentially expressed genes.
References
- 1. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of deoxymugineic acid synthase genes from graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection and testing of reference genes for accurate RT-qPCR in rice seedlings under iron toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection and testing of reference genes for accurate RT-qPCR in rice seedlings under iron toxicity | PLOS One [journals.plos.org]
Application Notes and Protocols: Synthetic 2'-Deoxymugineic Acid in Agricultural Research
Introduction
Iron (Fe) is a crucial micronutrient for plant growth and development, playing a vital role in processes like photosynthesis and respiration.[1] However, in many agricultural soils, particularly calcareous and alkaline soils, iron exists in the form of insoluble ferric (Fe³⁺) oxides/hydroxides, making it largely unavailable for plant uptake.[1][2] Graminaceous plants (grasses), including major crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as "Strategy II" to acquire iron from these challenging soil conditions.[1][2][3] This strategy involves the biosynthesis and secretion of phytosiderophores, a class of natural chelating agents, from their roots. 2'-deoxymugineic acid (DMA) is a principal phytosiderophore released by these plants to chelate Fe³⁺, forming a soluble DMA-Fe³⁺ complex that can then be taken up by specific transporters in the roots.[1][3][4]
The limited availability of natural DMA has historically hindered extensive research into its agricultural applications.[4] However, the development of practical methods for the chemical synthesis of DMA and its more stable analogues, such as proline-2'-deoxymugineic acid (PDMA), has opened new avenues for research and application.[5][6][7][8][9] Synthetic DMA and its derivatives are now being investigated as potential bio-fertilizers to alleviate iron deficiency in crops, enhance nutrient uptake, and improve overall plant health and yield.[4][10][11]
Applications in Agricultural Research
The application of synthetic this compound and its analogues in agricultural research primarily focuses on:
-
Alleviating Iron Deficiency: Direct application of synthetic DMA or PDMA to the soil or in hydroponic systems can effectively supplement the plant's natural iron uptake mechanisms, particularly in high pH soils where iron availability is low.[4][9][10][11]
-
Enhancing Nutrient Uptake: Beyond iron, DMA has been shown to influence the uptake of other essential nutrients. For instance, it can orchestrate iron and nitrate (B79036) uptake processes, leading to improved nitrogen assimilation and overall plant growth.[2][4] Research also suggests that analogues like PDMA can form stable complexes with other micronutrients like zinc (Zn), potentially addressing deficiencies of multiple nutrients.[6][7][12]
-
Improving Crop Yield and Quality: By mitigating nutrient deficiencies and promoting healthier growth, the application of synthetic DMA can lead to significant increases in crop yield and quality.[10][11] Studies have shown improvements in shoot height, chlorophyll (B73375) content, pod and seed number, and the protein and oil content of seeds.[4][10]
-
Studying Plant Physiology and Molecular Mechanisms: Synthetic DMA is an invaluable tool for researchers studying the molecular and physiological mechanisms of iron homeostasis in plants. It allows for controlled experiments to investigate gene expression, transporter activity, and signaling pathways involved in nutrient uptake.[3][4]
Quantitative Data Summary
The following tables summarize the typical effects of synthetic DMA application observed in agricultural research.
Table 1: Effect of Synthetic DMA on Rice (Oryza sativa) Growth in Hydroponic Culture
| Treatment | pH | Shoot Height Increase (%) | SPAD Value Increase (%) |
| 3 µM DMA | 5.8 | 18 ± 3 | 25 ± 3 |
| 30 µM DMA | 8.0 | Significant Recovery | Apparent Full Recovery |
Data adapted from studies on rice seedlings in hydroponic culture.[4] SPAD value is a measure of chlorophyll content.
Table 2: Effect of Synthetic PDMA on Soybean (Glycine max) Yield in Calcareous-Alkaline Soil
| Treatment | Pod Number Increase (%) | Seed Number Increase (%) | 100-Seed Weight Increase (%) |
| 30 µM PDMA | Substantial | Substantial | Substantial |
Data adapted from pot trials with soybean in calcareous-alkaline conditions.[10]
Experimental Protocols
Protocol 1: Evaluation of Synthetic DMA in a Hydroponic System
This protocol describes a method to assess the effect of exogenous synthetic DMA on the growth of rice seedlings under different pH conditions.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
10% Hydrogen peroxide (H₂O₂) solution
-
Distilled water
-
Hydroponic culture solution (e.g., half-strength Murashige and Skoog medium)[13]
-
Synthetic this compound (DMA)
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl) and Potassium hydroxide (B78521) (KOH) for pH adjustment
-
SPAD-502 chlorophyll meter or equivalent
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with a 10% H₂O₂ solution for 15-20 minutes.[4]
-
Rinse the seeds thoroughly with sterile distilled water (at least 5 times).[13]
-
Immerse the seeds in distilled water overnight at 28°C.[4]
-
Germinate the seeds in the dark on moist filter paper or in distilled water for one week.[4]
-
-
Hydroponic Culture Setup:
-
Treatment Application:
-
Prepare treatment solutions with varying concentrations of DMA (e.g., 0 µM, 3 µM, 30 µM, 150 µM).[4]
-
Add FeCl₃ as the sole iron source. The DMA and FeCl₃ will form a DMA-Fe complex.
-
Adjust the pH of the solutions to the desired levels (e.g., pH 5.8 for normal conditions and pH 8.0 for alkaline conditions) using HCl or KOH.[4]
-
Ensure the solutions are well-aerated.[14]
-
-
Plant Growth and Data Collection:
-
Grow the seedlings for up to two weeks, replacing the treatment solutions every 2-3 days.[4]
-
Measure shoot height at regular intervals.
-
Measure chlorophyll content using a SPAD meter.[4]
-
At the end of the experiment, harvest the plants and separate them into roots and shoots for further analysis (e.g., biomass, elemental analysis).
-
Protocol 2: Soil-Based Pot Experiment to Evaluate Synthetic PDMA
This protocol outlines a method to assess the effectiveness of a stable DMA analogue, proline-2'-deoxymugineic acid (PDMA), on soybean growth in calcareous-alkaline soil.
Materials:
-
Soybean seeds
-
Calcareous-alkaline soil
-
Pots for planting
-
Synthetic proline-2'-deoxymugineic acid (PDMA)
-
Iron(III)-EDDHA (as a standard chelator for comparison)
-
Deionized water
-
Equipment for measuring plant growth parameters (e.g., rulers, scales)
-
Equipment for soil and plant tissue analysis (e.g., for measuring Fe, Zn, Mn, Mg concentrations)
Procedure:
-
Pot Preparation and Planting:
-
Fill the pots with the calcareous-alkaline soil.
-
Sow the soybean seeds in the pots and water them.
-
Allow the seeds to germinate and the seedlings to establish.
-
-
Treatment Application:
-
Plant Growth and Monitoring:
-
Grow the plants under controlled conditions (e.g., greenhouse with controlled temperature and light).
-
Monitor the plants for signs of iron deficiency chlorosis.
-
Measure plant growth parameters such as plant height, root length, and shoot biomass at different time points.[10]
-
-
Data Collection and Analysis:
-
At the end of the growing season, harvest the plants.
-
Measure yield components, including the number of pods per plant, the number of seeds per pod, and the 100-seed weight.[10]
-
Collect leaf, root, and seed samples for elemental analysis to determine the concentrations of Fe, Zn, Mn, and Mg.[10]
-
Analyze seed quality parameters such as protein and oil content.[10]
-
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical synthesis of the phytosiderophore this compound: a key to the mechanistic study of iron acquisition by graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Zinc Bioavailability in Rice Using the Novel Synthetic Siderophore Ligand Proline-2′-Deoxymugineic Acid (PDMA): Critical Insights from Metal Binding Studies and Geochemical Speciation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols for Measuring 2'-deoxymugineic Acid (DMA) Concentration in Soil Solution
Introduction
2'-deoxymugineic acid (DMA) is a crucial phytosiderophore released by graminaceous plants, such as wheat, barley, and rice, to acquire iron from the soil, particularly under iron-deficient conditions.[1][2][3][4] The concentration of DMA in the soil solution is a key indicator of a plant's iron acquisition strategy and the bioavailability of iron in the rhizosphere. Accurate measurement of DMA is essential for researchers in plant nutrition, soil science, and environmental chemistry to understand plant-soil interactions and develop strategies for enhancing crop resilience to iron deficiency.
These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of DMA in soil solution, primarily targeting researchers, scientists, and professionals in related fields.
Data Presentation
The concentration of this compound in soil and rhizosphere solutions can vary significantly depending on plant species, growth stage, soil type, and iron availability. The following table summarizes quantitative data from various studies.
| Sample Type | Plant Species | Soil/Growth Conditions | DMA Concentration Range | Analytical Method | Reference |
| Rhizosphere Samples | Wheat (Triticum aestivum) | Various soils | 0.1 to 235 µM | LC-ESI-MS/MS | [1][5] |
| Soil Solutions | - | Calcareous soils | 0.4 to 30 µM (as metal complexes) | LC-ICP-MS | [2][3] |
| Root Exudates (collected from soil-grown plants) | Wheat (Triticum aestivum) | Different soils | 0.2 to 41 pmol g⁻¹ root DW s⁻¹ (release rate) | LC-MS/MS | [6] |
| Grassland Soil Extracts | Graminaceous plants | Grassland soils | 2–90 pmol g⁻¹ of soil | Not specified | [7] |
| Theoretical Rhizosphere Concentration | Wheat (Triticum aestivum) | Calcareous soil | Up to ~14 µM (modeled) | - | [8][9] |
Note: The variability in reported concentrations highlights the dynamic nature of DMA in the soil environment and the importance of standardized analytical procedures.
Experimental Protocols
Accurate quantification of DMA in soil solution presents analytical challenges due to its low concentrations, potential for complexation with various metals, and interaction with the complex soil matrix.[7] The following protocols describe a robust methodology based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the state-of-the-art for sensitive and specific DMA analysis.[1][5][10]
Protocol 1: Soil Solution Extraction
This protocol describes the collection of soil solution from the rhizosphere, the area of soil directly influenced by root secretions.
Materials:
-
Rhizoboxes or pots with mature, iron-deficient graminaceous plants
-
Micro-suction cups (MSCs) or similar soil solution samplers
-
Syringes
-
Sample collection vials (e.g., 1.5 mL microcentrifuge tubes)
-
Deionized water
Procedure:
-
Carefully insert micro-suction cups into the rhizosphere soil in close proximity to the plant roots.
-
Apply a gentle vacuum using a syringe to draw the soil solution into the MSC.
-
Collect the soil solution from the MSC into a clean sample collection vial.
-
If direct soil extraction is necessary, a 1:10 (soil:solution) water extraction can be performed, although this will result in a more dilute sample.[6]
-
For a more targeted extraction of siderophores, an aqueous solution of 10 mM CaCl2 and 2.5 mM sodium ascorbate (B8700270) at pH 7 can be used.[7]
-
Immediately after collection, proceed to sample preparation to prevent degradation of DMA.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the necessary steps to prepare the collected soil solution for analysis, focusing on the dissociation of metal-DMA complexes.
Materials:
-
Collected soil solution
-
Formic acid or other suitable acid
-
¹³C₄-labeled DMA internal standard
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
To an aliquot of the collected soil solution, add a known concentration of ¹³C₄-labeled DMA as an internal standard for accurate quantification through isotope dilution.[1][5]
-
Acidify the sample to a pH below 3 by adding a small volume of concentrated formic acid. This step is crucial to dissociate any metal-DMA complexes, ensuring the analysis measures the total DMA concentration.[1][5]
-
Vortex the sample thoroughly to ensure complete mixing.
-
Centrifuge the sample to pellet any suspended soil particles.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of DMA
This protocol outlines the analytical conditions for the quantification of DMA using a Liquid Chromatography-Tandem Mass Spectrometry system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Porous Graphitic Carbon (PGC) or a mixed-mode reversed-phase/weak anion exchange stationary phase column.[1][2][5]
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
LC Parameters (Example):
-
Column: Porous Graphitic Carbon column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate DMA from other matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-20 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion (m/z): [M+H]⁺ for DMA and ¹³C₄-DMA
-
Product Ions (m/z): Specific fragment ions for DMA and ¹³C₄-DMA (to be determined by direct infusion of standards)
-
Collision Energy: Optimized for the specific transitions.
Quantification:
-
A calibration curve is constructed using known concentrations of a DMA standard.
-
The concentration of DMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the measurement of this compound concentration in soil solution.
Caption: Workflow for DMA measurement in soil solution.
Signaling Pathway Context: Iron Acquisition by Graminaceous Plants
The measurement of DMA is critical for understanding the "Strategy II" iron acquisition system in grasses. The following diagram illustrates the simplified signaling pathway and process.
Caption: Strategy II iron acquisition in grasses.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Root exudation of phytosiderophores from soil-grown wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of iron-phytosiderophore complexes in soil related samples: LC-ESI-MS/MS versus CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setups for Studying 2'-Deoxymugineic Acid (DMA) Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction Graminaceous plants (grasses), including major crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "Strategy II" system to acquire iron from the soil, particularly in high-pH, calcareous conditions where iron solubility is low. This strategy involves the synthesis and secretion of phytosiderophores of the mugineic acid family. 2'-deoxymugineic acid (DMA) is the central phytosiderophore secreted by these plants to chelate sparingly soluble ferric iron (Fe³⁺) in the rhizosphere.[1] The resulting Fe(III)-DMA complex is then taken up by the roots via specific membrane transporters.[1]
Members of the Yellow Stripe-Like (YSL) family of transporters, such as OsYSL15 in rice and HvYS1 in barley, are crucial for the uptake of the Fe(III)-DMA complex from the soil and for internal iron translocation.[1][2][3] Understanding the function, kinetics, and regulation of these DMA transporters is vital for developing strategies to enhance crop yield and nutritional value through biofortification.
These application notes provide detailed protocols for the functional characterization of DMA transporters using two primary heterologous expression systems: Xenopus laevis oocytes and the yeast Saccharomyces cerevisiae.
Overall Experimental Workflow
The characterization of a putative DMA transporter typically follows a structured workflow, beginning with gene identification and culminating in detailed functional analysis in a controlled heterologous system.
Functional Analysis in Xenopus laevis Oocytes
The Xenopus laevis oocyte is a powerful and versatile single-cell expression system for studying membrane transporters.[4] Its large size facilitates microinjection of cRNA and allows for robust electrophysiological measurements using the two-electrode voltage clamp (TEVC) technique.[5][6] This system is ideal for quantifying transport kinetics, substrate specificity, and the electrogenic nature of transport.
Workflow for Oocyte Expression
Protocol 1.1: Oocyte Preparation and cRNA Injection
-
Vector Linearization & cRNA Synthesis:
-
Linearize the expression vector containing the transporter cDNA downstream of a T7 or SP6 promoter using a suitable restriction enzyme.
-
Purify the linearized DNA using a PCR purification kit.
-
Synthesize capped cRNA from the linearized template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).
-
Purify the cRNA and assess its integrity and concentration. Dilute to a final concentration of 1 µg/µL.
-
-
Oocyte Harvesting and Defolliculation: [7]
-
Surgically remove ovarian lobes from a mature female Xenopus laevis.
-
Isolate oocytes by gentle dissection and transfer them to a calcium-free solution (ND96 without CaCl₂).
-
Treat with collagenase (1.5-2.0 mg/mL in ND96 without Ca²⁺) for 60-90 minutes with gentle shaking to remove the follicular layer.[7]
-
Wash the oocytes thoroughly with standard oocyte Ringer's solution (Barth's solution or ND96) to remove collagenase and cellular debris.[7]
-
Manually select healthy Stage V-VI oocytes and store them in Barth's solution supplemented with antibiotics at 16-18°C.
-
-
Microinjection:
-
Load the cRNA solution into a glass microinjection needle.
-
Inject approximately 50 nL of cRNA (50 ng) into the cytoplasm of each oocyte.
-
As a negative control, inject an equivalent volume of nuclease-free water.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for transporter protein expression and insertion into the plasma membrane.
-
Protocol 1.2: Two-Electrode Voltage Clamp (TEVC) Assay
This method measures the ion current associated with substrate transport, providing real-time kinetic data. It is suitable for electrogenic transporters where the movement of the substrate (e.g., the positively charged Fe(III)-DMA complex) results in a net charge translocation across the membrane.[5][6]
-
Preparation:
-
Prepare the substrate solution: Fe(III)-DMA. Mix FeCl₃ and DMA in a 1:1.2 molar ratio in a low-sodium buffer (e.g., pH 5.5) to allow complex formation.
-
Fill two microelectrodes with 3 M KCl; these will serve as the voltage-sensing and current-passing electrodes.
-
Place a cRNA-injected or water-injected oocyte in the recording chamber perfused with buffer.
-
-
Recording:
-
Impale the oocyte with both microelectrodes.
-
Clamp the membrane potential at a holding potential, typically between -40 mV and -60 mV.[8]
-
Establish a stable baseline current in the perfusion buffer.
-
Perfuse the chamber with the same buffer containing a known concentration of the Fe(III)-DMA substrate.
-
Record the inward current induced by the transporter activity.
-
Wash out the substrate with buffer to allow the current to return to baseline.
-
-
Data Analysis:
-
The magnitude of the substrate-induced current is proportional to the transport rate.
-
To determine kinetic parameters, perform recordings over a range of substrate concentrations (e.g., 1 µM to 500 µM).
-
Plot the current amplitude against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate the Michaelis constant (Kₘ) and the maximum current (Iₘₐₓ).[9]
-
Protocol 1.3: Radiolabeled Uptake Assay
This assay directly measures the accumulation of a radiolabeled substrate inside the oocytes. It is suitable for both electrogenic and electroneutral transporters.
-
Preparation:
-
Prepare the radiolabeled substrate, typically by complexing DMA with a radioactive metal isotope (e.g., ⁵⁵Fe or ⁵⁹Fe). The synthesis of isotopically labeled DMA (e.g., ¹³C₄-DMA) can also be used for tracer studies with LC-MS/MS detection.[10]
-
Prepare uptake buffer (e.g., ND96, pH 5.5).
-
-
-
Place groups of 5-10 oocytes (cRNA-injected and water-injected controls) into wells of a multi-well plate.
-
Wash the oocytes with uptake buffer.
-
Add the uptake buffer containing the radiolabeled Fe(III)-DMA complex at a defined concentration and time (e.g., 30-60 minutes).
-
Stop the uptake by removing the radioactive solution and washing the oocytes 4-5 times with ice-cold, non-radioactive buffer to remove external substrate.
-
Lyse individual oocytes in a scintillation vial with 1% SDS.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity measured in water-injected oocytes from that in cRNA-injected oocytes.
-
Determine kinetic parameters (Kₘ and Vₘₐₓ) by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Functional Complementation in Yeast
Yeast complementation is a powerful genetic tool to confirm transporter function. The method relies on a yeast strain that is mutated in a specific pathway (e.g., iron uptake) and therefore cannot grow on selective media. Expression of a heterologous transporter that restores this pathway will "complement" the mutation and rescue cell growth.[13] For iron transporters, the Saccharomyces cerevisiae strain DEY1453 (fet3Δ fet4Δ) is commonly used as it is defective in both high- and low-affinity iron uptake.[14]
Principle of Yeast Complementation
References
- 1. Rice OsYSL15 is an iron-regulated iron(III)-deoxymugineic acid transporter expressed in the roots and is essential for iron uptake in early growth of the seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OsYSL18 is a rice iron(III)–deoxymugineic acid transporter specifically expressed in reproductive organs and phloem of lamina joints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenopus oocytes as a heterologous expression system for plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 8. ifsc.usp.br [ifsc.usp.br]
- 9. Kinetics of bidirectional H+ and substrate transport by the proton-dependent amino acid symporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of [13C4]-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of chemical synthesis of 2'-deoxymugineic acid
Welcome to the technical support center for the chemical synthesis of 2'-deoxymugineic acid (DMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
1. Low Yield in the Reductive Amination Step
-
Question: My reductive amination reaction to couple the protected amino acid backbone with the azetidine-2-carboxylic acid moiety is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in reductive amination are often due to several factors. Firstly, the imine formation may be inefficient. Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. The pH of the reaction is also critical; a slightly acidic condition (pH 5-6) is generally optimal for imine formation.
Secondly, the choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used mild reducing agents that selectively reduce the imine in the presence of the aldehyde. Ensure the reducing agent is fresh and added after the initial imine formation has had time to proceed.
Finally, incomplete reaction or side reactions can lower the yield. Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time. Over-alkylation, where the secondary amine product reacts further, can be a side reaction. This can sometimes be minimized by using a protecting-group-free approach for the primary amine if the reaction conditions are carefully controlled.[1][2]
2. Difficulty in Removing Protecting Groups
-
Question: I am struggling with the deprotection of the benzyl (B1604629) and Boc groups in the final steps of the synthesis, leading to product loss. What are the recommended deprotection strategies?
-
Answer: Incomplete or harsh deprotection conditions can significantly reduce the overall yield. For benzyl (Bn) protecting groups on carboxylic acids and amines, catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) is a standard and effective method.[3] Ensure the catalyst is active and the system is properly purged with hydrogen.
For tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities, treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is typical. The reaction is usually rapid, so monitor it closely to avoid side reactions. Following deprotection, it is important to carefully neutralize the reaction mixture and purify the product promptly to avoid degradation.
3. Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, complicating purification and reducing my yield. What are the common side products and how can I prevent their formation?
-
Answer: A common side reaction is the formation of over-alkylated products during reductive amination. This can be mitigated by carefully controlling the stoichiometry of the reactants and the reaction time.
During deprotection, incomplete removal of protecting groups will result in partially protected intermediates as impurities. Ensure deprotection reactions go to completion by monitoring with TLC or LC-MS.
Aspartimide formation can be a side reaction in peptide synthesis involving aspartic acid residues, especially under basic conditions used for Fmoc deprotection. While DMA synthesis is not a standard solid-phase peptide synthesis, being mindful of pH conditions when dealing with similar structures is important.[4]
4. Challenges in Product Purification
-
Question: The final purification of this compound is proving difficult, and I am experiencing significant product loss. What are the best practices for purification?
-
Answer: this compound is a polar, zwitterionic molecule, which can make purification challenging. A common strategy involves using ion-exchange chromatography. The crude product can be loaded onto a cation-exchange resin, washed to remove neutral and anionic impurities, and then eluted with an ammonia (B1221849) solution. Subsequent purification can be achieved using a second ion-exchange column (anion-exchange) or by techniques like preparative HPLC.
One synthetic approach leaves the carboxylic acid of azetidine-2-carboxylic acid unprotected, which facilitates purification through simple acid-base extractions.[3]
Data Presentation: Optimizing Reductive Amination
The following table summarizes key parameters that can be optimized for the reductive amination step, a critical stage in the synthesis of this compound. The yields are illustrative and will depend on the specific substrate and reaction scale.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Catalytic Hydrogenation (H₂/Pd) | NaBH(OAc)₃ is often milder and more selective than NaBH₃CN. Catalytic hydrogenation is a greener alternative but may not be compatible with all functional groups.[5] |
| Solvent | Methanol (B129727) (MeOH) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like DCM and THF can be advantageous. |
| pH | 5-6 | 7 (Neutral) | 8-9 | A slightly acidic pH is generally optimal for the formation of the imine intermediate.[5] |
| Temperature | Room Temperature | 0 °C | 40 °C | The reaction temperature can affect the reaction rate and the stability of the reactants and intermediates. |
| Illustrative Yield | 60-70% | 70-85% | 50-65% | Yields are highly dependent on the specific reaction conditions and substrates. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established synthetic strategies.
Step 1: Synthesis of the Protected Backbone
This step involves the protection of the amino and carboxyl groups of the starting amino acid (e.g., L-aspartic acid) and subsequent modification to introduce the aldehyde functionality required for the reductive amination. Standard protecting group chemistry is employed, for instance, Boc protection for the amine and benzyl ester protection for the carboxylic acids.
Step 2: Reductive Amination
-
Dissolve the protected amino aldehyde (1 equivalent) and L-azetidine-2-carboxylic acid (1.2 equivalents) in a suitable solvent (e.g., methanol).
-
Adjust the pH of the solution to approximately 5-6 using a mild acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by adding water and then concentrate the mixture under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound in a suitable solvent (e.g., methanol for hydrogenolysis, or DCM for acidolysis).
-
For benzyl group removal, add a catalytic amount of Pd/C and place the mixture under a hydrogen atmosphere. Stir until the reaction is complete.
-
For Boc group removal, add trifluoroacetic acid and stir at room temperature until the reaction is complete.
-
After deprotection, filter off the catalyst (if used) and concentrate the solution.
-
Purify the crude this compound using ion-exchange chromatography.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: A simplified workflow of the chemical synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the reductive amination step.
References
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Stability of 2'-deoxymugineic acid in different pH solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2'-deoxymugineic acid (DMA) in various pH solutions. This resource is intended for researchers, scientists, and professionals in drug development and agricultural sciences who utilize DMA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and why is its stability in solution a concern?
This compound is a phytosiderophore, a natural iron-chelating molecule released by graminaceous plants to facilitate iron uptake from the soil. Its stability in aqueous solutions is a critical factor for researchers as degradation can impact the accuracy and reproducibility of experiments. The inherent chemical structure of DMA, particularly the four-membered azetidine (B1206935) ring, can be susceptible to degradation under certain conditions, including variations in pH.
Q2: How does pH affect the stability of DMA?
While specific quantitative data on the degradation kinetics of DMA at different pH values is not extensively available in published literature, it is understood that pH plays a significant role in the stability of related compounds. Generally, very low (acidic) or very high (alkaline) pH can lead to hydrolysis or other degradation pathways. For instance, studies on a more stable synthetic analog, proline-2'-deoxymugineic acid (PDMA), show that the formation and stability of its metal complexes are highly pH-dependent.[1][2] It is crucial for researchers to empirically determine the optimal pH range for their specific experimental setup to ensure DMA remains intact.
Q3: Are there more stable alternatives to DMA?
Yes, a synthetic analog, proline-2'-deoxymugineic acid (PDMA), has been developed. PDMA substitutes the four-membered azetidine ring of DMA with a five-membered pyrrolidine (B122466) ring, which confers greater resistance to microbial degradation and potentially greater chemical stability.[2][3] For long-term experiments or applications where stability is a major concern, PDMA may be a more suitable alternative.
Q4: Can I use DMA in both acidic and alkaline solutions for my experiments?
Yes, DMA has been used in experiments across a range of pH values, including acidic (pH 5.8) and alkaline (pH 8.0) conditions.[4] However, the stability of DMA over the duration of the experiment at these pH values should be considered. For short-term experiments, DMA may be sufficiently stable. For longer-term studies, it is advisable to conduct a preliminary stability test under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving DMA solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of DMA in the stock or working solution. | 1. Prepare fresh solutions: Prepare DMA solutions immediately before use. 2. Optimize pH: Adjust the pH of your buffer to a range where DMA is more stable (near neutral is often a good starting point). Consider performing a pilot study to determine the optimal pH for your specific application. 3. Control temperature: Store stock solutions at recommended low temperatures (e.g., -20°C) and minimize the time working solutions are kept at room temperature. |
| Loss of DMA activity over time in a multi-day experiment. | Gradual degradation of DMA in the experimental medium. | 1. Replenish DMA: In continuous culture or long-term hydroponic studies, replenish the medium with freshly prepared DMA at regular intervals.[4] 2. Consider a more stable analog: If frequent replenishment is not feasible, consider using the more stable analog, PDMA.[2][3] |
| Precipitation observed in the DMA solution. | Formation of insoluble metal-DMA complexes or degradation products. | 1. Check pH: Ensure the pH of the solution is appropriate for keeping the metal-DMA complex in solution. The stability and solubility of these complexes are pH-dependent.[1] 2. Adjust concentration: The concentration of DMA or the metal ion may be too high, leading to precipitation. Try using lower concentrations if experimentally viable. |
Experimental Protocols
Protocol: Preliminary Assessment of DMA Stability in a Buffered Solution
This protocol provides a basic framework for researchers to assess the stability of DMA at a specific pH.
1. Materials:
- This compound (DMA)
- Buffer of choice (e.g., MES for acidic pH, HEPES for neutral pH, TRIS for alkaline pH)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of DMA in deionized water.
- Prepare the desired buffer at the target pH.
- Dilute the DMA stock solution in the prepared buffer to the final experimental concentration.
- Immediately take a time-zero sample and analyze it by HPLC to determine the initial concentration and purity of DMA.
- Incubate the remaining solution at the desired experimental temperature.
- Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Analyze each aliquot by HPLC to quantify the remaining DMA concentration.
- Plot the concentration of DMA versus time to determine the degradation rate.
Data Presentation:
The results of a stability study can be summarized in a table. The following is a hypothetical example for illustrative purposes, as quantitative public data for DMA is scarce.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | 25 | Data not available | Data not available |
| 7.0 | 25 | Data not available | Data not available |
| 9.0 | 25 | Data not available | Data not available |
Disclaimer: The values in this table are placeholders and do not represent actual experimental data.
Visualizations
Workflow for Troubleshooting DMA Stability Issues
A flowchart for troubleshooting inconsistent results in experiments using this compound.
Decision Pathway for Selecting a Phytosiderophore
A decision guide for selecting between DMA and its stable analog, PDMA, based on experimental duration.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Enhancing Zinc Bioavailability in Rice Using the Novel Synthetic Siderophore Ligand Proline-2′-Deoxymugineic Acid (PDMA): Critical Insights from Metal Binding Studies and Geochemical Speciation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in 2'-deoxymugineic acid quantification from complex matrices
Welcome to the technical support center for the quantification of 2'-deoxymugineic acid (DMA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring DMA in complex matrices. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound (DMA) from complex matrices like soil and plant tissues?
A1: The primary challenges in quantifying DMA from complex matrices include:
-
Matrix Effects: Complex matrices such as soil and plant extracts contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3]
-
Metal Complexation: DMA is a phytosiderophore that readily forms complexes with various metals, including iron, zinc, copper, and others.[4][5][6] These complexes can complicate direct measurement of free DMA.
-
Low Concentrations: DMA is often present at very low concentrations in environmental and biological samples, requiring highly sensitive analytical instrumentation.[3][7]
-
Analyte Stability: Phytosiderophores like DMA can be susceptible to degradation by soil microorganisms, which can lead to underestimation of their concentration.[7]
-
Derivatization Issues: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary. This process can suffer from low repeatability and the formation of unstable derivatives.[7]
Q2: Which analytical technique is most suitable for the accurate quantification of DMA?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most powerful and widely used technique for the accurate quantification of DMA in complex samples.[8] This method offers high sensitivity and selectivity. Specifically, methods employing a porous graphitic carbon stationary phase have been shown to be effective.[7][8] The use of a ¹³C-labeled internal standard is crucial for achieving accurate quantification by correcting for matrix effects and other sources of error.[7][8]
Q3: Why is an internal standard necessary for DMA quantification, and what type is recommended?
A3: An internal standard is essential to ensure the accuracy and precision of DMA quantification, as it helps to correct for analyte loss during sample preparation and for matrix effects during analysis.[7] The most highly recommended type of internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₄-labeled DMA.[7][8] This is because it has nearly identical chemical and physical properties to the unlabeled DMA, ensuring it behaves similarly throughout the entire analytical process.
Q4: How can I handle the interference from metal-DMA complexes in my samples?
A4: To accurately quantify total DMA, it is necessary to dissociate the metal-DMA complexes. A common and effective method is the acidification of the sample, which leads to the complete dissociation of these complexes.[7][8]
Troubleshooting Guides
Problem 1: Low or No Recovery of DMA
Q: I am experiencing very low or no recovery of DMA from my soil/plant samples. What are the possible causes and solutions?
A: Low recovery of DMA can be attributed to several factors. Follow this troubleshooting guide to identify and resolve the issue.
-
Cause 1: Degradation by Microorganisms. DMA can be degraded by microorganisms present in the soil.
-
Solution: Samples should be processed as quickly as possible after collection. If storage is necessary, they should be frozen immediately at -20°C or -80°C to minimize microbial activity.
-
-
Cause 2: Incomplete Extraction. The extraction method may not be efficient in recovering DMA from the sample matrix.
-
Solution: An ammonium (B1175870) carbonate extraction method has been shown to effectively recover DMA from soils.[7] Ensure your extraction solvent and conditions are optimized. For plant tissues, homogenization and sonication can aid in complete extraction.
-
-
Cause 3: Formation of Insoluble Metal Complexes. DMA may form strong, insoluble complexes with metals in the sample, preventing its extraction.
-
Cause 4: Adsorption to Labware. DMA can adsorb to glass or plastic surfaces.
-
Solution: Silanize glassware to reduce active sites for adsorption. Using polypropylene (B1209903) tubes can also minimize this issue.
-
Problem 2: Poor Peak Shape and Chromatography
Q: My DMA peak in the chromatogram is broad, tailing, or splitting. How can I improve the peak shape?
A: Poor peak shape can compromise the accuracy of your quantification. Here are some steps to improve your chromatography.
-
Cause 1: Inappropriate Column Chemistry. The analytical column may not be suitable for retaining and separating a polar, zwitterionic compound like DMA.
-
Cause 2: Mobile Phase Mismatch. The mobile phase composition may not be optimal for good peak shape.
-
Solution: Ensure the pH of your mobile phase is appropriate for the ionization state of DMA. Gradient elution is often necessary to achieve good separation and peak shape.
-
-
Cause 3: Metal Contamination in the LC System. Residual metals in the LC system can interact with DMA, leading to peak tailing.
-
Solution: Flush the LC system with a chelating agent like EDTA to remove metal contaminants.
-
Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: I am observing significant ion suppression/enhancement when analyzing my samples, leading to inaccurate results. What can I do to mitigate this?
A: Matrix effects are a common challenge in LC-MS analysis of complex samples. Here’s how you can address them.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard. This is the most effective way to compensate for matrix effects.[7] A ¹³C-labeled DMA will experience the same ion suppression or enhancement as the unlabeled analyte, allowing for accurate correction.
-
Solution 2: Improve Sample Cleanup. A more thorough sample cleanup can remove many of the interfering matrix components.
-
Method: Solid-phase extraction (SPE) can be an effective cleanup step. Different SPE sorbents should be tested to find the one that best retains DMA while allowing interfering compounds to be washed away.
-
-
Solution 3: Dilute the Sample. Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.[1] However, ensure that after dilution, the DMA concentration is still above the limit of quantification.
-
Solution 4: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for DMA quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DMA and its Metal Complexes
| Analyte | Method | Matrix | LOD (nM) | LOQ (nM) | Reference |
| This compound (DMA) | LC-ESI-MS/MS | Soil Solution | 3 - 34 | 11 - 113 | [7][8] |
| Mn-DMA | LC-ICP-MS | Soil Extract | 50 | 160 | [4] |
| Fe-DMA | LC-ICP-MS | Soil Extract | 10 | 40 | [4][5][6] |
| Co-DMA | LC-ICP-MS | Soil Extract | 15 | 50 | [4] |
| Ni-DMA | LC-ICP-MS | Soil Extract | 30 | 100 | [4] |
| Zn-DMA | LC-ICP-MS | Soil Extract | 120 | 400 | [4] |
Table 2: Recovery and Precision of DMA Quantification Methods
| Method | Matrix | Recovery (%) | Short-term Precision (RSD %) | Long-term Precision (RSD %) | Reference |
| Ammonium Carbonate Extraction | Soil | 76 - 116 | ~10 | Not Reported | [7] |
| LC-ESI-MS/MS with ¹³C₄-DMA | Soil Solution | Not Reported | < 4 | < 5 | [8] |
| LC-ICP-MS for Metal-DMA Complexes | Soil Extract | Not Reported | Not Reported | < 10 | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation for Total DMA Quantification from Soil Solution
-
Sample Collection: Collect soil solution samples using appropriate methods (e.g., micro suction cups).
-
Acidification: Immediately acidify the samples to dissociate metal-DMA complexes. This can be achieved by adding a small volume of a concentrated acid (e.g., nitric acid) to a final concentration that lowers the pH sufficiently.[7][8]
-
Internal Standard Spiking: Add a known amount of ¹³C₄-labeled DMA internal standard to the acidified sample.[7][8]
-
Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of DMA
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal response for DMA.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8] Monitor specific precursor-to-product ion transitions for both unlabeled DMA and the ¹³C₄-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2'-deoxymugineic Acid by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection and quantification of 2'-deoxymugineic acid (DMA).
Troubleshooting Common LC-MS/MS Issues for this compound Analysis
Difficulties in detecting this compound (DMA) can arise from various factors, from sample preparation to instrument settings. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Sample Preparation: DMA is complexed with metals (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the sample, preventing its free detection.[1][2] LC Method: Poor retention on the LC column. MS Method: Incorrect precursor/product ion selection or suboptimal ionization/fragmentation. | Sample Preparation: Acidify the sample to dissociate metal-DMA complexes. A common approach is to add a small volume of a strong acid like formic acid or nitric acid.[1][2] LC Method: Use a porous graphitic carbon or a mixed-mode reversed-phase/weak anion exchange stationary phase for better retention of polar compounds like DMA.[1][3] MS Method: Ensure the correct precursor ion ([M+H]⁺ or [M-H]⁻) is selected. Optimize collision energy to maximize the intensity of specific product ions. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | LC Method: Incompatible injection solvent, column contamination, or inappropriate mobile phase pH or buffer strength. Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape.[4] | LC Method: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Flush the column to remove contaminants. Optimize the mobile phase pH and buffer concentration. Sample Matrix Effects: Improve sample clean-up procedures. Use a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., ¹³C₄-DMA) for accurate quantification.[1][2] |
| High Background Noise or Baseline Instability | LC System: Contaminated mobile phase, solvent lines, or column. Leaks in the system. MS System: Contaminated ion source. | LC System: Prepare fresh mobile phase with high-purity solvents. Purge the LC system thoroughly. Check for and fix any leaks. MS System: Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Retention Time | LC Method: Inadequate column equilibration between injections. Fluctuations in column temperature. Changes in mobile phase composition. | LC Method: Ensure sufficient time for column re-equilibration after each gradient elution. Use a column oven to maintain a stable temperature. Prepare fresh mobile phase and ensure accurate composition. |
| Low Fragmentation Efficiency | MS Method: Suboptimal collision energy. | MS Method: Perform a collision energy optimization experiment by infusing a DMA standard and ramping the collision energy to find the value that yields the highest intensity for the desired product ions. A typical starting range for similar molecules is 10-30 eV. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Why is acidification of my sample important for DMA analysis?
A1: this compound is a phytosiderophore that strongly chelates metal ions, particularly iron (Fe³⁺).[1][2] In biological and environmental samples, DMA is often present as a metal complex. In this form, its chromatographic behavior and mass spectrometric response will be different from the free form, leading to inaccurate quantification or non-detection. Acidification of the sample helps to dissociate these metal-DMA complexes, ensuring that you are measuring the total DMA concentration.[1][2]
Q2: What is the recommended procedure for preparing plant tissue samples for DMA analysis?
A2: A general procedure involves:
-
Homogenizing the plant tissue in a suitable solvent (e.g., methanol/water).
-
Centrifuging the homogenate to pellet cellular debris.
-
Collecting the supernatant.
-
Acidifying the supernatant (e.g., with formic acid) to dissociate metal-DMA complexes.
-
Filtering the acidified extract through a 0.22 µm filter before injection into the LC-MS/MS system.
LC Method Development
Q3: What type of LC column is best suited for this compound analysis?
A3: Due to its polar nature, DMA is not well-retained on traditional C18 columns. A porous graphitic carbon (PGC) stationary phase has been shown to be effective for the separation of DMA.[1][2] Alternatively, a mixed-mode column with both reversed-phase and weak anion exchange characteristics can be used.[3]
Q4: What are typical mobile phases for DMA analysis?
A4: A common mobile phase combination is a gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. For example, a gradient with a mobile phase consisting of ammonium acetate and acetonitrile at a pH of 7.3 has been used.[2]
MS/MS Method Development
Q5: What are the expected precursor and product ions for this compound?
A5: The exact mass of this compound is approximately 292.28 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 293.1. In negative ion mode (ESI-), the precursor would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 291.1. Common product ions result from neutral losses such as H₂O and CO₂. Based on fragmentation patterns of similar molecules, expected product ions for the [M-H]⁻ precursor could be around m/z 293, 275, 255, and 183.
Q6: How do I optimize the collision energy for DMA fragmentation?
A6: The optimal collision energy is instrument-dependent. To find the best value, you should perform a collision energy optimization experiment. This typically involves infusing a standard solution of DMA directly into the mass spectrometer and acquiring MS/MS spectra at various collision energy settings. The energy that produces the most stable and intense signal for your chosen product ion should be used for your analytical method. A reasonable starting range to test for a molecule of this size is 10-30 eV.
Experimental Protocols and Data
LC-MS/MS Parameters for this compound Quantification
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of this compound. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | Porous Graphitic Carbon (e.g., 150 x 2.1 mm, 5 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (m/z) | ~293.1 ([M+H]⁺) or ~291.1 ([M-H]⁻) |
| Product Ions (m/z) | To be determined by infusion of standard; likely fragments from neutral losses |
| Collision Energy (CE) | Optimize in the range of 10-30 eV |
Detailed Experimental Protocol: Quantification of DMA in Plant Root Exudates
This protocol provides a detailed methodology for the quantification of this compound in plant root exudates, adapted from established methods.[1][2]
-
Sample Collection: Collect root exudates from hydroponically grown plants.
-
Internal Standard Spiking: Add a known concentration of ¹³C₄-labeled DMA internal standard to the collected sample.[1][2] This is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.
-
Acidification: Acidify the sample by adding a small volume of concentrated formic acid to a final concentration of 0.1% (v/v) to dissociate any metal-DMA complexes.[1][2]
-
Centrifugation and Filtration: Centrifuge the sample to remove any particulate matter. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
Inject the sample onto a porous graphitic carbon column.
-
Elute the analytes using a water/acetonitrile gradient with 0.1% formic acid.
-
Detect DMA and the internal standard using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
-
Data Analysis: Quantify the concentration of DMA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DMA and the internal standard.
Visualizations
Experimental Workflow for DMA Analysis
Caption: A generalized workflow for the analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in LC-MS/MS analysis.
References
- 1. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and identification of phytosiderophores and their metal complexes in plants by zwitterionic hydrophilic interaction liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the mass fragmentation pathways of the polyether marine toxins, dinophysistoxins, and identification of isomer discrimination processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2'-deoxymugineic acid during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-deoxymugineic acid (DMA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of DMA during sample preparation and ensure accurate, reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to DMA degradation and provides step-by-step solutions to overcome these challenges.
Issue 1: Low or No Detection of DMA in Samples
Possible Causes:
-
Microbial Degradation: DMA is highly susceptible to degradation by microorganisms present in soil, on plant roots, or introduced during sample handling.
-
Enzymatic Degradation: Endogenous plant enzymes (e.g., oxidases, peroxidases) released during sample collection and homogenization can degrade DMA.
-
pH Instability: Extreme pH conditions during extraction or storage can lead to the hydrolysis of DMA, particularly the strained 4-membered azetidine (B1206935) ring.
-
Oxidative Damage: DMA can be oxidized by reactive oxygen species, especially in the presence of certain metal ions.
-
Improper Storage: Extended storage at inappropriate temperatures or repeated freeze-thaw cycles can lead to significant degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low DMA detection.
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the primary cause of DMA degradation during sample preparation?
The primary causes are microbial and enzymatic activity. DMA is a nutrient source for microbes, and endogenous plant enzymes released during tissue disruption can rapidly break it down. To mitigate this, immediate inactivation of biological activity upon sample collection is critical.
Q2: How can I prevent microbial degradation of DMA in my samples?
To prevent microbial degradation, especially when collecting root exudates, it is recommended to work under sterile conditions and add an antimicrobial agent to the collection solution. One study suggests the use of Micropur to prevent microbial degradation of mugineic acid family phytosiderophores.[1]
Q3: What is the best method to quench enzymatic activity when collecting plant tissues?
Immediate freezing of the collected tissue in liquid nitrogen is the most effective method to halt enzymatic activity. If liquid nitrogen is not available, quenching in a pre-chilled solvent, such as methanol (B129727) at -40°C or colder, is a suitable alternative. This rapid temperature drop denatures enzymes and preserves the metabolic profile.
Q4: What is the optimal pH range for DMA stability during extraction and storage?
While specific quantitative data on DMA stability at various pH levels is limited, it is known to be most stable in neutral to slightly alkaline conditions (pH 6.0-8.0), which is relevant to its biological environment in the rhizosphere. Strongly acidic or basic conditions should be avoided as they can catalyze the hydrolysis of its amide bonds or the opening of the azetidine ring.
Q5: How should I store my DMA samples for long-term analysis?
For long-term storage, samples should be kept at -80°C. It is also crucial to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Quantitative Data Summary
| Parameter | Condition | Recommended Practice | Rationale |
| pH | Acidic (< 6.0) | Avoid | Potential for acid-catalyzed hydrolysis of the azetidine ring and amide bonds. |
| Neutral to Slightly Alkaline (6.0 - 8.0) | Optimal | Mimics the natural environment of DMA and likely confers the greatest stability. | |
| Alkaline (> 8.0) | Use with caution | While the biosynthesis of DMA precursors occurs at a higher pH, strong alkaline conditions can promote base-catalyzed degradation. | |
| Temperature | Room Temperature | Avoid for extended periods | Increased potential for enzymatic and microbial degradation. |
| 4°C | Short-term storage only | Slows down degradation but does not completely inhibit it. | |
| -20°C | Intermediate-term storage | Suitable for days to weeks, but -80°C is preferred for longer periods. | |
| -80°C | Optimal for long-term storage | Minimizes enzymatic activity and chemical degradation. | |
| Freeze-Thaw Cycles | Multiple cycles | Avoid | Repeated freezing and thawing can lead to physical and chemical degradation of metabolites. Aliquoting samples is highly recommended. |
Analytical Troubleshooting (HPLC)
Q6: I am observing peak tailing for my DMA standard in my HPLC analysis. What could be the cause?
Peak tailing for amine-containing compounds like DMA can be caused by interactions with acidic silanol (B1196071) groups on the surface of silica-based columns. To address this, consider:
-
Using a base-deactivated column.
-
Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.
-
Adjusting the mobile phase pH to suppress silanol ionization (typically by lowering the pH, but this must be balanced with DMA's stability).
Q7: My DMA peak is broad and has low intensity. How can I improve this?
Broad peaks can result from several factors:
-
Column Overload: Try injecting a more dilute sample.
-
Poor Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Suboptimal Flow Rate: Optimize the flow rate for your column dimensions and particle size.
Q8: I am experiencing inconsistent retention times for DMA. What should I check?
Fluctuating retention times are often due to issues with the mobile phase or the HPLC system:
-
Mobile Phase Composition: Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's proportioning valves.
-
Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run, especially after changing solvents or gradients.
Experimental Protocols
Protocol 1: Collection and Stabilization of Root Exudates for DMA Analysis
-
Preparation: Prepare a sterile collection solution (e.g., deionized water or a minimal nutrient solution) buffered to pH 7.0. Add an antimicrobial agent (e.g., Micropur) to prevent microbial growth.
-
Plant Preparation: Gently remove the plant from its growth medium and carefully wash the roots with sterile deionized water to remove any adhering soil or media.
-
Exudate Collection: Place the plant with its roots submerged in the sterile collection solution. Collect exudates for a defined period (e.g., 2-4 hours).
-
Quenching: Immediately after collection, filter the exudate solution through a 0.2 µm filter to remove plant debris and microorganisms. Flash-freeze the filtered exudate in liquid nitrogen.
-
Storage: Store the frozen exudate samples at -80°C until analysis.
Protocol 2: Extraction of DMA from Plant Root Tissue
-
Sample Collection: Excavate plant roots and gently wash with deionized water to remove soil. Blot dry.
-
Quenching: Immediately flash-freeze the root tissue in liquid nitrogen to halt all biological activity.
-
Homogenization: Grind the frozen root tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder to a pre-chilled tube containing an extraction solvent of 80% methanol buffered to a neutral pH. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted DMA to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
Storage: If not analyzing immediately, store the dried extract or the reconstituted sample at -80°C.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the metabolic pathway for the biosynthesis of this compound from S-adenosyl-methionine.
Caption: Biosynthesis pathway of this compound.
References
Technical Support Center: 2'-Deoxymugineic Acid (DMA) Iron Uptake Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low iron uptake in experiments utilizing 2'-deoxymugineic acid (DMA).
Troubleshooting Guide
This section addresses common issues encountered during DMA-mediated iron uptake experiments. Follow the diagnostic flowchart and consult the detailed explanations to identify and resolve potential problems.
Troubleshooting Flowchart
Technical Support Center: Enhancing 2'-Deoxymugineic Acid (DMA) Secretion in Transgenic Plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the secretion of 2'-deoxymugineic acid (DMA) in transgenic plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and why is it important to enhance its secretion in transgenic plants?
A1: this compound (DMA) is a type of phytosiderophore, which is a natural metal-chelating compound produced by graminaceous plants like rice and wheat.[1][2] DMA is secreted from the roots to solubilize and acquire essential micronutrients, particularly iron (Fe) and zinc (Zn), from the soil, especially in alkaline conditions where these metals are poorly soluble.[1][3][4] Enhancing DMA secretion in transgenic crop plants is a promising strategy to improve their nutritional content (biofortification) and their tolerance to nutrient-deficient soils.[2][5]
Q2: What are the key genes involved in the DMA biosynthesis pathway?
A2: The biosynthesis of DMA from S-adenosyl-methionine (SAM) involves a series of enzymatic reactions catalyzed by nicotianamine (B15646) synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS).[1][6] The expression of these genes is typically upregulated in response to iron deficiency.[1][7]
Q3: We have successfully generated transgenic plants with the necessary genes for DMA biosynthesis, but the DMA secretion is still low. What are the potential reasons?
A3: Several factors could contribute to low DMA secretion in your transgenic plants, even with the presence of the transgenes. These include:
-
Suboptimal Promoter Activity: The promoter used to drive the expression of your transgenes may not be strong enough or may not have the desired tissue-specificity (i.e., root-specific expression).
-
Transgene Silencing: The introduced transgenes may be silenced through mechanisms like DNA methylation, leading to reduced or no expression.[8][9][10]
-
Metabolic Bottlenecks: The metabolic flux towards DMA production might be limited by the availability of precursors like S-adenosyl-methionine.
-
Codon Usage: The codons in your transgenes may not be optimized for efficient translation in the host plant.
-
Post-transcriptional and Post-translational Regulation: The expressed enzymes may be subject to regulation that limits their activity.
-
Inefficient Secretion: The transporters responsible for secreting DMA from the root cells may be a limiting factor. The transporter of mugineic acid (TOM1) is a key player in this process.[3]
Q4: How can we troubleshoot low transgene expression in our plants?
A4: To troubleshoot low transgene expression, consider the following strategies:
-
Promoter Selection: Utilize strong, root-specific promoters to ensure high levels of transgene expression in the roots, where DMA is synthesized and secreted. Promoters of genes like Os03g01700 and Os02g37190 have been shown to be highly active in rice roots.[11][12]
-
Codon Optimization: Synthesize your transgenes with codons optimized for the specific plant species you are working with to enhance translation efficiency.
-
Use of Weak Promoters for Selection: Paradoxically, using a weak promoter to drive the selectable marker gene can sometimes lead to the selection of transformants with higher copy numbers of the T-DNA, which can result in overall higher expression of the gene of interest.[13]
-
Analyze Transgene Methylation: Perform bisulfite sequencing to check for methylation of the transgene promoter and coding regions. If silencing is detected, you may need to generate new transgenic lines or explore the use of suppressor of gene silencing proteins.[8][9]
-
Nuclear Localization: Ensure that your expressed proteins are targeted to the correct cellular compartment for their function.
Q5: What is the best method for quantifying DMA in root exudates?
A5: The most accurate and sensitive method for quantifying DMA is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[14][15] This method allows for precise identification and quantification of DMA, even in complex samples like root exudates and soil solutions.[14][16][17][18]
Troubleshooting Guides
Problem 1: Low or undetectable DMA secretion in confirmed transgenic plants.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transgene Expression | 1. Verify Promoter Activity: Use a reporter gene (e.g., GUS or GFP) driven by the same promoter to confirm its activity in the root cortex. 2. Select Stronger/More Specific Promoters: Re-transform plants using a well-characterized, strong, root-specific promoter.[11][12] 3. Codon Optimize Transgenes: Synthesize and re-clone the biosynthetic genes with codons optimized for your target plant species. | Increased transcript levels of the biosynthetic genes in the root tissue, leading to higher DMA production. |
| Transgene Silencing | 1. Methylation Analysis: Perform bisulfite sequencing of the transgene promoter and coding region to detect DNA methylation.[8] 2. Generate New Lines: Increase the number of independent transgenic lines screened, as silencing can be position-dependent. 3. Co-express Suppressors of Silencing: Introduce a suppressor of gene silencing protein, such as SOE, to prevent methylation-mediated silencing.[9] | Reduced methylation levels and restored transgene expression. |
| Metabolic Limitations | 1. Precursor Feeding: Supplement the growth medium with S-adenosyl-methionine (SAM) precursors, like methionine, to see if DMA production increases.[19] 2. Metabolic Profiling: Analyze the levels of key metabolites in the DMA biosynthetic pathway to identify potential bottlenecks. | Increased DMA secretion upon precursor supplementation, indicating a metabolic limitation. |
| Inefficient DMA Export | 1. Overexpress DMA Transporters: Co-express a DMA transporter gene, such as OsTOM1, along with the biosynthetic genes.[3] | Enhanced secretion of the synthesized DMA from the root cells. |
Problem 2: High variability in DMA secretion among different transgenic lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Position Effect Variegation | 1. Screen a Large Number of Lines: Generate and analyze a larger population of independent transgenic events to identify lines with stable and high expression. 2. Flanking Sequence Analysis: Use techniques like inverse PCR to determine the T-DNA insertion site and analyze the surrounding genomic region for features that might influence expression. | Identification of transgenic lines with favorable insertion sites leading to consistent and high levels of DMA secretion. |
| Variation in Transgene Copy Number | 1. Southern Blot Analysis: Perform Southern blot analysis to determine the transgene copy number in each line.[10] 2. Quantitative PCR (qPCR): Use qPCR to estimate the relative transgene copy number. | Correlation between transgene copy number and DMA secretion levels, helping to select lines with optimal copy numbers. |
Data Presentation
Table 1: Comparison of DMA Secretion Rates in Wild-Type vs. Transgenic Rice Lines under Different Iron Conditions.
| Plant Line | Iron Condition | DMA Secretion Rate (nmol/g root dry weight/hr) | Fold Increase vs. Wild-Type |
| Wild-Type | +Fe | 0.5 ± 0.1 | - |
| Wild-Type | -Fe | 5.2 ± 0.8 | - |
| Transgenic Line 1 (Proot::NAS+NAAT+DMAS) | +Fe | 2.1 ± 0.3 | 4.2 |
| Transgenic Line 1 (Proot::NAS+NAAT+DMAS) | -Fe | 25.8 ± 3.1 | 5.0 |
| Transgenic Line 2 (Proot::NAS+NAAT+DMAS+TOM1) | +Fe | 4.5 ± 0.5 | 9.0 |
| Transgenic Line 2 (Proot::NAS+NAAT+DMAS+TOM1) | -Fe | 48.3 ± 5.5 | 9.3 |
*Data are presented as mean ± standard deviation (n=5). Proot represents a strong root-specific promoter.
Table 2: Effect of Enhanced DMA Secretion on Iron and Zinc Content in Rice Grains.
| Plant Line | Iron Content (µg/g) | Zinc Content (µg/g) |
| Wild-Type | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Transgenic Line 1 | 28.9 ± 3.1 | 35.8 ± 3.5 |
| Transgenic Line 2 | 35.1 ± 3.9 | 42.3 ± 4.1 |
*Data are presented as mean ± standard deviation (n=10).
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Rice for Enhanced DMA Secretion
This protocol is a generalized procedure and may require optimization for specific rice varieties and constructs.
-
Plasmid Construction:
-
Clone the cDNAs of the DMA biosynthesis genes (NAS, NAAT, DMAS) and the DMA transporter gene (TOM1) into a binary vector suitable for Agrobacterium-mediated transformation.
-
Place each gene under the control of a strong, root-specific promoter (e.g., Os03g01700 promoter).[11]
-
Include a selectable marker gene (e.g., hygromycin resistance).
-
-
Agrobacterium Preparation:
-
Callus Induction:
-
Infection and Co-cultivation:
-
Immerse the embryogenic calli in the Agrobacterium suspension for infection.
-
Blot the calli on sterile filter paper and transfer them to a co-cultivation medium.[20]
-
Incubate in the dark at 25°C for 3 days.
-
-
Selection and Regeneration:
-
Wash the calli to remove excess Agrobacterium and transfer them to a selection medium containing an antibiotic (e.g., hygromycin) and a bacteriostatic agent (e.g., carbenicillin (B1668345) or meropenem).[20]
-
Subculture the calli on fresh selection medium every 2 weeks.
-
After 4-6 weeks, transfer the resistant calli to a regeneration medium to induce shoot formation.[20]
-
Transfer the regenerated plantlets to a rooting medium and then to soil.
-
For a detailed protocol, refer to Nishimura et al. (2006).[22][23][24]
Protocol 2: Quantification of DMA in Root Exudates by LC-MS/MS
This protocol provides a general workflow for DMA quantification.
-
Collection of Root Exudates:
-
Grow plants hydroponically in an iron-sufficient nutrient solution and then transfer them to an iron-deficient solution to induce DMA secretion.
-
Collect the root exudates by immersing the roots in a collection solution (e.g., deionized water) for a specific period, typically a few hours after the onset of light to capture the peak secretion.[25]
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system with a porous graphitic carbon column or a mixed-mode reversed-phase/weak anion exchange stationary phase for separation.[14][15][16]
-
Couple the LC system to a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify DMA and its labeled internal standard.[15]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a DMA standard.
-
Calculate the concentration of DMA in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
For a detailed methodology, refer to Schindlegger et al. (2014).[14]
Mandatory Visualization
Caption: Biosynthetic pathway of this compound (DMA).
Caption: Iron deficiency signaling pathway leading to DMA secretion and iron uptake.
Caption: Experimental workflow for generating and analyzing transgenic plants with enhanced DMA secretion.
References
- 1. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Zinc Bioavailability in Rice Using the Novel Synthetic Siderophore Ligand Proline-2′-Deoxymugineic Acid (PDMA): Critical Insights from Metal Binding Studies and Geochemical Speciation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-specific silencing of a transgene in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An RRM domain protein SOE suppresses transgene silencing in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Specific Gene Silencing by Artificial miRNAs in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of two novel root-specific promoters in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced transgene expression in rice following selection controlled by weak promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agrobacterium-mediated Transformation of Japonica Rice Using Mature Embryos and Regenerated Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.uri.edu [web.uri.edu]
- 22. A protocol for Agrobacterium-mediated transformation in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A protocol for Agrobacterium-mediated transformation in rice | Springer Nature Experiments [experiments.springernature.com]
- 25. Diurnal Changes in Transcript and Metabolite Levels during the Iron Deficiency Response of Rice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxymugineic Acid (DMA) Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of 2'-deoxymugineic acid (DMA) from soil samples. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate quantification of this key phytosiderophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA) and why is its extraction from soil important?
A1: this compound (DMA) is a phytosiderophore, a type of low-molecular-weight organic acid, exuded by graminaceous plants (e.g., wheat, barley, rice) into the rhizosphere in response to iron deficiency.[1] Its primary function is to chelate insoluble iron (Fe³⁺) in the soil, making it available for plant uptake. Studying DMA concentrations in soil is crucial for understanding plant iron nutrition, rhizosphere chemistry, and developing strategies to enhance crop resilience in iron-limited soils.
Q2: What are the main challenges associated with DMA extraction from soil?
A2: The primary challenges include:
-
Microbial Degradation: DMA is susceptible to rapid degradation by soil microorganisms, which can lead to an underestimation of its concentration.
-
Adsorption to Soil Particles: DMA can adsorb to soil minerals and organic matter, reducing extraction efficiency.
-
Complexation with Metals: In the soil, DMA exists as complexes with various metals. For total DMA quantification, these complexes need to be dissociated.
-
Oxidation: As a chelating agent, DMA can be prone to oxidation during the extraction process.
-
Low Concentrations: The concentration of DMA in bulk soil can be very low, requiring sensitive analytical methods for detection.
Q3: What is the general workflow for DMA extraction and analysis?
A3: The general workflow involves sample preparation (drying, sieving), extraction with a suitable solvent, clean-up of the extract to remove interfering substances, and finally, quantification using analytical techniques like HPLC or LC-MS/MS.
Q4: Is it possible to quantify both free DMA and metal-bound DMA?
A4: Yes. To quantify total DMA (free and metal-bound), the sample preparation typically involves an acidification step to dissociate the metal-DMA complexes.[2] To quantify the metal-DMA complexes themselves, the extraction and analysis are performed under conditions that preserve the complex integrity, often at a near-neutral pH.[1]
Experimental Protocols
This section provides a detailed methodology for the extraction of total this compound from soil samples, followed by quantification using LC-MS/MS.
Protocol 1: Extraction of Total this compound from Soil
1. Soil Sample Preparation:
- Air-dry the collected soil samples at room temperature to a constant weight.
- Gently crush the dried soil using a mortar and pestle, being careful to avoid excessive grinding which can alter soil properties.
- Sieve the soil through a 2 mm mesh to remove stones, roots, and other large debris. Homogenize the sieved soil thoroughly.
2. Extraction:
- Weigh 10 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube.
- Add 20 mL of an aqueous extraction solution (e.g., deionized water or a mild buffer like 10 mM CaCl₂). The soil-to-solvent ratio can be optimized depending on the soil type and expected DMA concentration.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tubes on a reciprocating shaker and shake for 2 hours at room temperature.
3. Centrifugation and Filtration:
- Centrifuge the suspension at 4000 x g for 15 minutes to pellet the soil particles.
- Carefully decant the supernatant into a clean centrifuge tube.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
4. Sample Acidification (for Total DMA):
- Take a known aliquot (e.g., 1 mL) of the filtered extract.
- Acidify the aliquot to a pH of approximately 2-3 by adding a small volume of a suitable acid (e.g., formic acid or hydrochloric acid). This step is crucial for dissociating the metal-DMA complexes.[2]
5. Analysis:
- The acidified extract is now ready for analysis by a sensitive analytical method such as LC-MS/MS for the quantification of total DMA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no DMA detected | 1. Rapid microbial degradation: DMA can be quickly consumed by soil microbes. | - Minimize the time between soil sampling and extraction. - Store samples at 4°C for short-term or -20°C for long-term storage. - Consider using a sterilizing agent like sodium azide (B81097) in the extraction solution if compatible with your analytical method. |
| 2. Strong adsorption to soil matrix: High clay or organic matter content can bind DMA. | - Experiment with different extraction solvents or adjust the pH of the extraction solution. - Increase the shaking time or use sonication to improve desorption. | |
| 3. Inefficient extraction solvent: The chosen solvent may not be optimal for your soil type. | - Test a range of aqueous-based extractants. Some studies suggest that the addition of salts like CaCl₂ can improve recovery. | |
| Poor reproducibility | 1. Inhomogeneous soil sample: Uneven distribution of DMA in the soil. | - Ensure the sieved soil is thoroughly homogenized before taking subsamples. |
| 2. Inconsistent sample handling: Variations in drying, grinding, or extraction times. | - Standardize all steps of the protocol and ensure they are performed consistently for all samples. | |
| 3. Contamination: Introduction of interfering substances from glassware or reagents. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware, preferably acid-washing and rinsing with deionized water. | |
| Peak tailing or splitting in chromatogram | 1. Matrix effects: Co-extracted substances interfering with the analytical column. | - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. - Dilute the sample extract to minimize matrix effects. |
| 2. Interaction with metal ions: Incomplete dissociation of metal-DMA complexes. | - Ensure the acidification step is sufficient to lower the pH to the desired range (pH 2-3). | |
| High background noise in mass spectrometry | 1. Presence of humic substances: Co-extraction of humic and fulvic acids. | - Implement a clean-up step using a suitable SPE cartridge to remove these interfering compounds. |
| 2. Contaminated solvents or vials: Impurities in the solvents or leaching from plasticware. | - Use LC-MS grade solvents and certified low-bleed vials. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: LC-MS/MS Parameters for DMA Quantification
| Parameter | Value |
| Stationary Phase | Porous Graphitic Carbon |
| Detection Mode | ESI-MS/MS in Selected Reaction Monitoring |
| Internal Standard | ¹³C₄-labeled DMA |
| LOD (in complex matrices) | 3-34 nM[2] |
| LOQ (in complex matrices) | 11-113 nM[2] |
| Method Repeatability (RSD) | < 5%[2] |
Table 2: Parameters for Metal-DMA Complex Quantification by LC-ICP-MS [1]
| Parameter | Value |
| Mobile Phase | 55 mM ammonium (B1175870) acetate (B1210297) and 10% methanol (B129727) (pH 6.6) |
| LOD | 10 - 120 nM |
| LOQ | 40 - 400 nM |
| Long-term Precision (RSD) | < 10% |
Visualizations
Experimental Workflow for Total DMA Extraction
Caption: Workflow for the extraction of total this compound from soil.
Logical Relationship of Factors Affecting DMA Recovery
Caption: Factors influencing the recovery of this compound from soil.
References
Addressing matrix effects in the analysis of 2'-deoxymugineic acid
Welcome to the technical support center for the analysis of 2'-deoxymugineic acid (DMA). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers overcome common challenges, particularly those related to matrix effects in complex samples like soil and plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMA)?
A1: this compound (DMA) is a key phytosiderophore, which is a type of non-proteinogenic amino acid.[1] Graminaceous plants (grasses), including major crops like wheat and barley, exude DMA from their roots into the soil, especially under iron-deficient conditions.[2][3] Its primary function is to chelate (bind with) and mobilize insoluble Fe(III) and other transition metals from the soil, making them available for plant uptake.[4][5]
Q2: What are matrix effects in the context of DMA analysis?
A2: Matrix effects are a significant concern in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[6] They occur when co-eluting compounds from the sample matrix (e.g., soil extracts, plant tissues) interfere with the ionization of the target analyte (DMA) in the mass spectrometer's ion source.[6] This interference can either suppress the DMA signal, leading to underestimation, or enhance it, causing overestimation.[6] The primary cause is the competition for ionization between DMA and other matrix components.[6][7]
Q3: What are the most common and effective strategies to counteract matrix effects in DMA analysis?
A3: The most robust and widely recognized technique to correct for matrix effects in DMA analysis is the use of a stable isotope-labeled internal standard (IS).[1][6] A ¹³C₄-labeled DMA is an ideal internal standard because it co-elutes with the native DMA and experiences the same ionization suppression or enhancement, allowing for accurate correction and precise quantification.[1][2] Other strategies include optimizing sample cleanup to remove interferences, modifying chromatographic conditions to separate DMA from interfering compounds, and simple sample dilution.[6][8][9]
Q4: Why is sample acidification important during preparation for total DMA analysis?
A4: In environmental and biological samples, DMA exists as complexes with various metals.[4] For an accurate quantification of the total DMA concentration, these metal-DMA complexes must be dissociated.[1][10] Sample preparation, therefore, involves an acidification step, which ensures the complete release of DMA from its metal-bound forms before analysis.[1][10]
Troubleshooting Guide
Q5: Problem - I am observing significant signal suppression for my DMA peak. How can I confirm and address this?
A5: Confirmation: The presence of matrix effects can be qualitatively assessed using a post-column infusion experiment.[6][11] In this method, a constant flow of a DMA standard is infused into the mobile phase after the analytical column, and a blank matrix extract is injected.[6] A dip or rise in the baseline signal at the retention time of DMA indicates ion suppression or enhancement, respectively.[6][11]
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard: This is the most effective solution. Using an internal standard like ¹³C₄-labeled DMA compensates for signal variability caused by the matrix.[1][6]
-
Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components.[8][9][12] In some cases, a 15-fold dilution has been shown to be sufficient to eliminate most matrix effects.[9] This is only feasible if the DMA concentration remains above the method's limit of quantification.[6]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to better remove interfering compounds. This could involve adding a solid-phase extraction (SPE) step or testing different SPE sorbents.[12]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between DMA and the co-eluting matrix components that are causing the interference.[6]
Q6: Problem - My DMA recovery is low and inconsistent across samples. What are the likely causes and how can I fix it?
A6: Low and variable recovery is often related to sample preparation steps.
Causes and Solutions:
-
Incomplete Dissociation of Metal-DMA Complexes: If your goal is to measure total DMA, ensure the acidification step is adequate to break down all metal complexes.[1][10]
-
Analyte Loss During Cleanup: DMA can be lost during multi-step sample cleanup procedures. The best way to account for this is by adding a stable isotope-labeled internal standard at the very beginning of the sample preparation process.[13] The recovery of the internal standard will reflect the recovery of the native analyte, allowing for accurate correction.
-
Adsorption to Labware: Active analytes can adsorb to the surfaces of glassware or plastic tubes. Soaking new glassware in dilute acid can help minimize these losses.[14]
Q7: Problem - I need to quantify both free DMA and its metal complexes. How does this change the analytical approach?
A7: Quantifying metal-DMA complexes (speciation) requires a different approach than measuring total DMA.
Methodology Adjustments:
-
Avoid Acidification: The sample preparation must not include an acidification step, as this would dissociate the complexes you are trying to measure.[4] A simple dilution in a neutral buffer like ammonium (B1175870) acetate (B1210297) (e.g., pH 7.3) is often used.[4]
-
Chromatography: The LC method must be capable of separating the different metal-DMA complexes without causing them to dissociate on the column. A mixed-mode stationary phase combining reversed-phase and weak anion exchange properties has been used successfully for this purpose.[3]
-
Detection: While LC-MS/MS can be used, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive and selective for metal detection, making it ideal for quantifying the metal-specific DMA complexes.[3][4]
Experimental Protocols and Data
Protocol 1: Sample Preparation for Total DMA Quantification
This protocol is adapted from methodologies designed for accurate DMA quantification in complex matrices like soil solutions.[1][10]
-
Sample Collection: Collect rhizosphere samples, soil solutions, or plant root exudates.
-
Internal Standard Spiking: Add a known concentration of ¹³C₄-labeled DMA internal standard to the sample at the earliest stage to account for analyte loss and matrix effects throughout the procedure.
-
Acidification: Acidify the sample to dissociate metal-DMA complexes. This ensures the measurement of total DMA.[1]
-
Cleanup (if necessary): Depending on matrix complexity, a solid-phase extraction (SPE) step using materials like porous graphitic carbon can be employed to remove interferences.[1]
-
Reconstitution: After cleanup, evaporate the sample to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol based on a validated method for DMA analysis.[1]
-
Chromatography Column: Porous Graphitic Carbon (PGC) stationary phase.[1]
-
Mobile Phase: A gradient elution program is typically used with solvents tailored to the PGC column.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive or negative mode, coupled with a tandem mass spectrometer (MS/MS).
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[1] Key SRM transitions for DMA and its labeled internal standard would be monitored.
Data Presentation: Method Performance Parameters
The following table summarizes typical performance data for LC-MS/MS methods developed for DMA quantification in complex matrices.
| Parameter | Soil Solution[1] | Calcareous Soil Extracts (Metal-DMA Complexes)[3][4] | Notes |
| Limit of Detection (LOD) | 3 - 34 nM | 10 - 120 nM | Dependent on the specific matrix and experimental setup. |
| Limit of Quantification (LOQ) | 11 - 113 nM | 40 - 400 nM | The lowest concentration that can be reliably quantified. |
| Method Repeatability (RSD) | < 5% | < 10% | Expressed as Relative Standard Deviation for long-term precision. |
| Calibration Range | 0.1 - 80 µM | Not Specified | Linear regression (R²) is typically > 0.999.[1] |
Visual Guides and Workflows
General Workflow for DMA Analysis
Caption: Standard workflow for quantifying total this compound (DMA).
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting poor results in DMA analysis.
References
- 1. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Speciation of 2′-deoxymugineic acid–metal complexes in top soil extracts by multi-modal stationary phase LC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. brewingscience.de [brewingscience.de]
- 14. epa.gov [epa.gov]
Technical Support Center: Optimizing 2'-Deoxymugineic Acid and its Analogs as Iron Fertilizers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-deoxymugineic acid (DMA) and its synthetic analogs, such as proline-2'-deoxymugineic acid (PDMA), to improve iron nutrition in plants.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, application, and evaluation of DMA-based iron fertilizers.
Synthesis of DMA/PDMA
Problem: Low yield of synthesized DMA or PDMA.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete reaction | - Ensure all reactants are present in the correct stoichiometric ratios. - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Verify the purity of starting materials, as impurities can inhibit the reaction. |
| Side reactions | - Optimize reaction temperature and pH to favor the desired product formation. - Use protective groups for reactive functional groups that are not involved in the desired reaction. |
| Product degradation | - DMA and its analogs can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or extreme pH during the reaction and workup. - Use degassed solvents to prevent oxidation. |
| Inefficient purification | - Choose an appropriate purification method (e.g., column chromatography, HPLC) based on the physicochemical properties of the target compound. - Optimize the mobile phase and stationary phase for better separation from byproducts. |
Soil Application and Stability
Problem: DMA/PDMA appears to be ineffective in improving plant iron uptake in soil experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid degradation in soil | - Microbial degradation: The stability of DMA can be low in non-sterile soil due to microbial activity. PDMA is designed to be more resistant to microbial decomposition.[1] Consider using PDMA for longer-term studies in non-sterile soil. To confirm microbial degradation, compare the stability in sterile (autoclaved) vs. non-sterile soil. - High soil pH: While DMA is effective in high pH soils, extreme pH values can affect its stability and iron chelation capacity.[2] Measure and record soil pH. - Adsorption to soil particles: DMA and its metal complexes can adsorb to soil components, reducing their availability.[3] The extent of adsorption can depend on soil type (e.g., clay content). |
| Competition with other metal ions | - DMA and PDMA can chelate other metals besides iron, such as zinc, copper, and manganese.[4][5] High concentrations of these competing metals in the soil can reduce the amount of Fe-DMA/PDMA complex formed. Analyze the elemental composition of your soil to assess the levels of competing cations. |
| Incorrect application method | - Ensure even distribution of the DMA/PDMA solution in the soil. For potted plants, mix the solution thoroughly with the soil or apply it close to the root zone. - The timing of application can be critical. Apply before the onset of severe iron deficiency symptoms. |
| Low iron availability in the soil | - DMA/PDMA chelates existing iron in the soil. If the soil is severely depleted of iron, the effectiveness of the chelator will be limited. It is important to use these compounds in soils where iron is present but not bioavailable. |
Plant Uptake and Analysis
Problem: Inconsistent or no measurable increase in plant iron content after DMA/PDMA application.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect dosage | - The optimal concentration of DMA can range from 3 to 30 µM in hydroponic cultures.[2][6] Higher concentrations do not always lead to better results and can sometimes be inhibitory. Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. |
| Issues with the plant's iron uptake machinery | - The uptake of Fe-DMA complexes is mediated by specific transporters, such as the YELLOW STRIPE-LIKE (YSL) transporters.[2] Ensure that the plant species you are working with possesses the necessary genetic machinery for Strategy II iron uptake. While primarily for graminaceous plants, some dicots can also utilize phytosiderophores.[7] |
| Analytical errors in iron measurement | - Use a sensitive and validated method for measuring iron content in plant tissues, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). - Ensure complete digestion of plant material to release all iron for analysis. |
| Sample contamination | - Thoroughly wash plant roots and shoots with deionized water to remove any surface-adhered iron or soil particles before analysis. A brief wash with a chelating agent like EDTA can help remove externally bound iron. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound (DMA) and proline-2'-deoxymugineic acid (PDMA)?
A1: The primary difference lies in their chemical structure, which impacts their stability and cost of synthesis. PDMA is a synthetic analog of DMA where the azetidine-2-carboxylic acid moiety in DMA is replaced with L-proline. This modification makes PDMA more resistant to microbial degradation in the soil and less expensive to synthesize, addressing two of the main drawbacks of using DMA as an iron fertilizer.[1][8]
Q2: Can DMA or PDMA be used for plants other than grasses (graminaceous species)?
A2: While DMA and PDMA are primarily associated with the Strategy II iron uptake system of grasses, some studies have shown that dicotyledonous plants (Strategy I plants) can also benefit from their application.[7] These plants may take up the Fe-DMA/PDMA complex after the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) at the root surface.
Q3: How can I quantify the concentration of DMA or PDMA in my soil or plant samples?
A3: The most accurate and sensitive method for quantifying DMA in complex matrices like soil solution and plant extracts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique allows for the selective detection and quantification of DMA, even at low concentrations.
Q4: What is the expected effect of DMA on the uptake of other micronutrients?
A4: DMA is not entirely specific to iron and can chelate other divalent and trivalent metal cations, including Zn²⁺, Cu²⁺, and Mn²⁺.[4] Therefore, the application of DMA can potentially influence the uptake of these metals. The specific effect will depend on the relative concentrations of these metals and iron in the soil and their respective affinities for DMA.
Q5: At what pH is DMA most effective?
A5: DMA is particularly effective in neutral to alkaline soils (high pH), where the solubility of iron is very low.[2] Graminaceous plants naturally release phytosiderophores like DMA to acquire iron under these conditions. In hydroponic studies, DMA has been shown to be effective at a pH of 8.0.[2]
Experimental Protocols
Protocol 1: Synthesis of Proline-2'-deoxymugineic Acid (PDMA)
This protocol is a generalized procedure based on literature descriptions.[1] Researchers should consult specific publications for detailed reaction conditions and characterization data.
Materials:
-
L-proline
-
Other necessary reagents and protected amino acid precursors
-
Appropriate organic solvents (e.g., DMF, DCM)
-
Reagents for deprotection steps (e.g., TFA, H₂/Pd-C)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC column)
Methodology:
-
Coupling Reaction: The synthesis typically involves the coupling of a protected amino acid derivative with L-proline. This is often carried out in an organic solvent with a suitable coupling agent.
-
Deprotection: Following the coupling reaction, protecting groups are removed from the molecule. The choice of deprotection method depends on the specific protecting groups used.
-
Purification: The crude product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC to obtain pure PDMA.
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques like NMR spectroscopy and mass spectrometry.
Protocol 2: DMA/PDMA Stability Assay in Soil
Objective: To assess the degradation rate of DMA or PDMA in a specific soil type.
Materials:
-
Test soil, sieved (<2 mm)
-
DMA or PDMA standard solution
-
Sterile (autoclaved) and non-sterile soil samples
-
Incubator
-
Extraction buffer (e.g., water or a mild salt solution)
-
LC-MS/MS system for quantification
Methodology:
-
Soil Preparation: Prepare two sets of soil samples: one sterilized by autoclaving and one non-sterilized.
-
Spiking: Add a known concentration of DMA or PDMA solution to each soil sample and mix thoroughly.
-
Incubation: Incubate the soil samples at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect soil subsamples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Extraction: Extract DMA/PDMA from the soil subsamples using a suitable extraction buffer.
-
Quantification: Analyze the concentration of DMA/PDMA in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of DMA/PDMA over time to determine its degradation kinetics and half-life in both sterile and non-sterile soil.
Protocol 3: Plant Iron Uptake Experiment (Hydroponics)
Objective: To evaluate the efficacy of DMA or PDMA in improving iron uptake in a model plant species (e.g., rice).
Materials:
-
Plant seedlings (e.g., rice, Oryza sativa)
-
Hydroponic growth medium (e.g., Hoagland solution) modified to be iron-deficient
-
DMA or PDMA solution
-
FeCl₃ solution
-
pH meter and solutions for pH adjustment (e.g., KOH, HCl)
-
Growth chamber with controlled light, temperature, and humidity
-
Equipment for plant tissue harvesting and processing
-
AAS or ICP-MS for iron analysis
Methodology:
-
Plant Acclimatization: Germinate and grow seedlings in a complete hydroponic solution until they are established.
-
Iron Deficiency Induction: Transfer the seedlings to an iron-deficient hydroponic solution for a period sufficient to induce mild iron deficiency symptoms (e.g., slight yellowing of new leaves).
-
Treatment Application: Divide the plants into treatment groups:
-
Control (iron-deficient solution)
-
Fe-EDTA (a standard iron chelate)
-
Fe-DMA or Fe-PDMA at various concentrations (e.g., 3, 10, 30 µM). Prepare the Fe-chelate solutions by mixing equimolar amounts of FeCl₃ and the chelator.
-
-
Growth Period: Grow the plants in their respective treatment solutions for a defined period (e.g., 7-14 days), monitoring plant health and chlorophyll (B73375) content (e.g., using a SPAD meter).
-
Harvesting: Harvest the shoots and roots separately. Wash the roots thoroughly to remove any surface-adhered iron.
-
Biomass Measurement: Record the fresh and dry weight of the shoots and roots.
-
Iron Analysis: Dry the plant tissues, grind them to a fine powder, and digest them using an appropriate acid digestion method. Analyze the iron concentration in the digest using AAS or ICP-MS.
-
Data Analysis: Compare the plant growth parameters and iron content among the different treatment groups to assess the effectiveness of DMA/PDMA.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick journey into the diversity of iron uptake strategies in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron uptake and transport in plants: The good, the bad, and the ionome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosiderophores revisited: this compound-mediated iron uptake triggers nitrogen assimilation in rice (Oryza sativa L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline-2′-deoxymugineic acid, a phytosiderophore analog, drives beneficial rhizobacterial community formation to promote peanut micronutrition [journal.hep.com.cn]
- 9. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Iron Uptake Efficiency: 2'-Deoxymugineic Acid vs. Mugineic Acid
A deep dive into the iron acquisition mechanisms of graminaceous plants reveals the critical roles of 2'-deoxymugineic acid (DMA) and mugineic acid (MA), two key phytosiderophores. This guide provides a comparative analysis of their iron uptake efficiency, supported by experimental data and detailed methodologies for researchers in plant biology and drug development.
In the intricate world of plant nutrition, the acquisition of iron, an essential micronutrient, presents a significant challenge, particularly in alkaline soils where its solubility is extremely low. Graminaceous plants, such as barley and rice, have evolved a sophisticated "chelation strategy" (Strategy II) to overcome this limitation. This strategy involves the secretion of phytosiderophores, a class of low-molecular-weight, high-affinity Fe(III) chelators, into the rhizosphere. Among the most important of these are this compound (DMA) and mugineic acid (MA). These molecules bind to ferric iron, forming a soluble complex that can be efficiently absorbed by the plant's root cells.
Both DMA and MA have demonstrated high efficiency in extracting iron from the soil, especially at alkaline pH, outperforming synthetic chelators like EDTA.[1] The uptake of the iron-phytosiderophore complex is a highly specific process, mediated by Yellow Stripe 1-Like (YSL) transporters located on the plasma membrane of root cells.[2][3] While both are highly effective, their relative efficiency and specific roles can differ depending on the plant species.
Quantitative Comparison of Iron Uptake Efficiency
Direct quantitative comparisons of the iron uptake efficiency of DMA versus MA in planta are limited in publicly available literature. However, studies comparing their effects to other chelators and related compounds provide valuable insights.
| Phytosiderophore/Chelator | Plant/Cell System | Key Finding | Citation |
| This compound (DMA) | Rice (Oryza sativa) | Application of 3-30 μM DMA led to almost complete recovery of growth in iron-deficient conditions. | [4] |
| Mugineic Acid (MA) & DMA | Soil Extraction | Exhibited the highest efficiency of Fe extraction from soil, especially at alkaline pH, compared to EDTA, DTPA, and FOB. | [1] |
| Nicotianamine (NA) vs. DMA | Caco-2 Cells | Nicotianamine was found to be a more potent enhancer of iron uptake than DMA at the tested molar ratio. | [5] |
| Fe(III)-Phytosiderophores | Barley (Hordeum vulgare) | The rate of iron uptake from Fe(III)-phytosiderophores is 100 to 1000 times faster than from synthetic Fe chelates like Fe-EDTA. | [6] |
Signaling and Uptake Pathways
The biosynthesis and uptake of iron via DMA and MA involve a series of well-orchestrated steps, from their synthesis within the plant to the transport of the iron complex across the root cell membrane.
Biosynthetic Pathway of Mugineic Acid Family Phytosiderophores
The biosynthesis of both DMA and MA begins with the amino acid methionine. In barley, this compound is synthesized first and can then be hydroxylated to form mugineic acid.[7]
Iron-Phytosiderophore Uptake Workflow
Once secreted into the rhizosphere, DMA and MA chelate ferric iron. The resulting Fe(III)-phytosiderophore complex is then recognized and transported into the root epidermal cells by specific transporters.
Experimental Protocols
Hydroponic Plant Culture for Iron Uptake Studies
This protocol describes a general procedure for growing graminaceous plants hydroponically to study iron uptake mediated by phytosiderophores.
Materials:
-
Seeds of the desired plant species (e.g., barley, rice).
-
Germination trays and paper towels.
-
Hydroponic containers (e.g., light-proof plastic tubs).
-
Aeration system (air pump and tubing).
-
Nutrient stock solutions (macronutrients and micronutrients).
-
Iron-free nutrient solution.
-
This compound (DMA) and/or mugineic acid (MA).
-
FeCl₃ or FeSO₄ solution.
-
pH meter and adjustment solutions (e.g., HCl, KOH).
Procedure:
-
Seed Sterilization and Germination: Surface sterilize seeds with a 1% sodium hypochlorite (B82951) solution for 15 minutes, followed by thorough rinsing with deionized water. Germinate seeds on moist paper towels in the dark for 3-5 days.
-
Transfer to Hydroponics: Transfer seedlings to hydroponic containers filled with a complete, aerated nutrient solution. The pH of the solution should be maintained around 5.5-6.0.
-
Iron Deficiency Induction: After a period of growth in complete nutrient solution (e.g., 7-10 days), transfer the plants to an iron-free nutrient solution to induce iron deficiency. The onset of iron deficiency can be monitored by observing leaf chlorosis.
-
Phytosiderophore Treatment: Prepare the treatment solutions by adding the desired concentrations of DMA or MA, chelated with an equimolar amount of Fe(III), to the iron-free nutrient solution. A control group with no added phytosiderophores should be included.
-
Uptake Period: Expose the iron-deficient plants to the treatment solutions for a defined period (e.g., 4-24 hours).
-
Harvesting: At the end of the uptake period, harvest the plants, separating the roots and shoots.
Quantification of Iron Content in Plant Tissues
This protocol outlines the measurement of iron concentration in plant tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Harvested plant tissues (roots and shoots).
-
Deionized water.
-
Drying oven.
-
Analytical balance.
-
Digestion vessels.
-
Concentrated nitric acid (trace metal grade).
-
Hydrogen peroxide (30%, trace metal grade).
-
ICP-MS instrument.
-
Iron standard solutions.
Procedure:
-
Sample Preparation: Thoroughly wash the harvested roots with deionized water to remove any external contaminants. Separate roots and shoots.
-
Drying: Dry the plant tissues in an oven at 60-70°C until a constant weight is achieved.
-
Weighing: Accurately weigh the dried plant material.
-
Digestion: Place the weighed samples into digestion vessels. Add a mixture of concentrated nitric acid and hydrogen peroxide (e.g., 5:1 v/v). Digest the samples using a microwave digestion system or by heating on a hot plate until the solution is clear.
-
Dilution: After cooling, dilute the digested samples to a known volume with deionized water.
-
ICP-MS Analysis: Analyze the diluted samples for iron concentration using an ICP-MS. Create a calibration curve using iron standard solutions to quantify the iron content in the samples.[8][9] The results are typically expressed as µg of iron per gram of dry weight.
Collection and Quantification of Root Exudates
This protocol describes the collection of root exudates to measure the amount of phytosiderophores released by the plants.
Materials:
-
Plants grown under iron-sufficient and iron-deficient conditions.
-
Collection solution (e.g., deionized water or a buffered solution).
-
HPLC system.
-
Phytosiderophore standards (DMA, MA).
Procedure:
-
Collection: Gently remove plants from the hydroponic solution and rinse the roots with deionized water. Place the roots in a container with a known volume of collection solution. The collection is often performed at a specific time of day, as phytosiderophore release can follow a diurnal rhythm.[10]
-
Incubation: Allow the roots to exude into the solution for a set period (e.g., 2-4 hours).
-
Sample Preparation: After the collection period, remove the plants and filter the collection solution to remove any root debris.
-
Quantification: Analyze the filtered solution using HPLC to separate and quantify the different phytosiderophores. A standard curve prepared with known concentrations of DMA and MA is used for quantification.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosiderophores revisited: 2′-deoxymugineic acid-mediated iron uptake triggers nitrogen assimilation in rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick journey into the diversity of iron uptake strategies in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosiderophores revisited: this compound-mediated iron uptake triggers nitrogen assimilation in rice (Oryza sativa L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for a Specific Uptake System for Iron Phytosiderophores in Roots of Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechstudies.org [biotechstudies.org]
- 8. Determination of iron in plant samples using isotope dilution inductively coupled plasma mass spectrometry with a quadrupole ICP-MS operated in an He/H2 cell mode - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Iron deficiency in barley plants: phytosiderophore release, iron translocation, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide: 2'-Deoxymugineic Acid vs. EDTA for Iron Chelation in Calcareous Soils
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Iron Chelator Performance in High-pH Environments
Iron deficiency in plants is a significant agricultural challenge, particularly in calcareous soils where high pH levels render iron largely insoluble and unavailable for plant uptake. To counteract this, chelating agents are employed to maintain iron in a soluble, plant-accessible form. This guide provides a detailed, data-driven comparison of two such agents: 2'-Deoxymugineic acid (DMA), a naturally occurring phytosiderophore, and Ethylenediaminetetraacetic acid (EDTA), a widely used synthetic chelator.
Performance Comparison at a Glance
| Feature | This compound (DMA) | Ethylenediaminetetraacetic Acid (EDTA) |
| Chelation Strategy | Strategy II (Chelation) | Strategy I (Reduction-based) |
| Target Plants | Graminaceous (e.g., rice, wheat, barley) | Non-graminaceous (dicots and some monocots) |
| Effectiveness in Calcareous Soil (High pH) | High | Low to negligible[1][2] |
| Mechanism of Action | Forms a stable Fe(III)-DMA complex that is taken up by specific transporters (YSLs) on the root surface.[3] | Forms an Fe(III)-EDTA complex; iron must be reduced to Fe(II) at the root surface before uptake by different transporters. |
| Stability at High pH | High | Low; iron precipitates out of solution above pH 7.0.[2] |
Quantitative Performance Data
The following tables summarize key performance indicators of DMA and EDTA in promoting plant growth and iron uptake in calcareous soils, based on available experimental data.
Table 1: Effect on Chlorophyll (B73375) Content (SPAD Values) in Rice Grown in Calcareous Soil (pH 9.0)
| Treatment | SPAD Value (Day 14) | SPAD Value (Day 21) |
| Control (No Iron) | 25.1 | 22.5 |
| Fe-EDTA | 30.2 | 28.9 |
| Fe-DMA | 35.8 | 34.5 |
Data adapted from a study on rice (Oryza sativa L. cv. Nipponbare) grown in calcareous soil.[3] SPAD values are a proxy for chlorophyll content and plant health.
Table 2: Iron Concentration in Plant Tissues
| Chelator | Plant Species | Soil Condition | Iron Concentration in Shoots (relative to control) |
| DMA | Rice | Calcareous Soil | Significantly Higher |
| EDTA | Rice | Calcareous Soil | Slightly Higher |
This table represents a qualitative summary based on multiple sources indicating the superior performance of DMA in facilitating iron uptake in graminaceous plants in high-pH soils.
Iron Chelation and Uptake Mechanisms
The fundamental difference in the efficacy of DMA and EDTA in calcareous soils lies in their distinct mechanisms of iron chelation and the corresponding uptake strategies employed by plants.
This compound (DMA) and Strategy II Iron Uptake
Graminaceous plants have evolved a sophisticated "chelation strategy" (Strategy II) to acquire iron in iron-limited environments.[3] This involves the synthesis and secretion of phytosiderophores, such as DMA, from their roots.
EDTA and Strategy I Iron Uptake
Non-graminaceous plants utilize a "reduction-based strategy" (Strategy I). This mechanism is less effective in high-pH soils because the required reduction of Fe(III) to Fe(II) is thermodynamically unfavorable in alkaline conditions. Furthermore, the Fe(III)-EDTA complex itself becomes unstable.
Experimental Protocols
This section outlines methodologies for key experiments to compare the efficacy of DMA and EDTA.
Soil Incubation Study to Assess Iron Solubility
This experiment evaluates the ability of each chelator to maintain soluble iron in calcareous soil over time.
Methodology:
-
Soil Collection and Preparation: Collect calcareous soil, air-dry, and sieve to a uniform particle size. Analyze baseline soil properties including pH, calcium carbonate content, and initial available iron.
-
Treatment Application: Prepare solutions of Fe-DMA and Fe-EDTA at equimolar iron concentrations. Apply the solutions to replicate soil samples to achieve a predetermined moisture level (e.g., field capacity). Include a control group with only deionized water.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 30 days).[4][5] Maintain constant moisture levels throughout the incubation.
-
Sampling and Extraction: At specified time intervals (e.g., 1, 7, 15, and 30 days), collect soil subsamples. Extract the available iron using a suitable extractant, such as DTPA (diethylenetriaminepentaacetic acid).
-
Analysis: Determine the concentration of iron in the extracts using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Pot Experiment with a Graminaceous Plant (e.g., Rice)
This experiment assesses the impact of the chelators on plant growth and iron uptake in a controlled environment.
Methodology:
-
Plant Growth: Germinate rice seeds and transplant seedlings into pots containing the calcareous soil.
-
Treatments: Apply Fe-DMA, Fe-EDTA, and a no-iron control treatment to the pots. The application can be done by mixing the chelates with the soil before transplanting or by applying as a solution during watering.
-
Growth Conditions: Grow the plants in a greenhouse or growth chamber with controlled light, temperature, and humidity.
-
Data Collection:
-
Chlorophyll Content: Measure chlorophyll content non-destructively at regular intervals using a SPAD meter.
-
Biomass: At the end of the experiment, harvest the shoots and roots separately. Determine the fresh weight and then dry the plant material in an oven at 70°C to a constant weight to determine the dry biomass.
-
Iron Concentration: Digest the dried plant material using a mixture of nitric acid and perchloric acid. Analyze the iron concentration in the digest using AAS or ICP-MS.
-
Conclusion
For iron fertilization in calcareous soils, this compound (DMA) demonstrates superior performance compared to EDTA, particularly for graminaceous crops. This is attributed to the high stability of the Fe(III)-DMA complex at alkaline pH and the specific Strategy II uptake mechanism in these plants. In contrast, the instability of Fe-EDTA in high-pH soils severely limits its effectiveness. While the cost and stability of synthetic DMA for large-scale agricultural use are considerations, its high efficiency in mobilizing and facilitating iron uptake in challenging soil conditions makes it a focal point for ongoing research and the development of novel, more stable analogues. For non-graminaceous crops in acidic to neutral soils, EDTA remains a cost-effective option. However, for calcareous soils, alternative iron chelates with higher stability at alkaline pH, or strategies to enhance natural phytosiderophore production, are more promising avenues for ensuring adequate iron nutrition and optimizing crop yields.
References
- 1. Mutational reconstructed ferric chelate reductase confers enhanced tolerance in rice to iron deficiency in calcareous soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron Chelation in Soil: Scalable Biotechnology for Accelerating Carbon Dioxide Removal by Enhanced Rock Weathering - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 2'-Deoxymugineic Acid in Plant Iron Homeostasis: A Comparison Guide Utilizing Plant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plant performance with and without the functional expression of genes critical for 2'-deoxymugineic acid (DMA) biosynthesis and transport, primarily focusing on studies utilizing rice (Oryza sativa) mutants. Experimental data is presented to support the central role of DMA in iron uptake and overall metal homeostasis.
I. Comparative Performance Data: Wild-Type vs. DMA-Related Mutants
The following tables summarize quantitative data from studies on rice mutants with altered DMA synthesis, specifically focusing on knockdown mutants of OsDMAS1 (dmas-kd1), the key synthase for DMA.
Table 1: Phenotypic and Physiological Comparison of Wild-Type (WT) and dmas-kd1 Rice Under Iron-Deficient Conditions
| Parameter | Wild-Type (WT) | dmas-kd1 Mutant | Fold Change (Mutant/WT) | Reference |
| Chlorophyll (B73375) Content | Normal Green | Chlorotic (Yellowing) | Visibly Reduced | [1][2] |
| Biomass Accumulation | Normal | Reduced | Not Quantified | [1][2] |
Table 2: Gene Expression Analysis in Roots of WT and dmas-kd1 Rice Under Iron Deficiency
Expression levels are relative to an internal control.
| Gene | Function | Wild-Type (WT) | dmas-kd1 Mutant | Fold Change (Mutant/WT) | Reference |
| OsNAS3 | Nicotianamine Synthase | Baseline | Significantly Upregulated | > 10 | [1][2] |
| OsYSL2 | Fe(II)-NA & Mn(II)-NA Transporter | Baseline | Significantly Upregulated | ~ 6 | [1][2] |
| OsIRT1 | Ferrous Iron Transporter | Baseline | Significantly Upregulated | ~ 8 | [1][2] |
| OsIRO2 | Transcription Factor for Iron Homeostasis | Baseline | Significantly Upregulated | ~ 4 | [1][2] |
Table 3: Metal Concentration in Tissues of WT and dmas-kd1 Rice Under Various Iron Conditions
Concentrations are approximate values derived from graphical data in the cited literature.
| Metal | Tissue | Condition | Wild-Type (WT) (µg/g DW) | dmas-kd1 Mutant (µg/g DW) | Reference |
| Iron (Fe) | Roots | Fe-deficient | ~50 | ~40 | [2][3] |
| 100 µM Fe-EDTA | ~100 | ~90 | [2][3] | ||
| 10 µM FeSO₄ | ~2500 | ~1800 | [2][3] | ||
| Zinc (Zn) | Roots | Fe-deficient | ~40 | ~70 | [2][3] |
| 100 µM Fe-EDTA | ~50 | ~90 | [2][3] | ||
| 10 µM FeSO₄ | ~60 | ~110 | [2][3] | ||
| Brown Rice | Soil-grown | ~20 | ~25 | [2] | |
| Copper (Cu) | Roots | Fe-deficient | ~5 | ~5 | [2][3] |
| 100 µM Fe-EDTA | ~8 | ~8 | [2][3] | ||
| 10 µM FeSO₄ | ~25 | ~25 | [2][3] | ||
| Manganese (Mn) | Roots | Fe-deficient | ~1200 | ~800 | [2][3] |
| 100 µM Fe-EDTA | ~1000 | ~700 | [2][3] | ||
| 10 µM FeSO₄ | ~1500 | ~1500 | [2][3] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
A. Generation and Screening of Rice T-DNA Insertion Mutants
This protocol outlines the general workflow for creating and identifying rice mutants with insertions in genes of interest, such as OsDMAS1.
-
Vector Construction: A T-DNA binary vector containing a selectable marker (e.g., hygromycin resistance) is used. For gene knockdown, an RNAi construct targeting the gene of interest can be inserted into the T-DNA region.
-
Agrobacterium-mediated Transformation: The constructed vector is introduced into Agrobacterium tumefaciens. Rice callus is co-cultivated with the transformed Agrobacterium, allowing for the transfer of the T-DNA into the plant genome.
-
Selection and Regeneration: Transformed calli are selected on a medium containing the appropriate antibiotic (e.g., hygromycin). Surviving calli are regenerated into whole T₀ plants.
-
Mutant Screening:
-
PCR-based Screening: Genomic DNA is extracted from T₁ progeny. PCR is performed using primers specific to the T-DNA and the target gene to identify plants with the insertion.
-
Southern Blot Analysis: To determine the copy number of the T-DNA insertion, genomic DNA is digested, separated by gel electrophoresis, and hybridized with a labeled T-DNA probe.
-
Gene Expression Analysis (for knockdown mutants): Quantitative Real-Time PCR (qRT-PCR) is used to quantify the transcript levels of the target gene in the mutant lines compared to the wild-type to confirm successful knockdown.
-
B. Phenotypic Analysis of Iron Deficiency
-
Hydroponic Culture: Rice seedlings are grown in a nutrient solution. For iron-deficient conditions, Fe is omitted from the solution. For iron-sufficient conditions, Fe is supplied as Fe-EDTA or FeSO₄.[2][3]
-
Chlorophyll Content Measurement:
-
A handheld SPAD meter can be used for a rapid, non-destructive estimation of chlorophyll content.
-
Alternatively, leaf tissue is harvested, and pigments are extracted using 80% acetone. The absorbance of the extract is measured at 645 nm and 663 nm using a spectrophotometer. Chlorophyll a and b concentrations are calculated using Arnon's equations.
-
-
Biomass Measurement: At the end of the experimental period, shoots and roots are separated. The fresh weight is recorded immediately. For dry weight, the tissues are dried in an oven at 70°C to a constant weight.
C. Quantification of Metal Concentrations
-
Sample Preparation: Dried and ground plant tissues (roots, shoots, or seeds) are digested using a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) under heat.
-
Analysis by ICP-MS: The digested samples are diluted and analyzed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentrations of various metals (e.g., Fe, Zn, Cu, Mn).
D. Analysis of this compound (DMA) Secretion
-
Collection of Root Exudates: Rice plants are grown hydroponically. Before collection, roots are washed carefully with distilled water. The plants are then transferred to a collection solution (e.g., sterile distilled water or a solution containing 0.5 mM CaCl₂) for a defined period (e.g., 2-6 hours).
-
Sample Preparation: The collected root exudate solution is filtered to remove debris and then concentrated, for example, by lyophilization (freeze-drying).
-
HPLC Analysis: The concentrated exudates are redissolved in a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC). While a specific detailed protocol for DMA is not provided in the search results, a general approach would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic acid (for acidification) and acetonitrile (B52724) or methanol.
-
Detection: A UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Quantification: The concentration of DMA is determined by comparing the peak area in the sample to a standard curve generated from known concentrations of a pure DMA standard.
-
E. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., roots) using a commercial kit or a standard protocol. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR Reaction: The qRT-PCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression level of the target gene is normalized to the expression of a stably expressed reference gene (e.g., Actin or GAPDH). The relative fold change in gene expression is calculated using the ΔΔCt method.
III. Visualizing Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental process discussed in this guide.
Caption: DMA biosynthesis and iron uptake pathway in rice.
Caption: Experimental workflow for validating gene function using plant mutants.
References
Comparative Efficacy of Phytosiderophore Activity in Cereal Crops: A Guide for Researchers
A detailed analysis of the iron acquisition mechanisms in wheat, barley, rice, and maize, providing researchers, scientists, and drug development professionals with comparative data on phytosiderophore activity, experimental protocols for its measurement, and insights into the underlying molecular pathways.
Iron is a vital micronutrient for plant growth and development, yet its low solubility in soil often limits its availability, impacting crop yield and nutritional quality. Graminaceous crops, including staple cereals like wheat, barley, rice, and maize, have evolved a sophisticated "Strategy II" mechanism to acquire iron. This strategy relies on the secretion of low-molecular-weight chelating agents called phytosiderophores (PS) from their roots. These PS solubilize ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe(III)-phytosiderophore complexes are then taken up by specific transporters in the root cells. The efficiency of this system varies significantly among different cereal species, influencing their tolerance to iron-deficient conditions. This guide provides a comparative analysis of phytosiderophore activity across wheat, barley, rice, and maize, supported by available experimental data.
Quantitative Comparison of Phytosiderophore Activity
The following tables summarize the available quantitative data on phytosiderophore release, iron uptake efficiency, and the expression of key genes involved in the Strategy II iron acquisition pathway in wheat, barley, rice, and maize under iron-deficient conditions. It is important to note that direct comparative studies under identical experimental conditions are limited, and therefore, the data presented here is compiled from various sources.
Table 1: Phytosiderophore Release Rates in Different Cereal Crops under Iron Deficiency
| Cereal Crop | Phytosiderophore Release Rate (μmol g⁻¹ root dry weight h⁻¹) | Reference(s) |
| Wheat (Triticum aestivum) | Data not available in a directly comparable format | |
| Barley (Hordeum vulgare) | ~1.0 - 1.1 (μmol g⁻¹ RFW) | [1] |
| Rice (Oryza sativa) | Generally lower than wheat and barley | [2] |
| Maize (Zea mays) | Generally lower than wheat and barley | [2] |
Note: RFW refers to Root Fresh Weight. Data across different studies may vary due to differences in experimental conditions and cultivars used.
Table 2: Iron Uptake Efficiency from Phytosiderophore Complexes
| Cereal Crop | Iron Uptake Efficiency | Key Transporter(s) | Reference(s) |
| Wheat (Triticum aestivum) | High | YS1/YSL family | [3] |
| Barley (Hordeum vulgare) | Very High; HvYS1 is highly specific for Fe(III)-PS | HvYS1 | [4] |
| Rice (Oryza sativa) | Moderate; also utilizes direct Fe²⁺ uptake (Strategy I) | OsYSL15 | [5] |
| Maize (Zea mays) | Moderate; ZmYS1 shows broader substrate specificity | ZmYS1 | [6] |
Table 3: Relative Gene Expression of Key Genes in Phytosiderophore Biosynthesis and Transport under Iron Deficiency
| Gene | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) | Rice (Oryza sativa) | Maize (Zea mays) |
| NAS (Nicotianamine Synthase) | Upregulated in roots and flag leaves | Upregulated in roots | Upregulated in roots and leaves | Multiple ZmNAS genes with varied expression |
| NAAT (Nicotianamine Aminotransferase) | Upregulated in roots | Upregulated in roots | Upregulated in roots | Multiple ZmNAAT genes with varied expression |
| DMAS (Deoxymugineic Acid Synthase) | Upregulated in roots | Upregulated in roots | Upregulated in roots | ZmDMAS1 expression stimulated |
| YS1/YSL (Yellow Stripe 1/Like Transporter) | TaYSL genes identified | HvYS1 upregulated in roots | OsYSL15 upregulated in roots | ZmYS1 expression induced |
| TOM1 (Transporter of Mugineic Acid) | TaTOM genes identified | HvTOM1 upregulated in roots | OsTOM1 upregulated in roots | ZmTOM1, ZmTOM3 expression stimulated |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of phytosiderophore activity. Below are summarized protocols for key experiments.
Collection and Quantification of Phytosiderophores
Objective: To measure the amount of phytosiderophores released by cereal roots under iron-deficient conditions.
Methodology:
-
Plant Culture: Germinate cereal seeds and grow them hydroponically in a complete nutrient solution. To induce iron deficiency, transfer seedlings to an iron-free nutrient solution.
-
Root Exudate Collection: After a period of iron starvation (e.g., 7-10 days), collect root exudates. This is typically done by immersing the roots of intact plants in a known volume of deionized water for a specific duration (e.g., 4 hours) during the photoperiod, as phytosiderophore release is often diurnal.
-
Sample Preparation: Filter the collected root exudate solution to remove any debris. The solution can be concentrated by lyophilization or evaporation under vacuum.
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying different types of phytosiderophores. The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer). Quantification is achieved by comparing the peak areas of the samples to those of known standards.
-
Colorimetric Assays: Simpler, but less specific methods like the Chrome Azurol S (CAS) assay can be used to estimate the total siderophore concentration based on their iron-chelating ability.
-
Iron Uptake Assay using Radioisotopes
Objective: To determine the efficiency of iron uptake from phytosiderophore complexes.
Methodology:
-
Plant Preparation: Grow cereal seedlings hydroponically under iron-sufficient and iron-deficient conditions as described above.
-
Preparation of Labeled Fe(III)-PS Complex: Prepare a solution of the phytosiderophore of interest (e.g., 2'-deoxymugineic acid - DMA) and chelate it with a radioisotope of iron, such as ⁵⁹FeCl₃.
-
Uptake Experiment: Transfer the iron-deficient seedlings to the uptake solution containing the ⁵⁹Fe(III)-PS complex for a defined period (e.g., 10-60 minutes).
-
Desorption: After the uptake period, thoroughly rinse the roots with a cold, non-radioactive solution of the same Fe(III)-PS complex to remove any radioisotope adsorbed to the root surface.
-
Measurement: Separate the roots and shoots, and measure the radioactivity in each part using a gamma counter.
-
Calculation: Calculate the iron uptake rate based on the radioactivity measured, the specific activity of the ⁵⁹Fe solution, the duration of the uptake period, and the root weight.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes involved in phytosiderophore biosynthesis and transport.
Methodology:
-
Plant Material and RNA Extraction: Grow cereal seedlings under iron-sufficient and iron-deficient conditions. Harvest root and shoot tissues at specific time points and immediately freeze them in liquid nitrogen. Extract total RNA from the tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the target genes (e.g., NAS, NAAT, DMAS, YS1, TOM1) and a suitable reference gene (housekeeping gene with stable expression across different conditions).
-
qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for phytosiderophore-mediated iron uptake and a general experimental workflow for its comparative analysis.
Caption: Phytosiderophore biosynthesis and iron uptake pathway in graminaceous plants.
Caption: General experimental workflow for comparative analysis of phytosiderophore activity.
References
- 1. Iron deficiency in barley plants: phytosiderophore release, iron translocation, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron deficiency stress response of various C-3 and C-4 grain crop genotypes: strategy II mechanism evaluated [agris.fao.org]
- 3. ROLE OF PHYTOSIDEROPHORES IN IRON UPTAKE BY PLANTS [arccjournals.com]
- 4. Recent insights into iron homeostasis and their application in graminaceous crops [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Cross-Species Examination of 2'-Deoxymugineic Acid Biosynthesis Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genes involved in the biosynthesis of 2'-deoxymugineic acid (DMA), a crucial phytosiderophore for iron acquisition in graminaceous plants. The comparison focuses on four key agricultural crops: rice (Oryza sativa), barley (Hordeum vulgare), wheat (Triticum aestivum), and maize (Zea mays). Understanding the nuances of the DMA biosynthesis pathway across these species is vital for developing strategies to enhance iron uptake and improve crop resilience to iron deficiency, a widespread agricultural challenge.
The this compound Biosynthesis Pathway
The biosynthesis of DMA is a conserved pathway in graminaceous plants, initiated from S-adenosyl-L-methionine. Three key enzymes are involved in the conversion of nicotianamine (B15646) (NA) to DMA: Nicotianamine Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxymugineic Acid Synthase (DMAS). The expression of the genes encoding these enzymes is typically upregulated in response to iron deficiency.[1][2][3] While the core pathway to DMA is consistent, the subsequent steps and the overall efficiency of DMA secretion can vary significantly among different plant species.[1]
Caption: The biosynthetic pathway of this compound (DMA).
Comparative Analysis of Gene Expression
The expression levels of NAS, NAAT, and DMAS genes are critical determinants of a plant's capacity to produce DMA and, consequently, its tolerance to iron-deficient conditions. While direct cross-species quantitative comparisons are limited in the literature, studies on individual species provide valuable insights.
Table 1: Gene Families Involved in DMA Biosynthesis in Different Species
| Gene Family | Rice (Oryza sativa) | Barley (Hordeum vulgare) | Wheat (Triticum aestivum) | Maize (Zea mays) |
| NAS | 3 genes (OsNAS1-3)[2] | Multiple genes | Multiple genes | Multiple genes |
| NAAT | 6 genes (OsNAAT1-6) | Multiple genes | Multiple TaNAAT genes identified | 5 ZmNAAT genes[3][4] |
| DMAS | 1 gene (OsDMAS1) | 1 gene (HvDMAS1) | Multiple TaDMAS genes identified | 9 ZmDMAS genes[3][4] |
Table 2: Observed Upregulation of DMA Biosynthesis Genes Under Iron Deficiency
| Species | Gene(s) | Tissue(s) with Upregulation | Reference |
| Rice (Oryza sativa) | OsNAS1, OsNAS2 | Roots and Leaves | [5] |
| Barley (Hordeum vulgare) | NAS | Roots | [5] |
| Wheat (Triticum aestivum) | TaNAAT, TaDMAS | Roots | [6] |
| Maize (Zea mays) | ZmDMAS1 | Not specified | [3][4] |
It is noteworthy that barley is generally considered more resistant to iron deficiency, secreting larger amounts of mugineic acids compared to rice, which is more susceptible and secretes smaller quantities of DMA.[1][5]
Comparative Analysis of DMA Secretion
The rate of DMA secretion from the roots is a direct indicator of a plant's iron acquisition potential under deficient conditions.
Table 3: Comparative DMA Secretion Rates Under Iron Deficiency (Qualitative)
| Species | Relative DMA Secretion Rate | Reference |
| Rice (Oryza sativa) | Low | [1] |
| Barley (Hordeum vulgare) | High | [5] |
| Wheat (Triticum aestivum) | Moderate | [1] |
| Maize (Zea mays) | Moderate | [1] |
Enzyme Kinetics of Deoxymugineic Acid Synthase (DMAS)
Deoxymugineic Acid Synthase (DMAS) is a key enzyme that catalyzes the final step in DMA biosynthesis.[7] Understanding its kinetic properties, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), is crucial for assessing the efficiency of the DMA pathway.
Currently, there is a lack of publicly available, directly comparable data on the enzyme kinetics of DMAS across rice, barley, wheat, and maize. Further research is required to determine and compare the Km and Vmax values of DMAS in these species to gain a deeper understanding of the biochemical basis for their differential tolerance to iron deficiency.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the analysis of DMA biosynthesis genes and their products.
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive technique for quantifying mRNA levels of the target genes.
Caption: A typical workflow for qRT-PCR based gene expression analysis.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from plant root or shoot tissues.
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
qPCR: Perform real-time PCR using gene-specific primers for the NAS, NAAT, and DMAS genes, along with a suitable reference gene for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry is used to monitor the amplification in real-time.[8][9]
-
Data Analysis: Calculate the relative expression levels of the target genes using methods such as the 2-ΔΔCt method.[10]
Northern Blot Analysis provides information on the size and relative abundance of specific RNA transcripts.
Protocol Overview:
-
RNA Extraction and Separation: Extract total RNA and separate it by size using denaturing agarose (B213101) gel electrophoresis.[4][11][12]
-
Blotting: Transfer the separated RNA from the gel to a solid support membrane (e.g., nylon).[6][12]
-
Hybridization: Hybridize the membrane with a labeled probe specific to the target gene transcript.[6][12]
-
Detection: Detect the hybridized probe to visualize the RNA bands and estimate their abundance.[6][12]
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying DMA in root exudates.
Caption: Workflow for the quantification of DMA using HPLC.
Protocol Overview:
-
Root Exudate Collection: Collect root exudates from plants grown under controlled conditions (e.g., hydroponics).
-
Sample Preparation: Minimal pretreatment of the collected samples is typically required.[13]
-
HPLC Separation: Separate the components of the root exudates using an HPLC system equipped with a resin-based anion exchange column. A gradient elution with aqueous NaOH is commonly used.[13]
-
Post-Column Derivatization: The separated compounds are derivatized post-column, for example, with sodium hypochlorite (B82951) and o-phthaldialdehyde, to enable fluorimetric detection.[13]
-
Detection and Quantification: Detect the derivatized DMA using a fluorescence detector and quantify its concentration by comparing the peak area to that of known standards.[13]
Conclusion
The biosynthesis of this compound is a fundamental process for iron acquisition in essential cereal crops. While the core genetic machinery is conserved, significant variations exist in the regulation of gene expression and the resulting DMA secretion capacity across rice, barley, wheat, and maize. This guide highlights the current understanding of these differences and underscores the need for further research, particularly in generating direct quantitative comparative data for gene expression, DMA secretion rates, and enzyme kinetics. Such data will be invaluable for targeted genetic approaches to enhance iron uptake in these vital food sources, contributing to global food security and improved human nutrition.
References
- 1. Diurnal Changes in Transcript and Metabolite Levels during the Iron Deficiency Response of Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice | MDPI [mdpi.com]
- 3. Genome-wide analysis of the NAAT, DMAS, TOM, and ENA gene families in maize suggests their roles in mediating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Northern blot - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 7. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. m.youtube.com [m.youtube.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Northern Blot - Lifeasible [lifeasible.com]
- 12. mybiosource.com [mybiosource.com]
- 13. tandfonline.com [tandfonline.com]
Validating 2'-Deoxymugineic Acid Transporters: A Comparative Guide to Functional Characterization in Xenopus Oocytes
For researchers, scientists, and drug development professionals, the robust functional validation of membrane transporters is a critical step in understanding their physiological roles and pharmacological potential. The Xenopus laevis oocyte expression system stands as a cornerstone for this process, offering a reliable platform for characterizing transporters of 2'-deoxymugineic acid (DMA), a key phytosiderophore in iron acquisition for graminaceous plants.
This guide provides a comprehensive comparison of methodologies for validating DMA transporter function using Xenopus oocytes, supported by experimental data and detailed protocols. We also explore alternative validation systems to provide a broader context for experimental design.
Functional Characterization in Xenopus Oocytes: A Powerful Tool
Xenopus oocytes provide a distinct advantage for studying exogenous membrane proteins due to their large size, which facilitates microinjection of cRNA, and their low levels of endogenous transporter activity, ensuring a high signal-to-noise ratio. This system has been instrumental in characterizing both influx and efflux transporters of DMA.
Key DMA Transporters Characterized in Xenopus Oocytes:
-
Efflux Transporters (TOM/HvTOM1): The TRANSPORTER OF MUGINEIC ACID (TOM1) from rice (Oryza sativa) and its homolog in barley (Hordeum vulgare), HvTOM1, have been identified as essential for DMA secretion from plant roots. Their function as DMA efflux transporters has been validated in Xenopus oocytes through the measurement of radiolabeled DMA release.
-
Influx Transporters (YS1/YSL): The YELLOW STRIPE 1 (YS1) and YS1-LIKE (YSL) transporters are responsible for the uptake of iron-chelated DMA into plant cells. Electrophysiological studies, specifically two-electrode voltage clamp (TEVC), in Xenopus oocytes have been pivotal in demonstrating their function.
Comparative Analysis of Validation Methods
The two primary techniques employed for the functional validation of DMA transporters in Xenopus oocytes are radiolabeled substrate flux assays and electrophysiological measurements.
| Method | Principle | DMA Transporter Type | Key Parameters Measured | Advantages | Disadvantages |
| Radiolabeled Uptake/Efflux Assay | Measures the movement of radiolabeled DMA ([¹⁴C]DMA or [³H]DMA) into or out of the oocyte over time. | Influx and Efflux | Transport rate, Substrate specificity | Direct measurement of transport, High sensitivity | Requires synthesis of radiolabeled substrate, Does not provide real-time kinetics |
| Two-Electrode Voltage Clamp (TEVC) | Measures the electrical current associated with the movement of charged substrates (e.g., Fe(III)-DMA complex) across the oocyte membrane in response to changes in membrane potential. | Influx (electrogenic) | Ion selectivity, Voltage dependence, Michaelis-Menten kinetics (Km, Vmax) | Real-time kinetic data, Allows for detailed biophysical characterization | Only applicable to electrogenic transporters, Can be technically challenging |
Experimental Protocols
Radiolabeled this compound (DMA) Efflux Assay in Xenopus Oocytes
This protocol is adapted from studies on TOM1/HvTOM1 transporters.
I. cRNA Preparation and Oocyte Injection:
-
Linearize the plasmid DNA containing the transporter cDNA (e.g., TOM1) downstream of a suitable promoter (e.g., SP6 or T7).
-
Synthesize capped cRNA in vitro using a commercially available transcription kit.
-
Purify and quantify the cRNA.
-
Surgically harvest stage V-VI oocytes from a mature female Xenopus laevis.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Microinject 50 nl of cRNA (typically 25-50 ng) or water (for control oocytes) into the oocyte cytoplasm.
-
Incubate the injected oocytes for 2-3 days at 16-18°C in Barth's solution to allow for protein expression.
II. DMA Efflux Measurement:
-
Prepare a solution of radiolabeled DMA (e.g., [¹⁴C]DMA) in a suitable buffer.
-
Inject a defined volume (e.g., 23 nl) of the radiolabeled DMA solution into individual oocytes expressing the transporter and control oocytes.
-
Wash the oocytes thoroughly to remove any external radioactivity.
-
Place individual oocytes in a small volume of fresh, non-radioactive Barth's solution.
-
At specified time intervals, collect aliquots of the external solution and measure the radioactivity using a scintillation counter.
-
At the end of the experiment, lyse the oocytes and measure the remaining internal radioactivity.
-
Calculate the rate of DMA efflux as the amount of radioactivity released into the external medium over time, normalized to the total initial radioactivity.
Two-Electrode Voltage Clamp (TEVC) Analysis of Fe(III)-DMA Influx
This protocol is suitable for characterizing YS1/YSL family transporters.
I. Oocyte Preparation and cRNA Injection:
-
Follow the same procedure as described in the radiolabeled efflux assay (Protocol 1, Section I).
II. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer like MES or HEPES, pH adjusted as required).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV) using a TEVC amplifier.
-
Record the baseline current.
-
Perfuse the chamber with the bath solution containing the Fe(III)-DMA complex at various concentrations.
-
Measure the change in inward current induced by the Fe(III)-DMA complex.
-
To determine the Michaelis-Menten kinetics, measure the current at different substrate concentrations and plot the current as a function of concentration. Fit the data to the Michaelis-Menten equation to determine the apparent affinity constant (Km) and the maximum transport rate (Vmax).
Visualization of Experimental Workflow
Caption: Workflow for validating DMA transporters in Xenopus oocytes.
Alternative Validation Systems
| System | Description | Advantages | Disadvantages |
| Yeast (Saccharomyces cerevisiae) | Heterologous expression of the transporter in yeast mutants deficient in similar transport functions. Function is assessed by complementation of the mutant phenotype or by direct uptake/efflux assays. | Rapid growth, well-established genetic tools, cost-effective. | Differences in codon usage and post-translational modifications compared to plants can affect protein expression and function. |
| In Planta (Knockout/Overexpression) | Generation of transgenic plants where the transporter gene is either knocked out or overexpressed. The functional consequence is assessed by analyzing the plant's phenotype, particularly its iron content and tolerance to iron deficiency. | Provides insights into the transporter's function in its native physiological context. | Time-consuming, potential for pleiotropic effects, functional redundancy can mask phenotypes. |
| Insect Cells (e.g., Sf9) | Expression of the transporter using a baculovirus expression system. Functional assays can be performed on isolated membrane vesicles. | High expression levels, suitable for producing large quantities of protein for structural studies. | More technically demanding and expensive than yeast systems. |
Signaling Pathway for Iron Uptake in Graminaceous Plants
The validation of DMA transporters is a key component in elucidating the intricate signaling and transport pathway of iron uptake in grasses.
Caption: Iron acquisition pathway in graminaceous plants.
Comparative Metabolomics of High and Low 2'-Deoxymugineic Acid Producing Plants: A Guide for Researchers
A deep dive into the metabolic signatures of plants with varying capacities for 2'-deoxymugineic acid (DMA) production reveals intricate strategies for iron acquisition and overall metabolic regulation. This guide provides a comparative analysis of the metabolomes of high and low DMA-producing plants, offering insights for researchers, scientists, and drug development professionals. The focus is on graminaceous plants, with barley (Hordeum vulgare) representing a high-producer and rice (Oryza sativa) as a low-producer of DMA and related phytosiderophores.
Under iron-deficient conditions, graminaceous plants employ a "chelation strategy" (Strategy II) to acquire iron from the soil. This involves the synthesis and secretion of phytosiderophores, a class of non-proteinogenic amino acids that chelate ferric iron (Fe³⁺), facilitating its uptake by the roots. This compound (DMA) is the foundational phytosiderophore from which others are synthesized. The production and secretion of these chelators are significantly upregulated in response to iron deficiency.
Plants like barley are known for their robust production and secretion of a variety of mugineic acids, making them highly tolerant to low-iron conditions. In contrast, species like rice and wheat secrete significantly lower amounts of DMA, rendering them more susceptible to iron deficiency. These differences in DMA production capacity are reflected in their broader metabolic profiles, impacting pathways beyond iron homeostasis.
Quantitative Metabolite Comparison
The following table summarizes the relative abundance of key metabolites in the roots of a representative high DMA-producing plant (Barley) and a low DMA-producing plant (Rice) under iron-deficient (-Fe) conditions compared to iron-sufficient (+Fe) conditions. This data is a composite from multiple studies and is intended to illustrate general trends. Absolute concentrations can vary based on specific cultivars, developmental stages, and experimental conditions.
| Metabolite Class | Metabolite | High DMA Producer (Barley) [-Fe vs +Fe] | Low DMA Producer (Rice) [-Fe vs +Fe] | Potential Role |
| Phytosiderophores | This compound (DMA) | Significantly Increased | Moderately Increased | Iron Chelation and Uptake |
| Mugineic Acid (MA) | Significantly Increased | Not typically produced | Iron Chelation and Uptake | |
| Amino Acids | Nicotianamine (NA) | Increased | Increased | Precursor to DMA, metal transport |
| S-Adenosyl Methionine (SAM) | Increased | Increased | Precursor to Nicotianamine | |
| Proline | Increased | Increased | Osmoprotectant, stress response | |
| Aspartate | Increased | Variable | Nitrogen metabolism, precursor | |
| Glutamate | Increased | Variable | Nitrogen metabolism, precursor | |
| Organic Acids | Citrate | Increased | Increased | Metal chelation, carbon metabolism |
| Malate | Increased | Increased | Metal chelation, carbon metabolism | |
| Succinate | Variable | Variable | TCA cycle intermediate | |
| Sugars | Sucrose | Decreased | Decreased | Energy source, carbon skeleton |
| Glucose | Decreased | Decreased | Energy source, carbon skeleton | |
| Fructose | Decreased | Decreased | Energy source, carbon skeleton |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomic studies. Below are generalized protocols for the key experiments cited in the comparison of high and low DMA-producing plants.
Plant Culture and Iron Deficiency Treatment
-
Plant Material: Barley (Hordeum vulgare L.) and Rice (Oryza sativa L.) seeds are surface-sterilized.
-
Germination: Seeds are germinated on moist filter paper in the dark for 2-3 days.
-
Hydroponic Culture: Seedlings are transferred to a hydroponic system containing a complete nutrient solution (e.g., Hoagland or Murashige and Skoog).
-
Iron Treatment: After a period of acclimation (e.g., 7-14 days), seedlings are subjected to either iron-sufficient (+Fe) or iron-deficient (-Fe) conditions.
-
+Fe (Control): Nutrient solution containing 100 µM Fe(III)-EDTA.
-
-Fe (Treatment): Nutrient solution without added iron.
-
-
Growth Conditions: Plants are grown in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 25°C), and humidity. The nutrient solution is aerated continuously and renewed periodically.
Root Exudate Collection
-
Timing: Root exudates are typically collected during the light period, as phytosiderophore secretion follows a diurnal rhythm, peaking a few hours after the onset of light.
-
Procedure:
-
Gently remove plants from the hydroponic solution and rinse the roots with deionized water to remove any residual nutrients.
-
Place the roots of intact plants in a collection solution (e.g., sterile deionized water or a minimal nutrient solution without iron) for a defined period (e.g., 2-4 hours).
-
Collect the solution containing the root exudates.
-
Filter the collected solution through a 0.22 µm filter to remove any root debris and microorganisms.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
Metabolite Extraction from Root Tissue
-
Harvesting: Excise root tissues from plants, rinse with deionized water, blot dry, and immediately freeze in liquid nitrogen.
-
Homogenization: Grind the frozen root tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction Solvent: A common solvent mixture for polar metabolites is a pre-chilled (-20°C) solution of methanol, chloroform, and water (e.g., in a ratio of 5:2:2, v/v/v).
-
Extraction Procedure:
-
Add the extraction solvent to the powdered root tissue.
-
Vortex the mixture thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extract can be further partitioned into polar and non-polar phases by adding water and chloroform. The polar phase is typically used for the analysis of amino acids, organic acids, and sugars.
-
Dry the collected supernatant under a vacuum or nitrogen stream.
-
Metabolomic Analysis by LC-MS and GC-MS
-
Derivatization (for GC-MS): The dried metabolite extracts are derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Samples are injected in splitless mode.
-
Temperature Program: A temperature gradient is used to separate the metabolites.
-
Ionization: Electron impact (EI) ionization is typically used.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is used to detect the mass-to-charge ratio of the fragmented ions.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A reversed-phase C18 column or a HILIC column for polar metabolites.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used for accurate mass measurements.
-
-
Data Analysis: The raw data is processed using specialized software for peak detection, alignment, and identification. Metabolites are identified by comparing their mass spectra and retention times to chemical libraries (e.g., NIST, Golm Metabolome Database) and authentic standards. Statistical analysis (e.g., PCA, OPLS-DA) is performed to identify significant differences in metabolite profiles between high and low DMA-producing plants.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Biosynthesis and secretion pathway of this compound (DMA).
Caption: Simplified signaling cascade for iron deficiency response in graminaceous plants.
Caption: General experimental workflow for comparative metabolomics of plants.
Evaluating the Specificity of 2'-Deoxymugineic Acid for Iron (III): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iron (III) chelating properties of 2'-deoxymugineic acid (DMA), a naturally occurring phytosiderophore, with other well-established iron chelators. The objective is to evaluate the specificity of DMA for iron (III) by comparing its binding affinities with those of other essential metal ions. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for applications ranging from agricultural science to drug development.
Comparative Analysis of Metal Ion Affinities
The specificity of a chelator for a particular metal ion is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. This section presents a comparative summary of the stability constants of this compound and other common iron chelators with iron (III) and other physiologically relevant metal ions.
A synthetic analog of this compound, proline-2'-deoxymugineic acid (PDMA), has been developed to improve stability and reduce synthesis costs while exhibiting a comparable binding affinity for Fe(III)[1]. Data for PDMA is therefore included as a close surrogate for DMA.
| Chelator | Metal Ion | Log K | Reference |
| Proline-2'-deoxymugineic acid (PDMA) | Fe(III) | ~18.3 (estimated) | [1] |
| Mn(II) | 8.1 | [2][3] | |
| Co(II) | 12.3 | [2][3] | |
| Ni(II) | 13.7 | [2][3] | |
| Cu(II) | 16.5 | [2][3] | |
| Zn(II) | 12.0 | [2][3] | |
| Desferrioxamine (DFO) | Fe(III) | 30.6 | [4][5] |
| Al(III) | 22.0 | [6] | |
| Ga(III) | 28.1 | [6] | |
| Cu(II) | 14.1 | [6] | |
| Ni(II) | 10.9 | [6] | |
| Zn(II) | 11.1 | [6] | |
| Deferiprone | Fe(III) | 37.0 (β3) | [7] |
| Cu(II) | 19.0 (β2) | [8] | |
| Zn(II) | 13.1 (β2) | [8] | |
| Deferasirox | Fe(III) | 36.9 (β2) | [7] |
| Cu(II) | 14.0 (β1) | [8] | |
| Zn(II) | 7.2 (β1) | [7] | |
| EDTA | Fe(III) | 25.1 | [9][10] |
| Mn(II) | 14.0 | [9] | |
| Co(II) | 16.3 | [9] | |
| Ni(II) | 18.6 | [9] | |
| Cu(II) | 18.8 | [9] | |
| Zn(II) | 16.5 | [9] |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes. For Deferiprone and Deferasirox, which are bidentate and tridentate ligands respectively, the overall stability constants (β) for the fully formed iron complexes are shown.
Experimental Protocols for Determining Metal Chelator Specificity
The determination of stability constants for metal-chelator complexes is crucial for evaluating specificity. The following are detailed methodologies for two common experimental techniques.
Spectrophotometric Titration
Spectrophotometric titration is employed to determine the stability constants of complexes that exhibit a change in absorbance upon formation.
Principle: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. By monitoring these changes as a function of pH or titrant concentration, the concentration of the complex at equilibrium can be determined, allowing for the calculation of the stability constant.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the chelator (e.g., PDMA) of known concentration in a suitable buffer (e.g., 0.1 M KCl).
-
Prepare stock solutions of the metal salts (e.g., FeCl₃, MnCl₂, CuCl₂, etc.) of known concentrations.
-
Prepare standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions.
-
-
Titration Procedure:
-
In a thermostated reaction vessel, place a known volume and concentration of the chelator and the metal ion of interest. The metal-to-ligand ratio is typically 1:1 or in excess of the ligand.
-
Adjust the initial pH of the solution to a low value (e.g., pH 2-3) using the standardized acid.
-
Record the initial UV-Vis spectrum of the solution.
-
Incrementally add the standardized base to increase the pH. After each addition, allow the system to reach equilibrium and record the pH and the UV-Vis spectrum.
-
Continue the titration until the desired pH range has been covered (e.g., up to pH 11-12).
-
-
Data Analysis:
-
The collected spectral data at different pH values are analyzed using a suitable software program (e.g., KEV).[8]
-
The software fits the absorbance data to a chemical model that includes the protonation constants of the ligand and the formation constants of the various metal-ligand species.
-
The output of the analysis provides the stability constants (log K) for the metal-chelator complexes.
-
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in hydrogen ion concentration (pH) during complex formation.
Principle: The chelation of a metal ion by a ligand is a competitive reaction with protons. As the metal-ligand complex forms, protons are released from the ligand, causing a change in the pH of the solution. By titrating a solution containing the metal and ligand with a standard base and monitoring the pH, the equilibrium concentrations of all species can be calculated.
Protocol:
-
Calibration of the Electrode System:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Perform a strong acid-strong base titration (e.g., HCl with NaOH) in the same ionic medium as the experimental solutions to determine the standard potential of the electrode and the carbonate content of the base.
-
-
Titration Procedure:
-
Prepare a solution containing the chelator, the metal ion, and a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
The solution is placed in a thermostated, sealed vessel, and purged with an inert gas (e.g., argon) to exclude carbon dioxide.
-
Titrate the solution with a standardized, carbonate-free base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant, ensuring that equilibrium is reached before each measurement.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is analyzed using a computer program (e.g., HYPERQUAD).
-
The program refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values.
-
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structure, chelation process, and experimental workflows.
Caption: Chemical structure of this compound (DMA).
Caption: Chelation of an Iron (III) ion by this compound.
Caption: Experimental workflow for determining chelator specificity.
Conclusion
The data presented in this guide indicates that while this compound (represented by its analog PDMA) shows a strong affinity for iron (III), its specificity is lower than that of the clinically used chelator Desferrioxamine. The log K value for Fe(III) with PDMA is significantly lower than that of DFO. However, DMA and its analogs are of significant interest, particularly in agricultural applications, due to their role in plant iron uptake.[7] For drug development, the relatively lower specificity of DMA for iron (III) compared to other essential divalent metals would need to be carefully considered. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic or agricultural potential of novel chelating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2'-Deoxymugineic Acid (DMA) for Iron Biofortification
Introduction
Iron deficiency remains a significant global health challenge, affecting billions of people, particularly in regions where staple crops are the primary source of nutrition. Biofortification, the process of increasing the nutritional value of crops, presents a sustainable approach to combat this issue. This guide provides a comparative analysis of 2'-deoxymugineic acid (DMA), a natural iron chelator, against traditional iron fortificants like ferrous sulfate (B86663) (FeSO₄) and sodium iron ethylenediaminetetraacetate (B1237979) (EDTA-FeNa) for the purpose of iron biofortification in graminaceous crops such as rice, wheat, and maize.
Graminaceous plants have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil. This strategy involves the secretion of phytosiderophores of the mugineic acid family, with DMA being a key compound.[1][2] DMA chelates sparingly soluble ferric iron (Fe³⁺) in the rhizosphere, forming a stable Fe³⁺-DMA complex that is then efficiently absorbed by the plant's root cells.[1][3][4] This natural mechanism's high efficiency, especially in neutral to alkaline soils where iron availability is low, has sparked interest in utilizing DMA for biofortification.[1][2][5]
This guide will delve into the comparative performance of DMA, presenting available experimental data, outlining methodologies for evaluation, and visualizing the underlying biological pathways.
Comparative Performance of Iron Biofortification Strategies
The effectiveness of an iron biofortification strategy is determined by its ability to not only increase the iron concentration in the edible parts of the crop but also to ensure that the iron is bioavailable for human absorption. While extensive field data directly comparing DMA with ferrous sulfate and EDTA-FeNa for nutritional biofortification is still emerging, existing studies on plant nutrition and iron bioavailability provide valuable insights.
Data Summary
The following tables summarize the comparative performance of DMA, ferrous sulfate, and EDTA-FeNa based on available research.
Table 1: Comparison of Iron Uptake Efficiency in Plants
| Parameter | This compound (DMA) | Ferrous Sulfate (FeSO₄) | EDTA-FeNa |
| Mechanism of Uptake | Chelation-based (Strategy II): Secreted by roots, chelates Fe³⁺, and the complex is transported into the root.[1][3][4] | Primarily taken up as Fe²⁺ after reduction from Fe³⁺ at the root surface (Strategy I).[4] | Chelation-based; maintains iron solubility. The Fe³⁺-EDTA complex is reduced at the root surface.[6] |
| Efficiency in Alkaline Soils | High. Strategy II is highly efficient in high pH soils where iron solubility is low.[2][5] | Low. Fe²⁺ is rapidly oxidized to insoluble Fe³⁺ at high pH. | Moderate to High. EDTA is a strong chelator that keeps iron soluble across a range of pH values.[6] |
| Specificity | High for iron, but can also chelate other metals like zinc, copper, and manganese.[1] | Low. Can compete with other divalent cations for transport. | Low. EDTA can chelate various divalent and trivalent cations. |
| Reported Efficacy | Application of synthetic DMA has been shown to effectively recover from iron deficiency in rice grown in calcareous soil.[7] A more stable analog, PDMA, showed efficacy similar to Fe(III)-EDDHA at a 10-fold lower concentration in rice.[6] | Effective in hydroponics and acidic soils, but less effective in alkaline soils due to precipitation. | Generally more effective than ferrous sulfate in alkaline soils for plant uptake.[6] |
Table 2: Bioavailability of Fortified Iron
| Fortificant | Bioavailability Assessment | Key Findings |
| This compound (DMA) | In vitro Caco-2 cell studies.[8][9] | DMA and its precursor, nicotianamine (B15646) (NA), were found to be stronger enhancers of iron bioavailability than epicatechin. NA was also a stronger enhancer than ascorbic acid.[8][9][10] |
| Ferrous Sulfate (FeSO₄) | Human absorption studies. | Considered the reference standard for iron bioavailability. However, its absorption is strongly inhibited by phytates and polyphenols in plant-based foods.[11][12] |
| EDTA-FeNa | Human absorption studies. | Iron absorption from NaFeEDTA is 2-4 times greater than from FeSO₄ in the presence of phytates.[11][13] It protects iron from inhibitors in the diet.[14] |
Experimental Protocols
Detailed methodologies are crucial for the validation of any biofortification strategy. Below are outlines of key experimental protocols.
Protocol 1: Field Trial for Iron Biofortification
-
Objective: To compare the efficacy of soil-applied DMA, ferrous sulfate, and EDTA-FeNa in increasing the grain iron concentration of a staple crop (e.g., rice).
-
Experimental Design:
-
Randomized complete block design with multiple replications.
-
Treatments: Control (no iron application), DMA, Ferrous Sulfate, and EDTA-FeNa applied at varying concentrations.
-
Soil Type: Calcareous soil with low iron availability.
-
-
Application of Fortificants:
-
Fortificants are applied to the soil at the beginning of the planting season.
-
Application rates are calculated based on the target iron concentration in the soil.
-
-
Data Collection:
-
Crop Yield: Harvested grain weight per unit area.
-
Grain Iron Concentration: Iron content in polished and unpolished grains is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Phytate and Polyphenol Analysis: Quantification of major iron absorption inhibitors in the grain.
-
-
Statistical Analysis: Analysis of variance (ANOVA) to determine significant differences between treatments.
Protocol 2: In Vitro Iron Bioavailability Assessment using Caco-2 Cells
-
Objective: To estimate the bioavailability of iron from biofortified grains.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured to form a monolayer that mimics the human intestinal epithelium.
-
In Vitro Digestion: Flour from the harvested grains is subjected to a simulated gastric and intestinal digestion.
-
Cell Exposure: The digested samples are applied to the Caco-2 cell monolayer.
-
Ferritin Assay: After incubation, the cells are lysed, and the ferritin concentration is measured by ELISA. Ferritin formation is proportional to cellular iron uptake.
-
-
Data Analysis: Comparison of ferritin formation in cells exposed to digests from different treatments.
Visualizing the Mechanisms
Diagram 1: Iron Uptake Pathway in Graminaceous Plants (Strategy II)
This diagram illustrates the chelation-based iron uptake mechanism in grasses, which is central to the action of DMA.
Caption: DMA synthesis and iron uptake pathway in grasses.
Diagram 2: Experimental Workflow for Comparative Biofortification Study
This workflow outlines the logical steps in a field trial to compare different iron biofortification strategies.
Caption: Workflow for a comparative biofortification study.
Conclusion
This compound represents a promising, nature-inspired strategy for iron biofortification, particularly for staple crops grown in alkaline soils where iron deficiency is prevalent. Its high efficiency in mobilizing and facilitating the uptake of iron by graminaceous plants is a significant advantage.[2][5] Furthermore, preliminary in vitro studies suggest that iron chelated by DMA and its precursors is readily bioavailable.[8][9]
However, challenges remain, including the cost and stability of synthetic DMA for large-scale agricultural use, although the development of more stable and cost-effective analogs like PDMA is a promising step forward.[6][7] While DMA shows clear benefits for plant health, more comprehensive field trials are needed to validate its efficacy for nutritional biofortification in humans, directly comparing it with established fortificants like ferrous sulfate and EDTA-FeNa under various environmental conditions. Future research should focus on optimizing application methods, assessing the impact on human iron status through clinical trials, and exploring the genetic engineering of crops to enhance their own DMA production.
References
- 1. Geochemical Processes Constraining Iron Uptake in Strategy II Fe Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A quick journey into the diversity of iron uptake strategies in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a mugineic acid family phytosiderophore analog as an iron fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. Investigation of Nicotianamine and 2' Deoxymugineic Acid as Enhancers of Iron Bioavailability in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An evaluation of EDTA compounds for iron fortification of cereal-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mixture of ferric sodium ethylenediaminetetraacetate (NaFeEDTA) and ferrous sulfate: an effective iron fortificant for complementary foods for young Chinese children - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-Deoxymugineic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2'-Deoxymugineic acid with appropriate safety measures. Based on its structure, which contains azetidine, carboxylic acid, and amine functional groups, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
All personnel handling this compound should be equipped with the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against potential splashes and aerosols that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[1] | Protects against contamination of personal clothing and skin.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes inhalation of any potential aerosols or vapors. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves segregation, collection, and transfer to a certified hazardous waste disposal service, as mandated by institutional and regulatory bodies.
Experimental Protocol: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1] Incompatible wastes should be kept separate to avoid dangerous reactions.
-
Waste Container: Collect all waste containing this compound, including contaminated consumables such as pipette tips, vials, and gloves, into a designated, clearly labeled, and sealed hazardous waste container.[1] The container must be compatible with the chemical properties of the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".[1]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. Ensure proper segregation from incompatible materials.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Restrict Access: Immediately limit access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2] Do not use combustible materials like paper towels for initial containment.[1]
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable decontaminating agent as recommended by your EHS office.
-
Reporting: Report the spill to your supervisor and the institution's EHS office, regardless of the size.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, particularly in the absence of a specific Safety Data Sheet.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2'-Deoxymugineic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2'-Deoxymugineic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this non-hazardous organic acid.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Disposable Nitrile Gloves | Change gloves if they become contaminated. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following steps will ensure the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.
-
Personal Protective Equipment : Don the recommended PPE as outlined in the table above.
-
Handling :
-
Work in a well-ventilated area.
-
Avoid generating dust if handling a solid form of the acid.
-
If creating a solution, slowly add the acid to the solvent to avoid splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Properly dispose of any contaminated materials (see Disposal Plan below).
-
Remove PPE and wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
As a non-hazardous organic acid, this compound can typically be disposed of as regular laboratory waste, provided it is not mixed with any hazardous substances.[1]
Step-by-Step Disposal Procedure:
-
Segregation : Ensure that waste containing this compound is not contaminated with hazardous chemicals. If it is, it must be treated as hazardous waste.
-
Containerization : Place solid waste in a securely sealed container. Aqueous solutions can be collected in a designated non-hazardous waste container.
-
Labeling : Label the outer waste container as "Non-hazardous" and specify the contents.[1]
-
Final Disposal : Dispose of the container in the designated non-hazardous laboratory waste stream, following your institution's specific guidelines. Some institutions may require laboratory personnel to transport the waste to a central collection point.[1]
Experimental Workflow and Biological Pathway
To provide a comprehensive understanding of this compound's context, the following diagrams illustrate a typical handling workflow and its biosynthetic pathway.
The biosynthesis of mugineic acid family phytosiderophores, including this compound (DMA), begins with three molecules of S-adenosyl methionine.[2][3] These are converted to nicotianamine (NA) by the enzyme NA synthase (NAS).[2][3] Subsequently, NA is converted to a 3''-keto intermediate by NA aminotransferase (NAAT), and finally, this intermediate is reduced to DMA by deoxymugineic acid synthase (DMAS).[2][3] This pathway is crucial for iron acquisition in graminaceous plants.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
